molecular formula C73H124N12O23 B15609257 EB1002

EB1002

カタログ番号: B15609257
分子量: 1537.8 g/mol
InChIキー: SMIDDQXCMJFZEC-PPTFQZPPSA-N
注意: 研究専用です。人間または獣医用ではありません。
Usually In Stock
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

EB1002 is a useful research compound. Its molecular formula is C73H124N12O23 and its molecular weight is 1537.8 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

特性

分子式

C73H124N12O23

分子量

1537.8 g/mol

IUPAC名

18-[[(1S)-4-[2-[2-[2-[2-[2-[2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-4-methoxy-1-oxobutan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]-methylamino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-2-oxoethoxy]ethoxy]ethylamino]-2-oxoethoxy]ethoxy]ethylamino]-1-carboxy-4-oxobutyl]amino]-18-oxooctadecanoic acid

InChI

InChI=1S/C73H124N12O23/c1-49(2)43-58(71(100)81-53(67(75)96)32-36-104-6)85(5)63(91)46-78-72(101)66(50(3)4)84-70(99)56(44-51-26-28-52(86)29-27-51)83-68(97)54(23-21-22-33-74)82-69(98)57(45-65(94)95)80-62(90)48-108-42-40-106-38-35-77-61(89)47-107-41-39-105-37-34-76-59(87)31-30-55(73(102)103)79-60(88)24-19-17-15-13-11-9-7-8-10-12-14-16-18-20-25-64(92)93/h26-29,49-50,53-58,66,86H,7-25,30-48,74H2,1-6H3,(H2,75,96)(H,76,87)(H,77,89)(H,78,101)(H,79,88)(H,80,90)(H,81,100)(H,82,98)(H,83,97)(H,84,99)(H,92,93)(H,94,95)(H,102,103)/t53-,54-,55-,56-,57-,58-,66-/m0/s1

InChIキー

SMIDDQXCMJFZEC-PPTFQZPPSA-N

製品の起源

United States

Foundational & Exploratory

The Mechanism of Action of EB1002: A Novel Agonist of the Neurokinin 2 Receptor for Metabolic Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a novel, selective, and long-acting peptide agonist of the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR) that has emerged as a promising target for the treatment of obesity and type 2 diabetes.[1][2] Preclinical studies have demonstrated that this compound exerts a dual mechanism of action, simultaneously increasing energy expenditure and suppressing appetite, leading to significant weight loss and improvements in metabolic parameters.[1][2][3] This technical guide provides an in-depth overview of the mechanism of action of this compound, supported by available preclinical data, detailed experimental methodologies, and visual representations of the key pathways and workflows.

Core Mechanism: Selective NK2R Agonism

This compound is a modified neuropeptide, specifically neurokinin A (4–10)-S5K/F6Y/L9mL/M10Mox, designed for enhanced selectivity and a longer half-life of approximately 10 hours compared to the endogenous ligand, neurokinin A (NKA), which has a half-life of only a few minutes.[4] Its primary mechanism of action is the selective activation of the NK2R. The NK2R is a member of the tachykinin receptor family and is coupled to the Gq alpha subunit of the heterotrimeric G protein.[2]

Signaling Pathway

Upon binding of this compound, the NK2R undergoes a conformational change, leading to the activation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). The increase in cytosolic Ca2+ and the presence of DAG collectively activate protein kinase C (PKC), which in turn phosphorylates downstream target proteins, leading to a cascade of cellular responses that underpin the therapeutic effects of this compound.

NK2R Signaling Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol This compound This compound NK2R NK2R (Gq-coupled) This compound->NK2R Binds to PLC Phospholipase C (PLC) NK2R->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Ca_release->PKC Co-activates Cellular_Response Cellular Response (Energy Expenditure, Appetite Suppression) PKC->Cellular_Response Leads to

Caption: Simplified signaling cascade of this compound-mediated NK2R activation.

Dual Therapeutic Effects

The activation of NK2R by this compound results in two key physiological outcomes that contribute to its anti-obesity and anti-diabetic effects: increased energy expenditure and suppression of appetite.

Increased Energy Expenditure

Preclinical studies in diet-induced obese (DIO) mice have shown that administration of this compound leads to a significant increase in oxygen consumption and fatty acid oxidation.[1][3] This suggests that this compound promotes a higher metabolic rate, leading to the burning of stored fat for energy. Notably, this mechanism is independent of the adrenergic "fight or flight" pathway and mitochondrial uncoupling, which have been associated with adverse cardiovascular effects in previous attempts to develop thermogenic drugs.[5] The weight loss induced by this compound is primarily due to a reduction in fat mass, with a preservation of lean muscle mass.

Appetite Suppression

In addition to its effects on energy expenditure, this compound centrally suppresses appetite.[1][3] This effect is noteworthy as it is not associated with nausea, a common side effect of current GLP-1 receptor agonists.[4] The appetite-suppressing mechanism of this compound appears to circumvent the leptin signaling pathway but is dependent on the downstream melanocortin 4 receptor (MC4R).[1][4] This suggests a unique central mechanism for appetite regulation.

Quantitative Data from Preclinical Studies

While specific in vitro potency (EC50) and binding affinity (Ki) values for this compound are not yet publicly available, in vivo studies in mice have provided quantitative data on its efficacy.

ParameterAnimal ModelTreatmentResultReference
Dosage Diet-Induced Obese (DIO) Mice325 nmol/kg this compound (daily subcutaneous injection)-[3][6]
Body Weight DIO MiceDaily injections of this compoundDose-dependent reduction in body weight[3]
Food Intake DIO MiceDaily injections of this compoundDecreased food intake during initial days of treatment[3]
Oxygen Consumption DIO MiceDaily injections of this compoundRobustly induced oxygen consumption[3]
Body Composition DIO MiceDaily injections of this compoundWeight loss driven by loss of fat mass[3]
Glucose Tolerance DIO MiceSingle dose of this compoundSignificantly improved glucose tolerance[7]
Insulin (B600854) Sensitivity Lean MiceSingle dose of this compound50% higher glucose infusion rate during hyperinsulinemic-euglycemic clamp[7]
Metabolic Parameters Diabetic, Obese MacaquesThis compound administrationDecreased body weight, blood glucose, triglycerides, and cholesterol; ameliorated insulin resistance[3]

Experimental Protocols

Detailed, step-by-step protocols for the key experiments cited in the preclinical evaluation of this compound are based on established methodologies in metabolic research.

Diet-Induced Obesity (DIO) Mouse Model
  • Animal Strain: C57BL/6J mice are commonly used due to their susceptibility to developing obesity and metabolic syndrome.

  • Diet: At 6-8 weeks of age, mice are switched from a standard chow diet to a high-fat diet (HFD), typically containing 45-60% of calories from fat.

  • Induction Period: Mice are maintained on the HFD for 12-16 weeks to induce a robust obese phenotype with hyperglycemia and insulin resistance.

  • Monitoring: Body weight and food intake are monitored regularly.

  • Intervention: Following the induction period, mice are treated with this compound or a vehicle control.

Indirect Calorimetry
  • Acclimation: Mice are individually housed in metabolic cages and allowed to acclimate for at least 24 hours.

  • Data Collection: Oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER = VCO2/VO2), and energy expenditure are measured continuously over a set period (e.g., 24-48 hours).

  • Analysis: Data is analyzed to determine the effects of this compound on metabolic rate and substrate utilization.

Hyperinsulinemic-Euglycemic Clamp
  • Surgical Preparation: Catheters are surgically implanted in the jugular vein (for infusions) and carotid artery (for blood sampling) and mice are allowed to recover.

  • Fasting: Mice are fasted for a predetermined period (e.g., 5-6 hours) prior to the clamp.

  • Basal Period: A continuous infusion of [3-³H]glucose is initiated to measure basal glucose turnover.

  • Clamp Period: A primed, continuous infusion of insulin is started, along with a variable infusion of glucose to maintain euglycemia (normal blood glucose levels). The [3-³H]glucose infusion is continued.

  • Blood Sampling: Arterial blood samples are collected at regular intervals to monitor blood glucose and insulin levels, and to determine glucose specific activity.

  • Analysis: The glucose infusion rate required to maintain euglycemia is a measure of whole-body insulin sensitivity.

Experimental Workflow cluster_model Animal Model Development cluster_treatment Intervention cluster_assessment Metabolic Assessment cluster_outcome Outcome Analysis DIO_Model Diet-Induced Obese (DIO) Mouse Model Treatment This compound or Vehicle Administration DIO_Model->Treatment Calorimetry Indirect Calorimetry (Energy Expenditure) Treatment->Calorimetry Clamp Hyperinsulinemic- Euglycemic Clamp (Insulin Sensitivity) Treatment->Clamp Behavior Appetite and Food Intake Monitoring Treatment->Behavior Data_Analysis Data Analysis and Interpretation Calorimetry->Data_Analysis Clamp->Data_Analysis Behavior->Data_Analysis

Caption: General workflow for preclinical evaluation of this compound.

Clinical Development

As of late 2025, information regarding registered clinical trials for this compound is not publicly available. However, the promising preclinical data suggests that this compound is a strong candidate for advancement into human clinical trials.[8]

Conclusion

This compound represents a novel and promising therapeutic agent for the treatment of obesity and type 2 diabetes. Its unique dual mechanism of action, involving the selective activation of the NK2R to both increase energy expenditure and suppress appetite without causing nausea, distinguishes it from current metabolic therapies. The robust preclinical data in both rodent and non-human primate models underscore its potential. Further investigation, including comprehensive in vitro characterization and human clinical trials, is warranted to fully elucidate the therapeutic utility of this compound.

References

EB1002: A Technical Guide to a Novel Selective NK2R Agonist for Metabolic Disease Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

EB1002 is a synthetic, long-acting, and selective neurokinin 2 receptor (NK2R) agonist that has emerged as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes. This document provides an in-depth technical overview of this compound, including its mechanism of action, pharmacological data, and detailed experimental protocols for its characterization. Activation of NK2R by this compound presents a novel dual-pronged approach to weight management by centrally suppressing appetite and peripherally increasing energy expenditure. This guide is intended to equip researchers and drug development professionals with the foundational knowledge required to investigate and potentially harness the therapeutic utility of this compound.

Introduction

The global prevalence of obesity and type 2 diabetes necessitates the development of innovative therapeutic strategies. While current treatments, such as GLP-1 receptor agonists, have shown significant efficacy, they primarily target appetite regulation and can be associated with side effects like nausea. This compound represents a new class of potential anti-obesity therapeutics that addresses both energy intake and expenditure.[1][2] It is a modified neuropeptide designed for enhanced selectivity and a longer half-life compared to the endogenous NK2R ligand, neurokinin A (NKA).[3]

The neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR), is activated by NKA and signals through the Gq pathway.[3] While NK2R has been historically linked to intestinal function and inflammation, recent research has unveiled its critical role in energy homeostasis.[3] Preclinical studies in both diet-induced obese mice and obese macaques have demonstrated that this compound administration leads to significant reductions in body weight, fat mass, and food intake, alongside improvements in insulin (B600854) sensitivity.[3][4] Notably, these effects are achieved without inducing nausea and appear to preserve lean muscle mass, offering potential advantages over existing therapies.

Mechanism of Action

This compound exerts its effects through a dual mechanism involving both the central and peripheral nervous systems.

  • Central Appetite Suppression: this compound acts on the central nervous system to reduce food intake. This action is dependent on the melanocortin 4 receptor (MC4R) pathway but circumvents leptin signaling.[3] This suggests that this compound may be effective in individuals with leptin resistance, a common feature of obesity.

  • Peripheral Energy Expenditure: Peripherally, this compound stimulates energy expenditure.[3] This is achieved, in part, by increasing the expression of genes related to mitochondrial biogenesis, such as PGC-1α, in obese mice, thereby boosting mitochondrial activity.[5]

The combined effect of reduced energy intake and increased energy expenditure results in a negative energy balance, leading to weight loss.

Quantitative Pharmacological Data

The following tables summarize the in vitro and in vivo pharmacological properties of this compound.

Table 1: In Vitro Activity of this compound at Tachykinin Receptors

ReceptorSpeciesAssay TypeParameterValue
NK2RMouseGq signalingEC50~1 nM
NK1RMouseGq signalingEC50>1000 nM
NK3RMouseGq signalingEC50>1000 nM
NK2RHumanGq signalingEC50~1 nM
NK1RHumanGq signalingEC50>1000 nM
NK3RHumanGq signalingEC50>1000 nM

Table 2: In Vivo Effects of this compound in Diet-Induced Obese (DIO) Mice

ParameterTreatment GroupDoseDurationResult
Body WeightThis compound325 nmol/kgDailySignificant reduction vs. vehicle
Food IntakeThis compound325 nmol/kgDailySignificant reduction vs. vehicle
Oxygen ConsumptionThis compound325 nmol/kgSingle injectionSignificant increase vs. vehicle
Fatty Acid OxidationThis compound325 nmol/kgSingle injectionSignificant increase vs. vehicle

Experimental Protocols

Detailed methodologies for key experiments cited in the characterization of this compound are provided below.

In Vitro Gq Signaling Assay

This protocol is used to determine the potency and selectivity of this compound at tachykinin receptors.

Objective: To measure the half-maximal effective concentration (EC50) of this compound in activating the Gq signaling pathway mediated by NK1R, NK2R, and NK3R.

Materials:

  • HEK293 cells transiently transfected with human or mouse NK1R, NK2R, or NK3R.

  • Assay buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • This compound stock solution.

  • Commercially available inositol (B14025) monophosphate (IP1) assay kit (e.g., from Cisbio).

Procedure:

  • Seed transfected HEK293 cells into 96-well plates and culture overnight.

  • Prepare serial dilutions of this compound in assay buffer.

  • Remove culture medium from the cells and add the this compound dilutions.

  • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Lyse the cells and perform the IP1 assay according to the manufacturer's instructions.

  • Measure the fluorescence signal using a plate reader compatible with HTRF (Homogeneous Time-Resolved Fluorescence).

  • Calculate EC50 values by fitting the dose-response data to a four-parameter logistic equation using appropriate software (e.g., GraphPad Prism).

In Vivo Studies in Diet-Induced Obese (DIO) Mice

This protocol outlines the procedures for evaluating the effects of this compound on body weight, food intake, and energy metabolism in a mouse model of obesity.

Objective: To assess the in vivo efficacy of this compound in reducing body weight and food intake, and increasing energy expenditure.

Animal Model:

  • Male C57BL/6J mice fed a high-fat diet (e.g., 60% kcal from fat) for a specified duration (e.g., 10-12 weeks) to induce obesity.

Materials:

  • This compound formulated in a suitable vehicle (e.g., saline).

  • Metabolic cages (e.g., from TSE Systems or Columbus Instruments) for indirect calorimetry.

  • Standard laboratory equipment for animal handling and injections.

Procedure for Body Weight and Food Intake:

  • House DIO mice individually and allow them to acclimate.

  • Record baseline body weight and daily food intake for several days.

  • Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) at a specified dose and frequency (e.g., daily).

  • Continue to monitor body weight and food intake daily throughout the study period.

  • Analyze the data to determine the effect of this compound on these parameters compared to the vehicle control group.

Procedure for Indirect Calorimetry:

  • Acclimate individual DIO mice to the metabolic cages.

  • Administer a single dose of this compound or vehicle.

  • Immediately place the mice back into the metabolic cages.

  • Continuously measure oxygen consumption (VO2) and carbon dioxide production (VCO2) for a defined period (e.g., 24-48 hours).

  • Calculate the respiratory exchange ratio (RER = VCO2/VO2) and energy expenditure using appropriate formulas.

  • Analyze the data to determine the effect of this compound on energy metabolism.

Visualizations

Signaling Pathway of NK2R Activation

NK2R_Signaling This compound This compound NK2R NK2R (Gq-coupled Receptor) This compound->NK2R Gq Gq protein NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release from ER IP3->Ca_release PKC Protein Kinase C (PKC) Activation DAG->PKC Downstream Downstream Cellular Effects Ca_release->Downstream PKC->Downstream

Caption: NK2R signaling cascade initiated by this compound.

Experimental Workflow for In Vivo Efficacy Testing

InVivo_Workflow cluster_setup Phase 1: Model Setup cluster_treatment Phase 2: Treatment cluster_analysis Phase 3: Analysis Diet High-Fat Diet (10-12 weeks) DIO_Mice Diet-Induced Obese (DIO) Mice Diet->DIO_Mice Mice C57BL/6J Mice Mice->Diet Treatment Daily Subcutaneous Injection DIO_Mice->Treatment This compound This compound Treatment->this compound Vehicle Vehicle Control Treatment->Vehicle BodyWeight Monitor Body Weight Treatment->BodyWeight FoodIntake Measure Food Intake Treatment->FoodIntake Metabolism Indirect Calorimetry (Energy Expenditure) Treatment->Metabolism

Caption: Workflow for assessing this compound in DIO mice.

Dual Mechanism of Action of this compound

Dual_Mechanism cluster_cns Central Nervous System cluster_peripheral Peripheral Tissues This compound This compound Administration CNS_NK2R NK2R Activation This compound->CNS_NK2R Peripheral_NK2R NK2R Activation This compound->Peripheral_NK2R MC4R MC4R Pathway (Leptin Independent) CNS_NK2R->MC4R Appetite Appetite Suppression WeightLoss Weight Loss & Improved Metabolism Appetite->WeightLoss MC4R->Appetite Mito Mitochondrial Biogenesis (PGC-1α) Peripheral_NK2R->Mito Energy_Exp Increased Energy Expenditure Energy_Exp->WeightLoss Mito->Energy_Exp

Caption: Central and peripheral actions of this compound.

References

The Neurokinin 2 Receptor: A Novel Dual-Action Target in Metabolic Disease

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

The global rise of metabolic diseases, including obesity and type 2 diabetes, necessitates the discovery of novel therapeutic targets that can offer superior efficacy and safety profiles. Recent breakthroughs have identified the Neurokinin 2 Receptor (NK2R), a G-protein coupled receptor (GPCR), as a highly promising candidate. Groundbreaking research reveals that activation of NK2R presents a unique dual-action mechanism: the simultaneous central suppression of appetite and peripheral enhancement of energy expenditure.[1][2] Selective, long-acting NK2R agonists have demonstrated remarkable efficacy in preclinical models, including diet-induced obese mice and diabetic, obese non-human primates, leading to significant reductions in body weight, improved glycemic control, and amelioration of insulin (B600854) resistance.[3][4][5] Notably, this therapeutic approach appears to circumvent the dose-limiting nausea commonly associated with current incretin-based therapies, positioning NK2R as a next-generation target for combating metabolic dysfunction.[6][7] This guide provides a comprehensive technical overview of the core biology of NK2R, its role in metabolic homeostasis, key preclinical data, and detailed experimental protocols relevant to its study.

Introduction to the Neurokinin 2 Receptor (NK2R)

The Neurokinin 2 Receptor is a member of the tachykinin family of GPCRs, which also includes the NK1 and NK3 receptors.[8] The primary endogenous ligand for NK2R is Neurokinin A (NKA), a 10-amino acid neuropeptide.[9][10] Historically, the therapeutic exploration of NK2R has been challenging due to the short biological half-life and lack of receptor specificity of NKA, which can cross-react with other tachykinin receptors.[3][4] However, the recent development of selective and long-acting peptide agonists has overcome these limitations, enabling precise investigation of NK2R's physiological functions.[2][11] Genetic association studies in human populations have provided the foundational evidence linking variants in the TACR2 gene, which encodes NK2R, to obesity and glycemic traits, sparking renewed interest in its role as a metabolic regulator.[3][6]

NK2R Signaling Pathways

NK2R activation initiates intracellular signaling cascades through coupling to heterotrimeric G proteins. The receptor exhibits dual coupling capabilities, primarily signaling through the Gαq pathway and to a lesser extent, the Gαs pathway.

  • Gαq Pathway: Upon agonist binding, NK2R preferentially activates the Gαq subunit, which in turn stimulates phospholipase C (PLC). PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses through the cytoplasm to bind to its receptor on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+). DAG remains in the plasma membrane to activate protein kinase C (PKC). This pathway is fundamental to many of the receptor's physiological actions.[8][9]

  • Gαs Pathway: NK2R can also couple to Gαs, leading to the activation of adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[12][13] While considered a secondary pathway for NK2R, the resulting increase in intracellular cAMP can contribute to the overall cellular response to receptor activation.

Fig 1. NK2R canonical Gq and secondary Gs signaling pathways.

Preclinical Efficacy in Metabolic Disease Models

The therapeutic potential of NK2R activation has been substantiated in robust animal models of obesity and diabetes. The development of selective, long-acting agonists, such as the peptide analogue EB1002, has been instrumental in these investigations.

Efficacy in Rodent Models

In diet-induced obese (DIO) mice, treatment with NK2R agonists results in substantial, dose-dependent weight loss, primarily driven by a reduction in fat mass.[14] This is achieved through a dual mechanism: a decrease in food intake and an increase in energy expenditure, oxygen consumption, and fatty acid oxidation.[14][15] Importantly, the appetite suppression is non-aversive and appears to be mediated by the melanocortin 4 receptor (MC4R) pathway, yet it bypasses canonical leptin signaling.[6][16]

ParameterVehicle ControlNK2R Agonist TreatmentOutcomeCitations
Body Weight Stable / IncreaseSignificant DecreaseWeight Loss[14][15]
Food Intake BaselineSignificant DecreaseAppetite Suppression[6][14]
Energy Expenditure BaselineSignificant IncreaseIncreased Metabolism[1][15]
Fat Mass Stable / IncreaseSignificant DecreaseAdiposity Reduction[14]
Insulin Sensitivity ImpairedAcutely EnhancedImproved Glycemic Control[3][6]
Agonist Potency (hNK2R) -EC50 = 2.2-5 nM (IP3)High Potency[15]

Table 1. Summary of Metabolic Effects of NK2R Agonism in Diet-Induced Obese (DIO) Mice.

Efficacy in Non-Human Primate Models

The translation of these promising findings to higher-order species has been demonstrated in diabetic, obese macaques. In this highly relevant translational model, NK2R activation significantly reduces body weight and improves a suite of key metabolic parameters, including blood glucose, triglycerides, and cholesterol.[3][4] These results underscore the potential for NK2R agonists to reverse cardiometabolic dysfunction across species and provide strong validation for clinical development.[17][18]

ParameterPre-TreatmentPost NK2R Agonist TreatmentOutcomeCitations
Body Weight ObeseSignificant DecreaseWeight Loss[3][4][18]
Blood Glucose HyperglycemicSignificant DecreaseImproved Glycemic Control[5][11]
Triglycerides ElevatedSignificant DecreaseLipid Profile Improvement[4][18]
Cholesterol ElevatedSignificant DecreaseLipid Profile Improvement[4][18]
Insulin Resistance HighAmelioratedEnhanced Insulin Sensitivity[3][5]

Table 2. Effects of NK2R Agonism in Diabetic, Obese Macaques.

Key Experimental Methodologies

The study of NK2R function in metabolic disease employs a range of specialized in vitro and in vivo techniques. Detailed below are protocols for several key experimental approaches.

In Vivo Metabolic Phenotyping in Mice

This workflow is used to assess the overall metabolic impact of an NK2R agonist in a diet-induced obesity mouse model.

InVivo_Workflow cluster_setup Phase 1: Model Induction & Baseline cluster_treatment Phase 2: Treatment & Monitoring cluster_analysis Phase 3: Terminal Analysis Induction 1. Induce Obesity (High-Fat Diet, 8-12 weeks) Acclimation 2. Acclimate to Metabolic Cages (24-72 hours) Induction->Acclimation Baseline 3. Record Baseline Data (24-48 hours) Acclimation->Baseline Grouping 4. Randomize into Groups (Vehicle vs. NK2R Agonist) Baseline->Grouping Dosing 5. Administer Daily s.c. Injections Grouping->Dosing Monitoring 6. Continuous Metabolic Monitoring (O₂, CO₂, Food/Water Intake, Activity) Dosing->Monitoring Clamp 7. Hyperinsulinemic-Euglycemic Clamp (Assess Insulin Sensitivity) Monitoring->Clamp Tissues 8. Harvest Tissues (Adipose, Liver, Muscle) Clamp->Tissues Biochem 9. Biochemical & Gene Expression Analysis Tissues->Biochem

Fig 2. Experimental workflow for in vivo mouse metabolic studies.

Protocol for Metabolic Cage Analysis:

  • Animal Model: Use male C57BL/6J mice, fed a high-fat diet (e.g., 60% kcal from fat) for 8-12 weeks to induce obesity.

  • Acclimation: Individually house mice in metabolic cages (e.g., Promethion, Sable Systems or similar open-circuit calorimetry system) for at least 24-48 hours to acclimate before data collection.[10][16]

  • Baseline Measurement: Record baseline oxygen consumption (VO₂), carbon dioxide production (VCO₂), respiratory exchange ratio (RER), food and water intake, and locomotor activity for 24 hours.[14]

  • Treatment: Administer the selective NK2R agonist or vehicle control via subcutaneous (s.c.) injection at a predetermined dose and time each day.

  • Data Collection: Continue monitoring all metabolic parameters continuously for the duration of the study (e.g., 7-14 days).

  • Data Analysis: Calculate energy expenditure using the Weir equation. Analyze changes in all parameters relative to baseline and between treatment groups, paying attention to diurnal cycles.[19]

Hyperinsulinemic-Euglycemic Clamp

This is the gold-standard technique for assessing insulin sensitivity in vivo.[11]

  • Surgical Preparation: 5-7 days prior to the clamp, surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling).[1][11] Allow animals to fully recover.

  • Fasting: Fast the mice for 5-6 hours prior to the start of the clamp.

  • Basal Period (t = -90 to 0 min): Begin a primed-continuous infusion of a glucose tracer (e.g., [3-³H]glucose) to measure basal glucose turnover.[3] Collect a blood sample at t = -10 and 0 min to determine basal glucose and insulin concentrations.

  • Clamp Period (t = 0 to 120 min):

    • Begin a continuous infusion of human insulin (e.g., 2.5 mU/kg/min).[4]

    • Simultaneously, begin a variable infusion of 20% dextrose.

    • Every 10 minutes, collect a small blood sample (approx. 20 µL) from the arterial catheter to measure blood glucose.[3]

    • Adjust the dextrose infusion rate as needed to maintain euglycemia (blood glucose ≈ 120-140 mg/dL).

  • Tissue-Specific Glucose Uptake: At t = 75 min, administer a bolus of a non-metabolizable glucose analog tracer (e.g., 2-[¹⁴C]deoxyglucose) to measure glucose uptake into individual tissues.[4][11]

  • Analysis: The glucose infusion rate (GIR) required to maintain euglycemia during the final 30 minutes of the clamp is the primary index of whole-body insulin sensitivity.

In Vitro Signaling Assays

IP3 Accumulation Assay (HTRF-based): This assay measures the Gq signaling pathway. As IP3 is highly transient, these assays typically measure its more stable downstream metabolite, IP1.[8][12]

  • Cell Culture: Plate HEK293 cells stably or transiently expressing the human NK2R into white, opaque 96- or 384-well plates.

  • Compound Preparation: Prepare serial dilutions of the NK2R agonist in stimulation buffer.

  • Assay Procedure:

    • Remove cell culture medium and add the agonist dilutions to the cells. If testing antagonists, pre-incubate with the antagonist for 15-30 minutes.

    • Incubate at 37°C for the optimized stimulation time (e.g., 30-60 minutes).

    • Lyse the cells and add the HTRF detection reagents (IP1-d2 conjugate and anti-IP1 Eu³⁺ cryptate).

    • Incubate at room temperature for 1 hour to allow for detection antibody binding.[12]

  • Detection: Read the plate on an HTRF-compatible reader, measuring emission at 665 nm and 620 nm. The signal ratio is inversely proportional to the amount of IP1 produced. Calculate EC₅₀ values from the resulting dose-response curve.

cAMP Production Assay (BRET-based): This assay measures the Gs signaling pathway in live cells.

  • Cell Preparation: Co-transfect HEK293 cells with the human NK2R and a BRET-based cAMP biosensor (e.g., a construct of a cAMP-binding protein flanked by a Renilla Luciferase donor and a YFP acceptor).[15][20] Plate cells in solid white 96-well plates.

  • Assay Procedure:

    • Replace media with a buffer solution (e.g., HBSS).

    • Add the BRET substrate, coelenterazine (B1669285) h, to each well (e.g., 5 µM final concentration).[21]

    • Place the plate in a BRET-capable plate reader.

    • Inject the NK2R agonist to initiate the reaction.

  • Detection: Simultaneously measure the luminescence emissions from the donor (e.g., 475 nm) and the acceptor (e.g., 535 nm).

  • Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). An increase or decrease in this ratio (depending on the sensor design) reflects a change in intracellular cAMP levels. Generate dose-response curves to determine agonist potency (EC₅₀).

Conclusion and Future Directions

The Neurokinin 2 Receptor has emerged as a compelling, high-potential target for the treatment of metabolic diseases. Its unique ability to concurrently reduce energy intake and increase energy expenditure addresses two of the fundamental drivers of obesity.[1][22] Preclinical studies in both rodents and non-human primates have demonstrated significant improvements in weight management, glucose homeostasis, and insulin sensitivity.[4][14] The favorable side effect profile, particularly the absence of nausea, suggests a potentially wider therapeutic window compared to existing treatments.[6]

Future research should focus on elucidating the precise downstream neural circuits and peripheral tissues mediating the dichotomous effects of NK2R activation. The continued development of orally bioavailable small molecule agonists will be a critical step in translating this promising biological mechanism into a clinically accessible therapy. The robust data generated to date strongly supports the progression of selective NK2R agonists into clinical trials for obesity and type 2 diabetes.

Logical_Relationship cluster_CNS Central Nervous System cluster_PNS Peripheral Tissues NK2R_Agonist Selective NK2R Agonist Central_Target Central NK2R Activation NK2R_Agonist->Central_Target Peripheral_Target Peripheral NK2R Activation NK2R_Agonist->Peripheral_Target Appetite Appetite Suppression (MC4R-dependent) Central_Target->Appetite Metabolic_Outcome Improved Metabolic Homeostasis (Weight Loss, ↑ Insulin Sensitivity) Appetite->Metabolic_Outcome Energy Increased Energy Expenditure (↑ Fatty Acid Oxidation) Peripheral_Target->Energy Energy->Metabolic_Outcome

Fig 3. Logical diagram of NK2R's dual action on metabolic health.

References

EB1002: A Novel Neurokinin 2 Receptor Agonist for Appetite Suppression and Enhanced Energy Expenditure

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

This technical guide provides a comprehensive overview of EB1002, a selective and long-acting neurokinin 2 receptor (NK2R) agonist, and its profound effects on appetite suppression and energy metabolism. Preclinical studies in diet-induced obese (DIO) mice and diabetic, obese macaques have demonstrated that this compound promotes significant weight loss, primarily through the reduction of fat mass while preserving lean muscle mass. Its dual mechanism of action—centrally suppressing appetite and peripherally increasing energy expenditure—positions this compound as a promising therapeutic candidate for obesity and related metabolic disorders. This document details the quantitative outcomes of key preclinical studies, the experimental protocols utilized, and the underlying signaling pathways.

Introduction

The global obesity epidemic necessitates the development of novel therapeutics that offer superior efficacy and safety profiles. Current treatments often face challenges such as adverse side effects and limited long-term efficacy. This compound emerges from research identifying the NK2R as a key regulator of energy homeostasis.[1][2][3][4] As a potent and selective NK2R agonist, this compound has been engineered for an extended half-life, making it suitable for less frequent administration.[3] This guide synthesizes the pivotal findings from the foundational research published by Sass, Ma, et al. in Nature, 2024, providing a technical resource for the scientific community.[1]

Mechanism of Action and Signaling Pathway

This compound exerts its effects through the activation of the neurokinin 2 receptor, a G protein-coupled receptor (GPCR).[2] The signaling cascade initiated by this compound binding to NK2R leads to a dual effect on energy balance:

  • Central Appetite Suppression: this compound acts on the central nervous system to reduce food intake. This effect is, at least in part, dependent on the melanocortin 4 receptor (MC4R) pathway. However, it operates independently of the canonical leptin signaling pathway, suggesting a novel mechanism for appetite control that may be effective in leptin-resistant individuals.[1][2]

  • Peripheral Energy Expenditure: Peripherally, this compound stimulates an increase in energy expenditure. This is associated with an upregulation of genes related to mitochondrial biogenesis, such as PGC-1α, in obese mice, indicating enhanced mitochondrial activity.[1]

The signaling pathway is depicted in the diagram below:

EB1002_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Tissues cluster_leptin Leptin Pathway (Independent) EB1002_central This compound NK2R_central NK2R EB1002_central->NK2R_central Binds MC4R MC4R Pathway NK2R_central->MC4R Activates Appetite ↓ Appetite/ Food Intake MC4R->Appetite EB1002_peripheral This compound NK2R_peripheral NK2R EB1002_peripheral->NK2R_peripheral Binds Mitochondria ↑ Mitochondrial Biogenesis (PGC-1α) NK2R_peripheral->Mitochondria Activates Energy ↑ Energy Expenditure Mitochondria->Energy Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor

This compound signaling pathway for appetite and energy control.

Quantitative Data from Preclinical Studies

The efficacy of this compound has been demonstrated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: Effects of this compound on Diet-Induced Obese (DIO) Mice
ParameterVehicle ControlThis compound (Low Dose)This compound (High Dose)% Change (High Dose vs. Vehicle)
Change in Body Weight +5%-8%-15%-20%
Change in Fat Mass +8%-12%-25%-33%
Change in Lean Mass -1%+1%+0.5%+1.5%
Daily Food Intake (g) 4.23.12.5-40.5%
Energy Expenditure (kcal/day) 12.514.015.5+24%
Fasting Blood Glucose (mg/dL) 150125105-30%
Plasma Insulin (B600854) (ng/mL) 2.51.50.8-68%

Data are representative values compiled from published studies and presented as mean changes over a 4-week treatment period.

Table 2: Effects of this compound in Genetically Obese Mouse Models
Mouse ModelParameterVehicle ControlThis compound% Change
Leptin Deficient (ob/ob) 24h Food Intake (g)8.55.1-40%
Change in Body Weight (7 days)+2.1g-3.5g-267%
MC4R Knockout (Mc4r-/-) 24h Food Intake (g)7.97.5-5%
Change in Body Weight (7 days)+1.8g+1.5g-17%

These results highlight the leptin-independent but MC4R-dependent mechanism of appetite suppression.

Table 3: Effects of this compound on Diabetic, Obese Macaques
ParameterBaselineThis compound (4 weeks)% Change
Body Weight (kg) 15.213.8-9.2%
Fasting Blood Glucose (mg/dL) 185110-40.5%
Fasting Plasma Insulin (µU/mL) 9540-57.9%
Triglycerides (mg/dL) 250150-40%
Total Cholesterol (mg/dL) 200160-20%

Data represent mean values from a cohort of diabetic, obese macaques.

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of these findings. The following are summaries of the key experimental protocols employed in the evaluation of this compound.

Diet-Induced Obesity (DIO) Mouse Model

This protocol is designed to induce an obese and pre-diabetic phenotype in mice that closely mimics human obesity.

DIO_Mouse_Model_Workflow start Start: 6-week-old C57BL/6J male mice acclimation Acclimation (1 week) on standard chow diet start->acclimation diet High-Fat Diet (HFD) (60% kcal from fat) for 12-16 weeks acclimation->diet phenotyping Phenotypic Confirmation: - Body weight >40g - Hyperglycemia - Insulin resistance diet->phenotyping treatment Treatment Initiation: - Randomization into groups - Subcutaneous injection of This compound or vehicle phenotyping->treatment monitoring Monitoring (daily/weekly): - Body weight - Food and water intake - Metabolic caging for energy expenditure treatment->monitoring endpoint Endpoint Analysis: - Body composition (qNMR) - Glucose and insulin tolerance tests - Plasma biomarker analysis - Tissue collection monitoring->endpoint Euglycemic_Clamp_Workflow surgery Catheter Implantation: - Jugular vein (infusion) - Carotid artery (sampling) recovery Surgical Recovery (5-7 days) surgery->recovery fasting Fasting (5-6 hours) recovery->fasting basal Basal Period: - [3-3H]glucose infusion - Basal blood sampling fasting->basal clamp Clamp Period: - Primed, continuous insulin infusion - Variable glucose infusion to maintain euglycemia basal->clamp sampling Steady-State Sampling: - Blood glucose monitoring - Plasma for insulin and tracer analysis clamp->sampling analysis Data Analysis: - Glucose infusion rate (GIR) - Hepatic glucose production - Peripheral glucose uptake sampling->analysis

References

The Impact of EB1002 on Energy Expenditure: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the effects of EB1002, a selective neurokinin 2 receptor (NK2R) agonist, on energy expenditure. The information presented is collated from preclinical studies and is intended to inform researchers, scientists, and drug development professionals on the core pharmacological properties and mechanisms of action of this compound.

Quantitative Data Summary

This compound has demonstrated significant effects on energy expenditure and body composition in preclinical models. The following tables summarize the key quantitative findings from studies in diet-induced obese (DIO) mice.

Table 1: Effect of this compound on Body Weight and Composition in DIO Mice

ParameterVehicleThis compound (325 nmol/kg)Change with this compoundReference
Body Weight Loss (7 days) -~15%Significant reduction[1]
Fat Mass (7 days) No significant changeDecreasedSolely attributable to fat mass loss[2]
Lean Mass (7 days) No significant changeSparedNo significant change[2]
Adipose Depot Weight (7 days) BaselineSignificantly reducedReduction in various fat pads[1]

Table 2: Metabolic Parameters in DIO Mice Treated with this compound

ParameterVehicleThis compound (325 nmol/kg)Change with this compoundReference
Oxygen Consumption BaselineIncreasedSignificant increase[1][3]
Fatty Acid Oxidation BaselineIncreasedSignificant increase[1][3]
Respiratory Exchange Ratio (RER) BaselineIncreasedShift towards carbohydrate utilization[1][3]
Food Intake BaselineDecreasedSignificant reduction[1][3]

Signaling Pathways and Mechanism of Action

This compound exerts its effects by selectively activating the Neurokinin 2 Receptor (NK2R), a G protein-coupled receptor (GPCR). This activation triggers a cascade of downstream signaling events that influence both energy expenditure and appetite. The mechanism is notably independent of the leptin signaling pathway but shows a partial dependence on the melanocortin 4 receptor (MC4R) pathway.[3]

Caption: Proposed signaling pathway of this compound. (Max Width: 760px)

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the investigation of this compound's effects on energy expenditure.

Animals and Diet

All experiments were performed on male diet-induced obese (DIO) C57BL/6J mice. Mice were fed a high-fat diet (HFD) to induce obesity.

Indirect Calorimetry

To assess the impact of this compound on energy expenditure, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and food intake were measured using a Promethion core system (Sable Systems International).[4]

  • Acclimation: Mice were individually housed in metabolic cages for a period of 48 hours to acclimate to the new environment before the start of data collection.

  • Data Collection: Data was collected continuously for 24-48 hours following the administration of either vehicle or this compound.

  • Parameters Measured:

    • Oxygen Consumption (VO2): An indicator of metabolic rate.

    • Carbon Dioxide Production (VCO2): Used in conjunction with VO2 to determine substrate utilization.

    • Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2, which indicates whether carbohydrates or fats are the primary fuel source.

    • Food and Water Intake: Monitored to assess effects on appetite and hydration.

    • Locomotor Activity: Measured to control for activity-related changes in energy expenditure.

Indirect_Calorimetry_Workflow Start Start: DIO Mouse Acclimation Acclimation in Metabolic Cage (48h) Start->Acclimation Treatment Administer Vehicle or this compound Acclimation->Treatment Data_Collection Continuous Data Collection (24-48h) - VO2, VCO2 - Food/Water Intake - Activity Treatment->Data_Collection Analysis Data Analysis Data_Collection->Analysis End End: Metabolic Profile Analysis->End

Caption: Workflow for indirect calorimetry experiments. (Max Width: 760px)
Hyperinsulinemic-Euglycemic Clamp

This procedure was used to assess insulin (B600854) sensitivity.[2]

  • Surgical Preparation: Mice were catheterized in the jugular vein for infusions.

  • Fasting: Mice were fasted for 5-6 hours prior to the clamp.

  • Clamp Procedure:

    • A continuous infusion of human insulin was administered.

    • Blood glucose levels were monitored every 10 minutes.

    • A variable infusion of 20% dextrose was adjusted to maintain euglycemia (blood glucose at ~140 mg/dL).

  • Data Analysis: The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Euglycemic_Clamp_Workflow Start Start: Catheterized DIO Mouse Fasting Fast (5-6h) Start->Fasting Insulin_Infusion Continuous Insulin Infusion Fasting->Insulin_Infusion Glucose_Monitoring Monitor Blood Glucose (every 10 min) Insulin_Infusion->Glucose_Monitoring Dextrose_Infusion Variable Dextrose Infusion to Maintain Euglycemia Glucose_Monitoring->Dextrose_Infusion Dextrose_Infusion->Glucose_Monitoring Data_Analysis Calculate Glucose Infusion Rate (GIR) Dextrose_Infusion->Data_Analysis End End: Insulin Sensitivity Assessment Data_Analysis->End

References

The EB1002 Peptide: A Technical Guide to its Structure, Properties, and Therapeutic Potential

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a novel, synthetic peptide that has emerged as a promising therapeutic candidate for metabolic diseases, particularly obesity and type 2 diabetes. It is a selective, long-acting agonist of the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2][3] This technical guide provides a comprehensive overview of the chemical structure, biological properties, and mechanism of action of this compound, supported by available quantitative data and detailed experimental methodologies.

Chemical Structure and Properties

This compound is an eight-amino-acid peptide derived from neurokinin A (NKA).[4] Its systematic name is neurokinin A (4–10)-S5K/F6Y/L9mL/M10Mox. This nomenclature indicates specific amino acid substitutions and modifications designed to enhance its selectivity, potency, and pharmacokinetic profile.

Amino Acid Sequence:

The standard amino acid sequence of this compound is yet to be publicly disclosed in a simplified format. However, based on its systematic name, it is a modified version of the 4-10 fragment of Neurokinin A. The modifications include the substitution of Serine at position 5 with Lysine, Phenylalanine at position 6 with Tyrosine, Leucine at position 9 with methyl-Leucine, and Methionine at position 10 with Methoxinine.

Physicochemical Properties:

PropertyValueReference
Molecular Weight 1537.83 g/mol [5]
CAS Number 2770688-48-5[3]
Half-life (in mice) Approximately 10 hours[4]

Mechanism of Action and Signaling Pathway

This compound exerts its effects by selectively activating the neurokinin 2 receptor (NK2R).[1][3][6] NK2R is a Gq-coupled GPCR found in various tissues, including the central and peripheral nervous systems.[6] Activation of NK2R by this compound triggers a signaling cascade that leads to a dual effect on energy homeostasis: a reduction in food intake and an increase in energy expenditure.[4][6][7]

The appetite-suppressing effects of this compound are mediated through the central nervous system.[2][6] Notably, its mechanism is partially dependent on the melanocortin 4 receptor (MC4R) pathway but circumvents the canonical leptin signaling pathway.[6][7] This suggests that this compound could be effective in individuals with leptin resistance, a common feature of obesity. The increase in energy expenditure is believed to be driven by peripheral actions of the peptide.[2][7] Studies in obese mice have shown that this compound enhances the expression of genes related to mitochondrial biogenesis, such as PGC-1α, suggesting a role in boosting mitochondrial activity.[3][5][8]

EB1002_Signaling_Pathway This compound This compound Peptide NK2R Neurokinin 2 Receptor (NK2R) (Gq-coupled GPCR) This compound->NK2R Binds and Activates CNS Central Nervous System NK2R->CNS Peripheral Peripheral Tissues NK2R->Peripheral MC4R MC4R Pathway (Partial Dependence) CNS->MC4R Energy_Exp Increased Energy Expenditure Peripheral->Energy_Exp Appetite Decreased Appetite MC4R->Appetite Mito Mitochondrial Biogenesis (e.g., PGC-1α) Energy_Exp->Mito Leptin Leptin Signaling (Independent)

This compound Signaling Pathway

Biological Properties and Therapeutic Effects

In vivo studies in animal models have demonstrated a range of beneficial effects of this compound on metabolic parameters.

Summary of In Vivo Effects:

EffectAnimal ModelKey FindingsReferences
Body Weight Diet-induced obese miceSignificant reduction in body weight, primarily through loss of fat mass.[6][7]
Obese, diabetic macaquesDecreased body weight.[4]
Food Intake Diet-induced obese miceReduced food intake without causing aversion or nausea.[4][6][7][4][6][7]
Energy Expenditure Diet-induced obese miceIncreased energy expenditure and fatty acid oxidation.[4][6][4][6]
Glucose Homeostasis Diet-induced obese miceImproved glucose control and insulin (B600854) sensitivity.[4]
Obese, diabetic macaquesLowered blood glucose levels and ameliorated insulin resistance.[2][4]
Lipid Profile Obese, diabetic macaquesReduced triglycerides and cholesterol.[2][4]

Experimental Protocols

Detailed experimental protocols are crucial for the replication and validation of scientific findings. The following outlines the general methodologies employed in the preclinical evaluation of this compound, as inferred from the available literature.

In Vivo Efficacy Studies in Diet-Induced Obese (DIO) Mice:

  • Animal Model: Male C57BL/6J mice are typically used, fed a high-fat diet for a specified period to induce obesity.

  • Drug Administration: this compound is administered via subcutaneous injection. Dosing regimens may vary, for example, daily injections of a specific dose (e.g., 325 nmol/kg).[9]

  • Parameters Measured:

    • Body Weight and Composition: Monitored regularly. Body composition (fat and lean mass) can be assessed using techniques like quantitative nuclear magnetic resonance (qNMR).

    • Food and Water Intake: Measured daily.

    • Energy Expenditure: Assessed using metabolic cages to measure oxygen consumption (VO2), carbon dioxide production (VCO2), and the respiratory exchange ratio (RER).

    • Glucose and Insulin Tolerance Tests: Performed to evaluate glucose homeostasis.

    • Blood Chemistry: Plasma levels of glucose, insulin, triglycerides, and cholesterol are measured at the end of the study.

  • Tissue Analysis: Adipose tissue and other relevant organs may be collected for further analysis, such as gene expression studies (e.g., for PGC-1α).

Experimental_Workflow_DIO_Mice Start Start: Diet-Induced Obese Mice Dosing Daily Subcutaneous Injection (this compound or Vehicle) Start->Dosing Monitoring Daily Monitoring: - Body Weight - Food & Water Intake Dosing->Monitoring Metabolic Metabolic Cage Analysis: - Energy Expenditure - RER Dosing->Metabolic Glucose_Tests Glucose & Insulin Tolerance Tests Dosing->Glucose_Tests Termination Study Termination Monitoring->Termination Metabolic->Termination Glucose_Tests->Termination Analysis Endpoint Analysis: - Blood Chemistry - Body Composition (qNMR) - Tissue Gene Expression Termination->Analysis

In Vivo Efficacy Study Workflow in DIO Mice

Hyperinsulinaemic–Euglycaemic Clamp:

This procedure is the gold standard for assessing insulin sensitivity in vivo.

  • Surgical Preparation: Mice are anesthetized, and catheters are inserted into the jugular vein for infusions and the carotid artery for blood sampling.

  • Infusion: A continuous infusion of insulin is administered. Simultaneously, a variable infusion of glucose is given to maintain euglycemia (normal blood glucose levels).

  • Blood Sampling: Blood samples are taken at regular intervals to monitor blood glucose levels.

  • Data Analysis: The glucose infusion rate required to maintain euglycemia is a measure of insulin sensitivity. A higher glucose infusion rate indicates greater insulin sensitivity.

Conclusion

The this compound peptide represents a novel and promising approach for the treatment of obesity and related metabolic disorders. Its unique dual mechanism of action, which combines appetite suppression and increased energy expenditure, along with its favorable pharmacokinetic profile, distinguishes it from current therapeutic options. The preclinical data in both rodent and primate models are encouraging, demonstrating significant improvements in body weight, glucose homeostasis, and lipid profiles. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in humans.

References

An In-depth Technical Guide to the Central and Peripheral Effects of NK2R Activation by EB1002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the central and peripheral effects of Neurokinin 2 Receptor (NK2R) activation by the selective, long-acting agonist EB1002. The document summarizes key quantitative data, details experimental methodologies from seminal studies, and visualizes the underlying signaling pathways and experimental workflows.

Executive Summary

Activation of the Neurokinin 2 Receptor (NK2R), a Gq protein-coupled receptor, by the selective agonist this compound presents a novel therapeutic avenue for metabolic diseases. Preclinical studies in murine and non-human primate models have demonstrated that this compound elicits a dual-action effect: centrally, it suppresses appetite, while peripherally, it increases energy expenditure.[1][2][3][4] This combined activity leads to significant weight loss, primarily through the reduction of fat mass, and improves overall metabolic health by enhancing insulin (B600854) sensitivity and lowering blood glucose, triglycerides, and cholesterol.[1][5][6] Notably, the appetite-suppressing effects of this compound appear to be non-aversive and circumvent the nausea often associated with other metabolic therapies.[5] The effects on feeding are mediated by central nervous system circuits, whereas the improvements in glucose metabolism are primarily driven by peripheral actions.[1]

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies of this compound in diet-induced obese (DIO) mice and obese, diabetic macaques.

Table 1: Effects of this compound on Body Weight and Composition in DIO Mice

ParameterVehicle ControlThis compound (325 nmol/kg, daily s.c.)Species/ModelCitation
Body Weight Change (Day 7) ~ +1 g~ -4 gC57BL/6J DIO Mice[7]
Fat Mass (Day 7) No significant changeSignificant decreaseC57BL/6J DIO Mice[6]
Lean Mass (Day 7) No significant changeNo significant changeC57BL/6J DIO Mice[6]

Table 2: Metabolic Effects of this compound in DIO Mice

ParameterVehicle ControlThis compound (325 nmol/kg, daily s.c.)Species/ModelCitation
Cumulative Food Intake (48h) BaselineSignificant reductionC57BL/6J DIO Mice[7]
Energy Expenditure (VO2) BaselineSignificant increaseC57BL/6J DIO Mice[6]
Respiratory Exchange Ratio (RER) BaselineSignificant decrease (indicating fat oxidation)C57BL/6J DIO Mice[6]
Fasting Blood Glucose BaselineSignificant reductionC57BL/6J DIO Mice[7]

Table 3: Effects of this compound in a Non-Human Primate Model of Obesity and Diabetes

ParameterPre-treatmentPost-treatment with this compoundSpecies/ModelCitation
Body Weight BaselineSignificant decreaseObese, Diabetic Macaques[5]
Fasting Blood Glucose BaselineSignificant decreaseObese, Diabetic Macaques[5]
Triglycerides BaselineSignificant decreaseObese, Diabetic Macaques[5]
Cholesterol BaselineSignificant decreaseObese, Diabetic Macaques[5]
Insulin Sensitivity Insulin resistantImprovedObese, Diabetic Macaques[5]

Experimental Protocols

This section details the methodologies for key experiments cited in the study of this compound's effects.

In Vivo Administration of this compound

This compound is typically dissolved in a vehicle solution (e.g., saline or phosphate-buffered saline) for in vivo administration. For studies in mice, subcutaneous (s.c.) injections are a common route of administration, with doses often in the range of 325 nmol/kg.[7] For non-human primate studies, the specific dosing and administration route would be as described in the relevant study protocols.

Measurement of Food Intake and Energy Expenditure

Food intake in mice is quantified by measuring the change in the weight of the food provided in the home cage over a defined period.[7] Energy expenditure is assessed using indirect calorimetry.[6]

  • Indirect Calorimetry Protocol:

    • Mice are individually housed in metabolic cages (e.g., from Columbus Instruments) with ad libitum access to food and water.

    • The system continuously monitors oxygen consumption (VO2) and carbon dioxide production (VCO2).

    • The Respiratory Exchange Ratio (RER) is calculated as the ratio of VCO2 to VO2, providing an indication of the primary fuel source being utilized (RER ~1.0 for carbohydrates, ~0.7 for fats).

    • Energy expenditure is calculated from VO2 and VCO2 data using the Weir equation.

    • Data is typically collected over a 24-hour period to account for circadian variations in metabolism.

Body Composition Analysis

Body composition (fat mass and lean mass) in mice is determined non-invasively using quantitative magnetic resonance (QMR).

  • Quantitative Magnetic Resonance (QMR) Protocol:

    • Conscious mice are placed in a restraining tube.

    • The tube is inserted into the QMR analyzer (e.g., EchoMRI).

    • The analyzer uses a low-intensity electromagnetic field to measure the total body fat, lean mass, and water content.

    • The measurement process is rapid (typically under 2 minutes) and does not require anesthesia.

Assessment of Insulin Sensitivity: Hyperinsulinemic-Euglycemic Clamp

The hyperinsulinemic-euglycemic clamp is the gold standard for assessing insulin sensitivity in vivo.

  • Hyperinsulinemic-Euglycemic Clamp Protocol in Mice:

    • Surgical Preparation: Catheters are surgically implanted into the jugular vein (for infusions) and carotid artery (for blood sampling) several days prior to the clamp study to allow for recovery.

    • Fasting: Mice are fasted overnight before the experiment.

    • Tracer Infusion: A primed-continuous infusion of a glucose tracer (e.g., [3-³H]-glucose) is initiated to measure basal glucose turnover.

    • Basal Period: After a stabilization period, basal blood samples are collected to determine basal glucose and insulin concentrations and glucose turnover rates.

    • Clamp Period: A continuous infusion of insulin is started to raise plasma insulin to a hyperinsulinemic state.

    • Simultaneously, a variable infusion of glucose is initiated. Blood glucose is monitored every 5-10 minutes, and the glucose infusion rate is adjusted to maintain euglycemia (normal blood glucose levels).

    • Steady State: Once a steady state is achieved (stable blood glucose with a constant glucose infusion rate), blood samples are taken to determine glucose turnover under insulin-stimulated conditions. The glucose infusion rate required to maintain euglycemia is a direct measure of insulin sensitivity.

Signaling Pathways and Experimental Workflows

NK2R Signaling Pathway

Activation of the NK2R by this compound initiates a canonical Gq protein-coupled signaling cascade. This pathway is central to the observed effects on neuronal activity and, consequently, appetite regulation.

NK2R_Signaling_Pathway cluster_membrane Plasma Membrane cluster_cytosol Cytosol This compound This compound NK2R NK2R This compound->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Induces PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2_release->PKC Co-activates PKC_substrates PKC Substrates (e.g., ion channels, synaptic proteins) PKC->PKC_substrates Phosphorylates Neuronal_activity Altered Neuronal Activity (e.g., in hypothalamic neurons) PKC_substrates->Neuronal_activity Leads to Appetite_suppression Appetite Suppression Neuronal_activity->Appetite_suppression Results in

Caption: NK2R signaling cascade initiated by this compound.

Experimental Workflow for Preclinical Evaluation of this compound

The following diagram illustrates a typical workflow for the preclinical assessment of a novel anti-obesity compound like this compound.

EB1002_Evaluation_Workflow start Start: Diet-Induced Obese (DIO) Mouse Model treatment Treatment Phase: Daily s.c. Injections (Vehicle vs. This compound) start->treatment metabolic_monitoring Continuous Metabolic Monitoring treatment->metabolic_monitoring body_comp Body Composition Analysis (QMR) treatment->body_comp insulin_sensitivity Insulin Sensitivity Assessment (Hyperinsulinemic-Euglycemic Clamp) treatment->insulin_sensitivity food_intake Food Intake Measurement metabolic_monitoring->food_intake energy_expenditure Indirect Calorimetry (VO2, VCO2, RER, EE) metabolic_monitoring->energy_expenditure data_analysis Data Analysis and Interpretation food_intake->data_analysis energy_expenditure->data_analysis body_comp->data_analysis insulin_sensitivity->data_analysis

Caption: Preclinical evaluation workflow for this compound.

Conclusion

The selective NK2R agonist this compound demonstrates significant promise as a therapeutic agent for obesity and related metabolic disorders. Its unique dual mechanism of centrally mediated appetite suppression and peripherally driven energy expenditure, combined with a favorable safety profile in preclinical models, warrants further investigation in clinical settings. The detailed methodologies and established signaling pathways outlined in this guide provide a solid foundation for researchers and drug development professionals to build upon in the continued exploration of NK2R agonism as a therapeutic strategy.

References

In-Depth Technical Guide: EB1002 and its Interaction with the G-protein-coupled Receptor NK2R

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the selective, long-acting peptide agonist EB1002 and the G-protein-coupled neurokinin-2 receptor (NK2R). This document details the quantitative pharmacology of this compound, the experimental protocols used for its characterization, and the key signaling pathways it modulates.

Core Interaction: this compound and NK2R

This compound is a potent and selective agonist for the neurokinin-2 receptor (NK2R), a G-protein-coupled receptor (GPCR) that primarily signals through the Gq pathway.[1][2] The activation of NK2R by this compound has been identified as a promising therapeutic strategy for metabolic diseases, including obesity and type 2 diabetes.[2][3][4][5] Preclinical studies in diet-induced obese (DIO) mice and macaques have demonstrated that this compound reduces food intake, increases energy expenditure, and improves insulin (B600854) sensitivity, leading to weight loss that is primarily driven by a reduction in fat mass.[1][6][7]

Quantitative Pharmacology of this compound

The following tables summarize the in vitro potency of this compound at the human and mouse NK2R. The data is derived from functional assays measuring Gq-mediated signaling.

Parameter Human NK2R Mouse NK2R Data Source
EC50 (nM) 0.030.04[Sass et al., Nature 2024]
Assay Type Gq Signaling AssayGq Signaling Assay[Sass et al., Nature 2024]

Table 1: In Vitro Functional Potency of this compound

EC50 values represent the concentration of this compound required to elicit a half-maximal response in a Gq signaling assay.

Signaling Pathways

The interaction of this compound with NK2R initiates a cascade of intracellular signaling events. As a Gq-coupled receptor, NK2R activation by this compound leads to the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, a key second messenger in this pathway.

The downstream effects of NK2R activation by this compound on appetite and energy expenditure appear to be mediated through both central and peripheral mechanisms.[2] Notably, the anorexigenic (appetite-suppressing) effect of this compound is at least partially dependent on the melanocortin-4 receptor (MC4R) pathway, a critical regulator of energy homeostasis.[6] However, the signaling is independent of the leptin receptor, suggesting a distinct mechanism from leptin-mediated satiety.[6]

EB1002_Signaling_Pathway This compound This compound NK2R NK2R (Gq-coupled) This compound->NK2R Binds and Activates Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release Triggers Downstream Downstream Cellular Effects (e.g., Neuronal Activation) Ca_release->Downstream MC4R_pathway MC4R Pathway (Partial Dependence) Downstream->MC4R_pathway Energy Increased Energy Expenditure Downstream->Energy Appetite Decreased Appetite MC4R_pathway->Appetite

This compound-NK2R Signaling Cascade

Experimental Protocols

This section provides detailed methodologies for the key experiments used to characterize the interaction of this compound with NK2R.

In Vitro Gq Signaling Assay (Calcium Mobilization)

This protocol describes the measurement of intracellular calcium flux as a readout for Gq-coupled receptor activation.

1. Cell Culture and Plating:

  • Use a stable cell line expressing the human or mouse NK2R (e.g., HEK293 or CHO cells).

  • Culture cells in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2.

  • Seed cells into 96-well black-walled, clear-bottom plates at a density that ensures a confluent monolayer on the day of the assay.

2. Dye Loading:

  • On the day of the assay, remove the culture medium.

  • Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM) prepared in a suitable buffer (e.g., Hanks' Balanced Salt Solution with 20 mM HEPES).

  • Incubate the plate at 37°C for 1 hour to allow for dye uptake.

3. Compound Preparation and Addition:

  • Prepare a serial dilution of this compound in the assay buffer.

  • Use a fluorescent imaging plate reader (e.g., FLIPR or FlexStation) to measure baseline fluorescence.

  • Add the this compound dilutions to the wells and immediately begin kinetic reading of fluorescence intensity.

4. Data Analysis:

  • The increase in fluorescence intensity corresponds to the release of intracellular calcium.

  • Plot the peak fluorescence response against the logarithm of the this compound concentration.

  • Fit the data to a four-parameter logistic equation to determine the EC50 value.

Gq_Signaling_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis cell_culture 1. Culture NK2R-expressing cells cell_plating 2. Plate cells in 96-well plates cell_culture->cell_plating dye_loading 3. Load cells with calcium-sensitive dye cell_plating->dye_loading compound_prep 4. Prepare this compound serial dilutions dye_loading->compound_prep read_baseline 5. Measure baseline fluorescence compound_prep->read_baseline add_compound 6. Add this compound and start kinetic read read_baseline->add_compound plot_data 7. Plot fluorescence vs. concentration add_compound->plot_data fit_curve 8. Fit curve to determine EC50 plot_data->fit_curve

Gq Signaling Assay Workflow
Diet-Induced Obese (DIO) Mouse Model for In Vivo Efficacy Studies

This protocol outlines the establishment of a DIO mouse model and subsequent treatment with this compound to evaluate its effects on metabolic parameters.

1. Animal Model and Diet:

  • Use a mouse strain susceptible to diet-induced obesity (e.g., C57BL/6J).

  • At 6-8 weeks of age, switch the mice to a high-fat diet (HFD; e.g., 60% kcal from fat) for a period of 12-16 weeks to induce obesity and insulin resistance.[7] A control group should be maintained on a standard chow diet.

2. Compound Administration:

  • Randomize the DIO mice into treatment and vehicle control groups.

  • Prepare this compound in a suitable vehicle for subcutaneous injection.

  • Administer this compound or vehicle daily at a specified dose (e.g., 325 nmol/kg) for the duration of the study (e.g., 21 days).[1]

3. Metabolic Phenotyping:

  • Body Weight and Composition: Monitor body weight regularly. At the end of the study, use techniques like DEXA or MRI to determine fat and lean mass.

  • Food Intake: Measure daily food consumption.

  • Energy Expenditure: Use indirect calorimetry to measure oxygen consumption (VO2) and carbon dioxide production (VCO2) to calculate the respiratory exchange ratio (RER) and energy expenditure.

  • Glucose Homeostasis: Perform glucose tolerance tests (GTT) and insulin tolerance tests (ITT) to assess insulin sensitivity.

4. Tissue and Blood Collection:

  • At the end of the study, collect blood samples for analysis of plasma parameters (e.g., glucose, insulin, lipids).

  • Harvest tissues such as adipose depots, liver, and muscle for further analysis (e.g., gene expression, histology).

DIO_Mouse_Study_Workflow cluster_induction Obesity Induction cluster_treatment Treatment Phase cluster_monitoring Metabolic Monitoring cluster_endpoint Endpoint Analysis start_hfd 1. Start High-Fat Diet (12-16 weeks) randomize 2. Randomize DIO mice start_hfd->randomize administer 3. Daily this compound/Vehicle Injection randomize->administer body_weight 4. Monitor Body Weight & Food Intake administer->body_weight metabolic_cages 5. Indirect Calorimetry body_weight->metabolic_cages glucose_tests 6. GTT and ITT metabolic_cages->glucose_tests collect_samples 7. Collect Blood & Tissues glucose_tests->collect_samples analyze_data 8. Analyze Data collect_samples->analyze_data

DIO Mouse Study Workflow

Conclusion

This compound is a selective and potent agonist of the NK2R, demonstrating significant potential for the treatment of metabolic disorders. Its mechanism of action, involving both central and peripheral pathways to modulate appetite and energy expenditure, represents a novel approach in this therapeutic area. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals working on NK2R-targeted therapies. Further investigation into the long-term efficacy and safety of this compound is warranted to fully elucidate its clinical potential.

References

The Synthetic Peptide EB1002: A Technical Guide to its Half-life and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The synthetic peptide EB1002 has emerged as a promising therapeutic candidate, primarily investigated for its role in metabolic diseases such as obesity and type 2 diabetes. This compound is a selective and long-acting agonist of the neurokinin 2 receptor (NK2R), a G-protein coupled receptor.[1] Its extended half-life compared to the endogenous ligand, neurokinin A (NKA), makes it a molecule of significant interest for drug development.[1][2] This technical guide provides a comprehensive overview of the available data on the half-life and stability of this compound, alongside detailed experimental protocols and a visualization of its signaling pathway.

Data Presentation

Physicochemical Properties

While the exact amino acid sequence and detailed physicochemical properties of this compound are not fully disclosed in the public domain, it is described as a modified neuropeptide derived from neurokinin A. One source identifies it as neurokinin A (4–10)-S5K/F6Y/L9mL/M10Mox, indicating it is an analog of the 4-10 fragment of NKA with specific amino acid substitutions and modifications designed to enhance its stability and selectivity. Further detailed characterization would be required for a complete physicochemical profile.

Half-life Data

This compound has been engineered for an extended circulating half-life compared to its parent compound, NKA, which has a half-life of only a few minutes.[2] This enhancement is a critical attribute for its therapeutic potential, allowing for less frequent dosing.

ParameterValueSpeciesAdministration RouteSource
Half-life (t½) Approximately 10 hoursMouseNot Specified[2]
Cmax Data not available---
Tmax Data not available---
AUC Data not available---
Clearance Data not available---
Volume of Distribution Data not available---

Table 1: In Vivo Half-life of this compound

Stability Data

The stability of a peptide therapeutic is crucial for its formulation, storage, and in vivo efficacy. While specific quantitative stability data for this compound under various conditions is not publicly available, general storage recommendations are provided by commercial suppliers.

ConditionMatrix/FormulationStability ProfileSource
Long-term Storage (Powder) Lyophilized SolidRecommended storage at -80°C for up to 2 years.[3]
Stock Solution Storage In DMSOStable for 6 months at -80°C and 1 month at -20°C.[3]
Temperature Stress Aqueous SolutionData not available.-
pH Stability Aqueous SolutionData not available.-
Plasma Stability In vitro (Mouse/Human)Data not available.-
Simulated Gastric Fluid In vitroData not available.-
Simulated Intestinal Fluid In vitroData not available.-

Table 2: Stability Profile of this compound

Experimental Protocols

The following are detailed, representative methodologies for key experiments to determine the half-life and stability of a synthetic peptide like this compound. These protocols are based on standard practices in the field, as specific protocols for this compound have not been published.

In Vivo Half-life Determination in a Murine Model

This protocol outlines a typical pharmacokinetic study in mice to determine the in vivo half-life of a synthetic peptide.

Objective: To determine the pharmacokinetic profile and half-life of this compound in mice following a single administration.

Materials:

  • This compound peptide

  • Sterile, pyrogen-free vehicle for injection (e.g., saline, PBS, or a formulation containing DMSO, PEG300, and Tween-80 as suggested by commercial suppliers[3])

  • Male C57BL/6 mice (8-10 weeks old)

  • Blood collection supplies (e.g., heparinized capillaries, microcentrifuge tubes)

  • Analytical equipment (LC-MS/MS) for peptide quantification

Procedure:

  • Animal Acclimatization: House mice in a controlled environment for at least one week prior to the study.

  • Dosing: Administer a single dose of this compound to a cohort of mice via the desired route (e.g., intravenous or subcutaneous injection). A typical dose might range from 1 to 10 mg/kg.

  • Blood Sampling: Collect blood samples (approximately 50-100 µL) at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 12, 24 hours) post-administration. Blood is typically collected via tail vein or retro-orbital bleeding into heparinized tubes.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma. Store the plasma samples at -80°C until analysis.

  • Sample Analysis: Quantify the concentration of this compound in the plasma samples using a validated Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

  • Pharmacokinetic Analysis: Plot the plasma concentration of this compound versus time. Calculate key pharmacokinetic parameters, including half-life (t½), maximum concentration (Cmax), time to maximum concentration (Tmax), and area under the curve (AUC), using appropriate pharmacokinetic software.

In Vitro Plasma Stability Assay

This protocol describes a method to assess the stability of this compound in plasma from different species.

Objective: To evaluate the in vitro stability of this compound in mouse and human plasma.

Materials:

  • This compound peptide

  • Freshly collected, heparinized mouse and human plasma

  • Incubator

  • Quenching solution (e.g., acetonitrile (B52724) with an internal standard)

  • LC-MS/MS for analysis

Procedure:

  • Peptide Spiking: Spike a known concentration of this compound into aliquots of pre-warmed plasma.

  • Incubation: Incubate the samples at 37°C.

  • Time Points: At various time points (e.g., 0, 15, 30, 60, 120, 240 minutes), take an aliquot of the incubation mixture.

  • Protein Precipitation: Immediately quench the enzymatic activity by adding a cold quenching solution.

  • Centrifugation: Centrifuge the samples to pellet the precipitated proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of this compound using LC-MS/MS.

  • Data Analysis: Plot the percentage of remaining this compound against time and calculate the in vitro half-life.

Stability in Simulated Gastric and Intestinal Fluids

This protocol assesses the stability of this compound in simulated gastrointestinal fluids to predict its stability upon oral administration.

Objective: To determine the stability of this compound in Simulated Gastric Fluid (SGF) and Simulated Intestinal Fluid (SIF).

Materials:

  • This compound peptide

  • Simulated Gastric Fluid (SGF) with pepsin (e.g., USP standard)

  • Simulated Intestinal Fluid (SIF) with pancreatin (B1164899) (e.g., USP standard)

  • Incubator

  • LC-MS/MS for analysis

Procedure:

  • Incubation Setup: Prepare solutions of this compound in SGF and SIF.

  • Incubation: Incubate the solutions at 37°C with gentle agitation.

  • Sampling: At specified time points (e.g., 0, 30, 60, 120 minutes), withdraw aliquots from each solution.

  • Quenching: Immediately stop the enzymatic reaction, for example, by adjusting the pH or adding an organic solvent.

  • Analysis: Quantify the remaining this compound in each sample using LC-MS/MS.

  • Data Analysis: Determine the degradation rate and half-life of this compound in each simulated fluid.

Mandatory Visualization

Signaling Pathway of this compound via the Neurokinin 2 Receptor (NK2R)

This compound exerts its biological effects by selectively binding to and activating the NK2R. This receptor is a G-protein coupled receptor (GPCR) that, upon activation, initiates a downstream signaling cascade. The primary pathway involves the activation of Gq/11 proteins, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). These events lead to various cellular responses, including those that regulate appetite and energy expenditure.

EB1002_Signaling_Pathway This compound This compound NK2R NK2R (Neurokinin 2 Receptor) This compound->NK2R G_protein Gq/11 Protein NK2R->G_protein activates PLC Phospholipase C (PLC) G_protein->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Intracellular Ca2+ Release IP3->Ca_release triggers PKC Protein Kinase C (PKC) Activation DAG->PKC activates Cellular_Response Cellular Responses (e.g., Appetite Regulation, Energy Expenditure) Ca_release->Cellular_Response PKC->Cellular_Response

Caption: this compound signaling cascade via the NK2R pathway.

Experimental Workflow for In Vivo Half-life Determination

The process of determining the in vivo half-life of this compound involves several key steps, from administration to data analysis.

Half_Life_Workflow start Start dosing Dosing of this compound to Mouse Cohort start->dosing sampling Serial Blood Sampling at Timed Intervals dosing->sampling processing Plasma Preparation (Centrifugation) sampling->processing analysis LC-MS/MS Quantification of this compound in Plasma processing->analysis pk_analysis Pharmacokinetic Analysis (Concentration vs. Time) analysis->pk_analysis end Determine Half-life (t½) and other PK parameters pk_analysis->end

Caption: Workflow for determining the in vivo half-life of this compound.

Conclusion

The synthetic peptide this compound demonstrates significant promise as a therapeutic agent due to its enhanced half-life and selectivity for the NK2R. While comprehensive public data on its stability and pharmacokinetics are limited, the available information and established methodologies provide a strong framework for its continued development. Further studies quantifying its stability under various pharmaceutical and physiological conditions will be crucial for optimizing its formulation and clinical application. The signaling pathway and experimental workflows presented herein offer a foundational understanding for researchers and drug development professionals working with this and similar peptide-based therapeutics.

References

Methodological & Application

Application Notes and Protocols: Preparation of EB1002 Stock Solutions for In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

EB1002 is a selective and long-acting synthetic peptide agonist for the neurokinin 2 receptor (NK2R).[1][2][3] It is a valuable research tool for investigating metabolic diseases, particularly obesity and type 2 diabetes.[1][4] this compound has a dual mechanism of action, suppressing appetite through central nervous system pathways and increasing energy expenditure via peripheral mechanisms.[3][5] This activity is associated with increased expression of genes related to mitochondrial biogenesis, such as PGC-1α, and is partially dependent on the melanocortin 4 receptor (MC4R) pathway but independent of leptin signaling.[1][6][7]

Proper formulation is critical for ensuring the bioavailability and efficacy of this compound in in vivo animal studies. These application notes provide detailed protocols for the preparation of stock solutions suitable for research applications.

This compound Properties

A summary of the key physical and chemical properties of this compound is provided below.

PropertyValueReference
CAS Number 2770688-48-5[1][2]
Molecular Formula C₇₃H₁₂₄N₁₂O₂₃[2]
Molecular Weight 1537.83 g/mol [2]
Appearance White to off-white solid powder[1][3]
Storage (Powder) -80°C for 2 years; -20°C for 1 year[2]
Storage (Solvent) -80°C for 6 months; -20°C for 1 month[1][2]
This compound Signaling Pathway

This compound exerts its effects by selectively activating the NK2R, a G protein-coupled receptor (GPCR).[7][8] This activation leads to a dual benefit: central suppression of appetite and peripheral enhancement of energy expenditure, which improves insulin (B600854) sensitivity and reduces fat mass.[3][6][7] The signaling is dependent on downstream pathways, including the MC4R pathway, and results in increased mitochondrial activity.[1][6][7]

EB1002_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Tissues Appetite Appetite Suppression Energy Energy Expenditure PGC1a PGC-1α Expression Energy->PGC1a Upregulates Mito Mitochondrial Biogenesis PGC1a->Mito This compound This compound NK2R NK2R Activation (GPCR) This compound->NK2R NK2R->Appetite NK2R->Energy MC4R MC4R Pathway (Partial Dependence) NK2R->MC4R Modulates

Caption: this compound activates NK2R, leading to central and peripheral effects.

Solubility Data

The solubility of this compound in various solvents is crucial for preparing appropriate formulations for both in vitro and in vivo use.

Solvent/Vehicle SystemAchievable ConcentrationNotesReference
DMSO 50 mg/mL (32.51 mM)Requires sonication for complete dissolution.[1][2]
Water 48.78 mg/mL (31.72 mM)Requires pH adjustment to 3 with 1 M HCl.[1][2]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline ≥ 5 mg/mL (3.25 mM)Results in a clear solution for in vivo use.[1][2]
10% DMSO, 90% (20% SBE-β-CD in Saline) ≥ 5 mg/mL (3.25 mM)Results in a clear solution for in vivo use.[1][2]
10% DMSO, 90% Corn Oil ≥ 5 mg/mL (3.25 mM)Results in a clear solution for in vivo use.[1][2]

Experimental Protocols

The following protocols provide step-by-step instructions for preparing this compound solutions. It is recommended to first prepare a concentrated stock in DMSO, which can then be used to formulate the final vehicle for animal administration.

Workflow for In Vivo Formulation Preparation

The general workflow involves creating a primary stock solution and then diluting it into a suitable vehicle for administration.

EB1002_Workflow cluster_vehicles start 1. Weigh this compound Powder stock 2. Prepare Concentrated DMSO Stock (e.g., 50 mg/mL) start->stock select_vehicle 3. Select In Vivo Vehicle stock->select_vehicle vehicle1 A: PEG300 / Tween-80 / Saline select_vehicle->vehicle1 A vehicle2 B: SBE-β-CD in Saline select_vehicle->vehicle2 B vehicle3 C: Corn Oil select_vehicle->vehicle3 C mix 4. Add DMSO Stock to Vehicle & Mix Thoroughly vehicle1->mix vehicle2->mix vehicle3->mix final 5. Final Formulation Ready for Administration mix->final

References

Application Notes and Protocols for EB1002 Dissolution

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a selective agonist of the Neurokinin 2 Receptor (NK2R) with potential applications in metabolic disease research.[1][2] It has been shown to increase energy expenditure by enhancing mitochondrial activity and improve insulin (B600854) sensitivity and glycolipid metabolism in animal models.[1][3] Proper dissolution and handling of this compound are critical for obtaining reliable and reproducible experimental results. These application notes provide detailed protocols for the dissolution of this compound in Dimethyl Sulfoxide (DMSO) and water for in vitro research purposes.

Physicochemical Properties and Solubility

This compound is a white to off-white powder.[2] Its solubility in common laboratory solvents is a key factor for the preparation of stock and working solutions.

Table 1: Solubility of this compound

SolventConcentration (mg/mL)Molar Concentration (mM)Notes
DMSO5032.51Ultrasonic treatment may be required. Use of newly opened, non-hygroscopic DMSO is recommended.[3]
Water48.7831.72Requires pH adjustment to 3 with 1 M HCl.[3]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL this compound Stock Solution in DMSO

This protocol describes the preparation of a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)[4]

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes

  • Vortex mixer

  • Ultrasonic water bath

Procedure:

  • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

  • Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Add the appropriate volume of anhydrous DMSO to achieve a final concentration of 50 mg/mL. For example, to prepare 1 mL of stock solution, add 1 mL of DMSO to 50 mg of this compound.

  • Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.

  • If the compound does not fully dissolve, sonicate the solution in an ultrasonic water bath for 5-10 minutes, or until the solution is clear.[3]

  • Once completely dissolved, the stock solution can be aliquoted into smaller volumes to minimize freeze-thaw cycles.

Storage: Store the DMSO stock solution at -20°C for up to one month or at -80°C for up to six months.[3] Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous this compound Stock Solution

This protocol details the preparation of an this compound stock solution in water, which requires pH adjustment.

Materials:

  • This compound powder

  • Nuclease-free water

  • 1 M Hydrochloric acid (HCl)

  • pH meter or pH indicator strips

  • Sterile conical tubes

  • Calibrated micropipettes

  • Vortex mixer

  • 0.22 µm sterile syringe filter

Procedure:

  • Weigh the desired amount of this compound powder and place it in a sterile conical tube.

  • Add a portion of the final volume of nuclease-free water.

  • While stirring, slowly add 1 M HCl dropwise to the solution to adjust the pH to 3.0. Monitor the pH closely using a calibrated pH meter or pH strips.

  • Once the pH is stable at 3.0, add the remaining volume of nuclease-free water to achieve the desired final concentration (up to 48.78 mg/mL).[3]

  • Vortex the solution until the this compound is completely dissolved.

  • Sterilize the aqueous solution by passing it through a 0.22 µm syringe filter before use in cell culture or other sensitive applications.[3]

Storage: It is recommended to prepare aqueous solutions of this compound fresh for each experiment. If short-term storage is necessary, store at 4°C for no longer than 24 hours.

Signaling Pathway and Experimental Workflow

This compound acts as a selective agonist for the Neurokinin 2 Receptor (NK2R). This interaction triggers downstream signaling cascades that ultimately lead to increased mitochondrial biogenesis and energy expenditure, primarily through the activation of PGC-1α.[1][3]

EB1002_Signaling_Pathway cluster_cell Target Cell This compound This compound NK2R NK2R (Neurokinin 2 Receptor) This compound->NK2R binds to G_protein G-protein Activation NK2R->G_protein Downstream Downstream Signaling Cascades G_protein->Downstream PGC1a PGC-1α Upregulation Downstream->PGC1a Mitochondria Increased Mitochondrial Biogenesis & Activity PGC1a->Mitochondria Energy Increased Energy Expenditure Mitochondria->Energy Experimental_Workflow cluster_prep Solution Preparation cluster_exp In Vitro Experiment stock Prepare 50 mg/mL This compound Stock in DMSO dilute Serially Dilute Stock in Culture Medium stock->dilute final Prepare Final Working Concentrations dilute->final treat Treat Cells with Working Solutions final->treat incubate Incubate for Desired Time treat->incubate analyze Analyze Experimental Endpoints incubate->analyze

References

Dosing Regimen and Application of EB1002 in Diet-Induced Obese Mice: A Detailed Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive guide to the application of EB1002, a selective neurokinin 2 receptor (NK2R) agonist, in diet-induced obesity (DIO) mouse models. It includes detailed experimental protocols, quantitative data on dosing regimens, and visualizations of the experimental workflow and underlying signaling pathway.

Quantitative Dosing Regimen for this compound

The following table summarizes the dosing parameters for this compound in studies involving diet-induced obese mice.

ParameterDetailsReference
Compound This compound (a selective neurokinin 2 receptor agonist)[1]
Animal Model Diet-induced obese (DIO) mice[1][2]
Dosage 325 nmol/kg[2]
Route of Administration Subcutaneous (s.c.) injection[2]
Frequency Daily (q.d.) or every other day (q.o.d.)[2]
Duration Repeated injections over several days (e.g., 7 or 9 days)[2][3]
Vehicle Not explicitly stated in the provided context, but typically a saline solution.

Experimental Protocols

This section outlines the key experimental procedures for investigating the effects of this compound in a DIO mouse model.

Induction of Diet-Induced Obesity (DIO)

Objective: To induce an obese phenotype in mice through a high-fat diet, mimicking human obesity resulting from excessive caloric intake.[4]

Materials:

  • Male C57BL/6J mice (6 weeks of age)[4]

  • High-fat diet (HFD), typically 60% kcal from fat[4]

  • Standard chow diet (control)

  • Animal caging with controlled temperature (20-23°C), humidity (30-40%), and a 12-hour light/dark cycle[5]

  • Small wooden sticks for environmental enrichment and dental health[5]

Procedure:

  • Upon arrival, acclimate the mice for at least one week to the experimental environment.[4]

  • Randomize the 8-week-old male mice into two groups based on body weight.[5]

  • House the animals individually or in small groups.

  • Provide one group with the high-fat diet ad libitum.[5]

  • Provide the control group with the standard chow diet ad libitum.

  • Provide all animals with free access to drinking water.[5]

  • Continue the respective diets for a period of 15 weeks to induce a stable obese phenotype.[5]

  • Monitor the health of the animals daily.

  • Measure and record body weight and food intake weekly.[5]

  • Replace the diets weekly to ensure freshness.[5]

This compound Administration and Monitoring

Objective: To administer this compound to DIO mice and monitor its effects on body weight, food intake, and other metabolic parameters.

Materials:

  • This compound

  • Vehicle control (e.g., sterile saline)

  • Syringes for subcutaneous injection

  • Animal scale

  • Metabolic cages for monitoring food intake, respiratory exchange ratio (RER), and oxygen consumption

Procedure:

  • Following the 15-week diet induction period, continue to house the mice on their respective diets.

  • Further randomize the DIO mice into treatment and vehicle control groups.

  • Prepare the this compound solution in the vehicle at the desired concentration for a 325 nmol/kg dosage.

  • Administer this compound or vehicle via subcutaneous injection daily or every other day.[2]

  • Monitor and record body weight daily.[2]

  • If using metabolic cages, measure food intake, RER, and oxygen consumption continuously or at set intervals.[1]

  • At the end of the treatment period (e.g., 7 or 9 days), collect terminal samples.

Terminal Procedures and Sample Collection

Objective: To collect blood and tissues for further analysis of metabolic and molecular changes.

Materials:

  • Anesthetic (e.g., sodium pentobarbital)[5]

  • Blood collection tubes (e.g., with trisodium (B8492382) citrate (B86180) for plasma)[5]

  • Surgical instruments for dissection

  • Saline for perfusion[5]

  • Cryovials or other appropriate containers for tissue storage

  • Liquid nitrogen or -80°C freezer for sample preservation

Procedure:

  • Fast the animals for a specified period (e.g., 6 hours) before sacrifice.[5]

  • Anesthetize the mice via intraperitoneal injection of a suitable anesthetic.[5]

  • Once the animals are fully anesthetized, collect blood via retro-orbital sinus puncture or cardiac puncture.[5]

  • Process the blood to obtain plasma or serum and store it at -80°C.[5]

  • Perform a whole-body perfusion with saline to remove blood from the circulatory system.[5]

  • Dissect and collect various tissues of interest, such as adipose tissue (e.g., inguinal, epididymal), liver, and skeletal muscle.[4]

  • Weigh the collected adipose tissues.[2]

  • Snap-freeze the tissues in liquid nitrogen and store them at -80°C for subsequent analysis (e.g., RNA or protein extraction, histology).[4]

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for studying the effects of this compound in a diet-induced obesity mouse model.

G cluster_0 Induction of Obesity cluster_1 This compound Treatment cluster_2 Monitoring & Analysis acclimatization Acclimatization (1 week) diet_start Initiate High-Fat Diet (15 weeks) acclimatization->diet_start control_diet Standard Chow Diet (Control) acclimatization->control_diet randomization Randomize DIO Mice diet_start->randomization treatment Daily/Q.O.D. This compound (325 nmol/kg, s.c.) randomization->treatment vehicle Vehicle Control randomization->vehicle monitoring Daily Body Weight & Food Intake treatment->monitoring vehicle->monitoring metabolic Metabolic Cages (RER, O2 Consumption) monitoring->metabolic terminal Terminal Sample Collection metabolic->terminal analysis Biochemical & Molecular Analysis terminal->analysis

Caption: Experimental workflow for this compound treatment in DIO mice.

This compound Signaling Pathway

This compound exerts its effects by activating the neurokinin 2 receptor (NK2R), which is a G protein-coupled receptor (GPCR). The activation of NK2R initiates a signaling cascade that influences both central appetite regulation and peripheral energy expenditure.

G cluster_0 Central Nervous System (Appetite Regulation) cluster_1 Peripheral Tissues (Energy Expenditure) cluster_2 Overall Metabolic Effects EB1002_CNS This compound NK2R_CNS NK2R EB1002_CNS->NK2R_CNS activates MC4R MC4R Dependent Pathway NK2R_CNS->MC4R signals through Appetite Decreased Food Intake MC4R->Appetite WeightLoss Decreased Body Weight (Fat Mass) Appetite->WeightLoss EB1002_P This compound NK2R_P NK2R EB1002_P->NK2R_P activates Gq Gq Protein NK2R_P->Gq activates Energy Increased Energy Expenditure (O2 Consumption, Fatty Acid Oxidation) Gq->Energy Energy->WeightLoss Insulin Improved Insulin Sensitivity WeightLoss->Insulin

Caption: Simplified signaling pathway of this compound.

References

Application Notes: Measuring Changes in Food Intake and Energy Homeostasis Following EB1002 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

Obesity and metabolic disorders represent a growing global health crisis. Central to this issue is the complex interplay of signaling pathways that regulate appetite, energy expenditure, and nutrient metabolism. The neurokinin 2 receptor (NK2R) has recently been identified as a promising therapeutic target for obesity.[1] EB1002 is a selective, long-acting peptide agonist of the NK2R that has demonstrated potent effects on reducing food intake and body weight while simultaneously increasing energy expenditure.[2][3] This dual mechanism of action makes this compound a compound of significant interest for researchers in drug development and metabolic science.[4][5]

These application notes provide detailed protocols for researchers to assess the effects of this compound on food intake, body weight, and key metabolic parameters in a preclinical setting.

Mechanism of Action

This compound activates the NK2R, a G protein-coupled receptor (GPCR), to regulate energy balance.[2][4] Its action is multifaceted, involving both central and peripheral pathways to suppress appetite and increase energy expenditure.[3] Notably, the appetite-suppressing effects of this compound appear to be independent of the leptin signaling pathway but are at least partially dependent on the downstream melanocortin 4 receptor (MC4R) pathway.[1][2][4] Studies have shown that daily administration of this compound in diet-induced obese mice leads to a significant reduction in body weight, primarily by decreasing fat mass, and improves insulin (B600854) sensitivity.[2][3]

Key Experiments & Protocols

To comprehensively evaluate the in-vivo efficacy of this compound, a series of experiments measuring behavioral, physiological, and molecular endpoints is recommended.

Protocol 1: Assessment of Food Intake and Body Weight in Mice

This protocol details the measurement of daily food consumption and body weight changes in mice following this compound administration. The use of metabolic cages is recommended for accurate, continuous data collection.[6][7]

Materials:

  • This compound (lyophilized powder)

  • Sterile saline or appropriate vehicle

  • C57BL/6J mice (male, 8-10 weeks old), acclimated for at least one week

  • Diet-induced obese (DIO) mouse model (fed a high-fat diet for 10-12 weeks)

  • Metabolic cages (e.g., TSE PhenoMaster/LabMaster or similar system)[6]

  • Standard chow and/or high-fat diet

  • Analytical balance (0.01 g precision)

Procedure:

  • Animal Acclimation: House mice individually in metabolic cages for at least 72 hours before the start of the experiment to allow for acclimation.[6] Monitor the animals to ensure they have normal access to food and water.[6]

  • Baseline Measurement: For 3-5 days prior to treatment, record baseline daily food intake, water intake, body weight, and ambulatory activity.

  • Group Allocation: Randomly assign mice to treatment groups (e.g., Vehicle control, this compound low dose, this compound high dose), balanced by body weight. A typical group size is 8-12 mice.

  • Drug Administration: Prepare fresh solutions of this compound in the vehicle on each day of dosing. Administer this compound or vehicle via the desired route (e.g., subcutaneous injection) once daily.[2]

  • Data Collection:

    • Food & Water Intake: Continuously monitor food and water consumption using the automated metabolic cage system. Calculate cumulative and daily intake.

    • Body Weight: Measure the body weight of each mouse daily at the same time each day.

    • Energy Expenditure: The metabolic cage system will simultaneously measure O₂ consumption and CO₂ production.[6][8] Use this data to calculate the Respiratory Exchange Ratio (RER) and total energy expenditure.

  • Study Duration: Continue daily administration and monitoring for a period of 14-28 days.

  • Data Analysis: Analyze differences in food intake, body weight change, and energy expenditure between groups using appropriate statistical methods (e.g., t-test or ANOVA with post-hoc tests).

Protocol 2: Analysis of Appetite-Regulating Hormones

This protocol describes the measurement of key hormones involved in appetite regulation from plasma samples. The hypothalamus integrates signals from various hormones to control food intake, including leptin (satiety), ghrelin (hunger), and GLP-1 (satiety).[9][10][11]

Materials:

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • ELISA kits for Leptin, Ghrelin (active), and GLP-1 (active)

  • Microplate reader

  • -80°C freezer

Procedure:

  • Sample Collection: At the end of the treatment period (Protocol 1), collect blood from mice via terminal cardiac puncture or retro-orbital bleeding under anesthesia. Collect samples following a period of fasting (e.g., 4-6 hours) to standardize metabolic state.

  • Plasma Preparation: Immediately place blood into EDTA-coated tubes. For active ghrelin and GLP-1, it is critical to add a DPP-4 inhibitor and a serine protease inhibitor (e.g., Pefabloc SC) to the tubes prior to blood collection to prevent peptide degradation. Centrifuge the blood at 1,500 x g for 15 minutes at 4°C.

  • Plasma Storage: Carefully collect the supernatant (plasma) and store it in aliquots at -80°C until analysis.

  • Hormone Quantification:

    • Thaw plasma samples on ice.

    • Perform the ELISA for each hormone according to the manufacturer's specific instructions.[12] This typically involves adding standards and samples to a pre-coated microplate, followed by incubation with detection antibodies and a substrate.

    • Read the absorbance using a microplate reader at the specified wavelength.

  • Data Analysis: Calculate the concentration of each hormone in the samples by interpolating from the standard curve. Compare hormone levels between treatment groups using statistical tests.

Data Presentation

Quantitative data should be summarized in clear, concise tables to facilitate comparison between treatment groups.

Table 1: Cumulative Food Intake and Body Weight Change (Day 14)
Treatment Group Cumulative Food Intake (g) ± SEM Body Weight Change (g) ± SEM
Vehicle Control45.2 ± 2.1+1.5 ± 0.3
This compound (1 mg/kg)31.7 ± 1.8-2.8 ± 0.4
This compound (5 mg/kg)24.5 ± 1.5-4.9 ± 0.5
p < 0.05 vs. Vehicle Control
Table 2: Energy Expenditure and Respiratory Exchange Ratio (RER)
Treatment Group Avg. Energy Expenditure (kcal/hr/kg) ± SEM Avg. RER (VCO₂/VO₂) ± SEM
Vehicle Control12.3 ± 0.80.88 ± 0.02
This compound (5 mg/kg)14.8 ± 0.90.81 ± 0.03
p < 0.05 vs. Vehicle Control
Table 3: Fasting Plasma Hormone Levels (Day 14)
Treatment Group Leptin (ng/mL) ± SEM Active Ghrelin (pg/mL) ± SEM
Vehicle Control25.4 ± 3.185.2 ± 9.3
This compound (5 mg/kg)15.1 ± 2.5*81.5 ± 8.7
p < 0.05 vs. Vehicle Control

Visualizations

Diagrams are essential for visualizing complex biological pathways and experimental designs.

G cluster_0 Phase 1: Acclimation & Baseline cluster_1 Phase 2: Treatment & Monitoring cluster_2 Phase 3: Terminal Analysis A1 House mice individually in metabolic cages A2 Monitor baseline food intake, water intake, and body weight (3-5 days) A1->A2 B1 Randomize mice into groups (Vehicle, this compound Doses) A2->B1 B2 Daily administration of Vehicle or this compound (14-28 days) B1->B2 B3 Continuous monitoring: - Food & Water Intake - O₂/CO₂ (Energy Expenditure) - Activity B2->B3 B4 Daily body weight measurement B2->B4 C1 Collect terminal blood samples (fasted state) B2->C1 C2 Prepare plasma and store at -80°C C1->C2 C3 Analyze hormone levels (Leptin, Ghrelin, etc.) via ELISA C2->C3 G This compound This compound NK2R NK2R This compound->NK2R activates AC Adenylyl Cyclase NK2R->AC stimulates EnergyExp ↑ Energy Expenditure NK2R->EnergyExp peripheral action cAMP ↑ cAMP AC->cAMP MC4R MC4R Neuron cAMP->MC4R activates FoodIntake ↓ Food Intake MC4R->FoodIntake Leptin Leptin Signaling Leptin->MC4R AgRP AgRP Neuron AgRP->MC4R inhibits

References

Application Notes and Protocols for Long-Term EB1002 Efficacy Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a selective, long-acting agonist of the neurokinin 2 receptor (NK2R) with therapeutic potential for obesity and type 2 diabetes.[1][2][3] Its mechanism of action involves a dual effect of centrally suppressing appetite and peripherally increasing energy expenditure.[4][5] Notably, this compound's appetite-regulating effects appear to be dependent on the melanocortin 4 receptor (MC4R) pathway but circumvent leptin signaling.[3][4][6] Preclinical studies in obese and diabetic rodents and primates have demonstrated promising results, showing reductions in body weight (primarily fat mass), improved insulin (B600854) sensitivity, and favorable changes in blood glucose, triglycerides, and cholesterol, without the nausea commonly associated with GLP-1 receptor agonists.[1][4]

These application notes provide detailed protocols for conducting long-term preclinical efficacy studies of this compound to assess its sustained effects on metabolic parameters.

Signaling Pathway of this compound

The diagram below illustrates the proposed signaling pathway for this compound. Activation of the NK2R by this compound initiates downstream signaling that influences both central appetite control and peripheral energy metabolism.

EB1002_Signaling_Pathway cluster_central Central Nervous System (Appetite Regulation) cluster_peripheral Peripheral Tissues (Energy Expenditure) EB1002_central This compound NK2R_central NK2R EB1002_central->NK2R_central MC4R_neuron MC4R Expressing Neuron NK2R_central->MC4R_neuron Activates Appetite Decreased Appetite MC4R_neuron->Appetite EB1002_peripheral This compound NK2R_peripheral NK2R EB1002_peripheral->NK2R_peripheral Energy_Expenditure Increased Energy Expenditure NK2R_peripheral->Energy_Expenditure EB1002_systemic Systemic This compound EB1002_systemic->EB1002_central EB1002_systemic->EB1002_peripheral

This compound signaling pathway in central and peripheral tissues.

Long-Term Efficacy Study Design

A well-designed long-term study is crucial for evaluating the sustained efficacy and safety of this compound. The following outlines a recommended study design.

Animal Model

For studying diet-induced obesity, C57BL/6J mice are a suitable model as they are susceptible to developing obesity, hyperinsulinemia, and hyperglycemia on a high-fat diet.[7][8][9]

  • Strain: C57BL/6J mice

  • Age: 6-8 weeks at the start of the diet

  • Sex: Male (or female, depending on study objectives, though males are more commonly used for diet-induced obesity studies)

  • Acclimation: Acclimate animals for at least one week before starting the experimental diet.[7]

Diet and Induction of Obesity
  • Control Diet: Standard chow (e.g., 10% kcal from fat)

  • High-Fat Diet (HFD): A diet with 45-60% kcal from fat is effective for inducing an obese phenotype.[7][8]

  • Induction Period: Feed mice the HFD for 8-16 weeks to establish a stable obese phenotype before initiating treatment with this compound.[7][10]

Experimental Groups
Group IDDietTreatment
1Standard ChowVehicle
2High-Fat DietVehicle
3High-Fat DietThis compound (Low Dose)
4High-Fat DietThis compound (High Dose)
  • Vehicle: The formulation used to dissolve this compound should be administered to the control groups.

  • Dose Selection: Doses should be selected based on acute efficacy studies and should aim to establish a dose-response relationship.

Study Duration and Dosing
  • Treatment Period: A minimum of 12 weeks of treatment is recommended to assess long-term efficacy.

  • Dosing Regimen: Based on its reported half-life of approximately 10 hours, once-daily subcutaneous administration is a suitable starting point.[4] The potential for less frequent administration (e.g., once-weekly) could also be explored.

Experimental Workflow

The following diagram outlines the key phases and procedures of a long-term this compound efficacy study.

Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Phase (12+ weeks) cluster_endpoint Endpoint Analysis Acclimation Acclimation (1 week) Diet_Induction Diet-Induced Obesity (8-16 weeks) Acclimation->Diet_Induction Baseline Baseline Measurements Diet_Induction->Baseline Randomization Randomization into Treatment Groups Baseline->Randomization Dosing Daily Dosing (Vehicle or this compound) Randomization->Dosing Weekly_Monitoring Weekly Monitoring: - Body Weight - Food Intake Dosing->Weekly_Monitoring Periodic_Assessments Periodic Assessments: - Body Composition (4 weeks) - GTT/ITT (4-6 weeks) Dosing->Periodic_Assessments Interim_Sampling Interim Blood Sampling (e.g., for biomarkers) Dosing->Interim_Sampling Final_Assessments Final In-Life Assessments: - Energy Expenditure - Euglycemic Clamp Periodic_Assessments->Final_Assessments Terminal_Procedures Terminal Procedures: - Blood Collection - Tissue Harvesting Final_Assessments->Terminal_Procedures Data_Analysis Data Analysis and Reporting Terminal_Procedures->Data_Analysis

Workflow for a long-term this compound efficacy study.

Key Experimental Protocols

Body Weight and Food Intake
  • Frequency: Measure body weight and food intake weekly.

  • Procedure:

    • Weigh each mouse individually at the same time of day.

    • Provide a known amount of food to each cage.

    • After 24 hours (or a set period), weigh the remaining food, accounting for spillage.

    • Calculate the average food intake per mouse per day.

Body Composition Analysis
  • Method: Non-invasive methods such as quantitative nuclear magnetic resonance (qNMR), dual-energy X-ray absorptiometry (DEXA), or micro-computed tomography (micro-CT) are recommended for longitudinal assessment of fat and lean mass.[11][12][13][14]

  • Frequency: Perform body composition analysis at baseline and at regular intervals (e.g., every 4 weeks) throughout the study.

  • Protocol (General):

    • Anesthetize the mouse according to approved institutional protocols.

    • Place the animal in the imaging device.

    • Acquire and analyze the images according to the manufacturer's instructions to determine fat mass, lean mass, and total body water.

Glucose and Insulin Tolerance Tests (GTT and ITT)
  • Purpose: To assess glucose metabolism and insulin sensitivity.

  • Frequency: Perform at baseline and at intervals (e.g., every 4-6 weeks).

  • Protocol (GTT):

    • Fast mice for 6 hours.

    • Collect a baseline blood sample (t=0) from the tail vein.

    • Administer a glucose solution (2 g/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 60, 90, and 120 minutes post-injection.

    • Measure blood glucose levels using a glucometer.

  • Protocol (ITT):

    • Fast mice for 4-6 hours.

    • Collect a baseline blood sample (t=0).

    • Administer human insulin (0.75 U/kg body weight) via intraperitoneal injection.

    • Collect blood samples at 15, 30, 45, and 60 minutes post-injection.

    • Measure blood glucose levels.

Energy Expenditure Measurement
  • Method: Indirect calorimetry is the standard method for measuring oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.[5][15][16]

  • Frequency: Perform at the end of the study to assess the long-term impact of this compound.

  • Protocol:

    • Acclimate individual mice to the metabolic cages for 24-48 hours.

    • Record VO2, VCO2, food intake, and locomotor activity for at least 24 hours.

    • Calculate RER (VCO2/VO2) and energy expenditure using established formulas.

Hyperinsulinemic-Euglycemic Clamp
  • Purpose: The gold standard for assessing insulin sensitivity in vivo.[1][2]

  • Frequency: Perform at the end of the study on a subset of animals.

  • Protocol (Brief): This is a complex surgical procedure requiring specialized expertise.

    • Surgically implant catheters into the jugular vein (for infusions) and carotid artery (for sampling) and allow for recovery.[2]

    • After fasting, infuse insulin at a constant rate to induce hyperinsulinemia.

    • Simultaneously, infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity.

Serial Blood Sampling and Biomarker Analysis
  • Purpose: To monitor changes in metabolic biomarkers over time.

  • Method: For longitudinal studies, minimally invasive serial blood sampling techniques from the tail vein or saphenous vein are recommended to reduce stress and animal numbers.[17][18][19][20]

  • Frequency: Collect blood at baseline, mid-study, and at termination.

  • Analytes:

    • Insulin

    • Leptin

    • Triglycerides

    • Total Cholesterol, HDL, LDL

    • Non-esterified fatty acids (NEFA)

    • Liver enzymes (ALT, AST) for safety assessment

Data Presentation

All quantitative data should be summarized in tables to facilitate comparison between treatment groups over time.

Table 1: Body Weight and Composition

Parameter Group Baseline Week 4 Week 8 Week 12
Body Weight (g) HFD + Vehicle
HFD + this compound (Low)
HFD + this compound (High)
Fat Mass (g) HFD + Vehicle
HFD + this compound (Low)
HFD + this compound (High)
Lean Mass (g) HFD + Vehicle
HFD + this compound (Low)

| | HFD + this compound (High) | | | | |

Table 2: Glucose Metabolism

Parameter Group Baseline Week 6 Week 12
Fasting Glucose (mg/dL) HFD + Vehicle
HFD + this compound (Low)
HFD + this compound (High)
GTT AUC (mg/dL*min) HFD + Vehicle
HFD + this compound (Low)

| | HFD + this compound (High) | | | |

Table 3: Serum Biomarkers at Study Termination

Parameter HFD + Vehicle HFD + this compound (Low) HFD + this compound (High)
Insulin (ng/mL)
Triglycerides (mg/dL)

| Total Cholesterol (mg/dL) | | | |

Safety and Toxicology Considerations

Throughout the long-term efficacy study, it is imperative to monitor for any signs of toxicity.

  • Clinical Observations: Daily cage-side observations for any changes in behavior, appearance, or signs of distress.

  • Histopathology: At termination, collect key organs (liver, kidney, heart, pancreas, adipose tissue) for histopathological analysis to identify any potential tissue abnormalities.

  • Adherence to Guidelines: Preclinical safety studies should be designed in accordance with relevant regulatory guidelines, such as those from the FDA and ICH.[21][22][23][24]

By following these detailed application notes and protocols, researchers can effectively evaluate the long-term efficacy of this compound and generate robust data to support its further development as a novel therapeutic for obesity and related metabolic disorders.

References

Application Notes and Protocols for In Vitro Testing of EB1002 Activity on the Neurokinin-2 Receptor (NK2R)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a selective agonist for the Neurokinin-2 Receptor (NK2R), a G protein-coupled receptor (GPCR) implicated in various physiological processes.[1][2] Activation of NK2R by this compound has been shown to reduce food intake and body weight, and improve metabolic parameters, making it a promising therapeutic candidate for obesity and type 2 diabetes.[3][4][5][6] These application notes provide detailed protocols for in vitro assays to characterize the activity of this compound on NK2R, focusing on receptor binding and functional downstream signaling pathways.

The neurokinin 2 receptor (NK2R) is known to couple to Gq and Gs G-proteins.[1][7] Activation of the Gq pathway stimulates phospholipase C (PLC), leading to the production of inositol (B14025) trisphosphate (IP3) and a subsequent increase in intracellular calcium levels.[8] The Gs pathway, on the other hand, activates adenylyl cyclase, resulting in the generation of cyclic AMP (cAMP).[9] Therefore, the assessment of intracellular calcium mobilization and cAMP production are primary methods to quantify the functional activity of this compound.

Key In Vitro Assays for this compound Activity on NK2R

A comprehensive in vitro characterization of this compound involves both binding and functional assays to determine its affinity for NK2R and its ability to elicit a cellular response.

  • Radioligand Binding Assays: These assays are considered the gold standard for measuring the affinity of a ligand for its receptor.[10][11] They can determine key parameters such as the dissociation constant (Kd) and the maximal binding capacity (Bmax).[12][13]

  • Calcium Mobilization Assays: This is a primary functional assay for Gq-coupled receptors like NK2R.[7][8] It measures the transient increase in intracellular calcium concentration upon receptor activation.[14][15]

  • cAMP Assays: This functional assay is used to quantify the modulation of cyclic AMP levels, which is the downstream messenger of the Gs signaling pathway.[7][9]

  • β-Arrestin Recruitment Assays: These assays provide insight into another major GPCR signaling pathway that is involved in receptor desensitization and G protein-independent signaling.[16][17]

Data Presentation

The following tables summarize hypothetical quantitative data for this compound activity on NK2R, based on typical results from the described in vitro assays.

Table 1: Radioligand Binding Affinity of this compound for NK2R

ParameterValueUnitsDescription
Kᵢ (vs. [³H]-Neurokinin A)1.5nMInhibitory constant, representing the affinity of this compound for NK2R in a competitive binding assay.
Bₘₐₓ1200fmol/mg proteinMaximum number of binding sites in the cell membrane preparation.

Table 2: Functional Potency and Efficacy of this compound in NK2R-Expressing Cells

AssayParameterValueUnitsDescription
Calcium MobilizationEC₅₀5.8nMHalf-maximal effective concentration for stimulating an increase in intracellular calcium.
Eₘₐₓ95% of NKA maxMaximum response as a percentage of the response to the endogenous agonist Neurokinin A (NKA).
cAMP AccumulationEC₅₀12.3nMHalf-maximal effective concentration for stimulating cAMP production.
Eₘₐₓ88% of NKA maxMaximum response as a percentage of the response to the endogenous agonist Neurokinin A (NKA).

Signaling Pathways and Experimental Workflows

NK2R Signaling Pathway

NK2R_Signaling Ca_response Cellular Response (e.g., muscle contraction, secretion) PKA_response Cellular Response (e.g., gene transcription, metabolism) Ca_release Ca_release Ca_release->Ca_response PKA PKA PKA->PKA_response

Experimental Workflow: Calcium Mobilization Assay

Calcium_Mobilization_Workflow start Start cell_culture 1. Culture NK2R-expressing cells in 96/384-well plates start->cell_culture dye_loading 2. Load cells with a calcium-sensitive dye (e.g., Fluo-4 AM) cell_culture->dye_loading incubation1 3. Incubate for dye uptake dye_loading->incubation1 compound_addition 4. Add this compound at various concentrations using a fluorescence plate reader (e.g., FLIPR) incubation1->compound_addition read_fluorescence 5. Measure fluorescence intensity kinetically over time compound_addition->read_fluorescence data_analysis 6. Analyze data to determine EC₅₀ and Eₘₐₓ read_fluorescence->data_analysis end End data_analysis->end

Experimental Workflow: cAMP Assay

cAMP_Assay_Workflow start Start cell_culture 1. Seed NK2R-expressing cells in 96/384-well plates start->cell_culture incubation1 2. Incubate overnight cell_culture->incubation1 stimulation 3. Stimulate cells with various concentrations of this compound in the presence of a PDE inhibitor (e.g., IBMX) incubation1->stimulation incubation2 4. Incubate for a defined period stimulation->incubation2 cell_lysis 5. Lyse cells to release intracellular cAMP incubation2->cell_lysis camp_detection 6. Detect cAMP levels using a competitive immunoassay (e.g., HTRF, AlphaScreen) cell_lysis->camp_detection data_analysis 7. Analyze data to determine EC₅₀ and Eₘₐₓ camp_detection->data_analysis end End data_analysis->end

Experimental Protocols

Protocol 1: Calcium Mobilization Assay

Objective: To measure the dose-dependent increase in intracellular calcium concentration in response to this compound in cells expressing NK2R.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NK2R.

  • Culture Medium: DMEM/F-12, 10% FBS, 1% Penicillin-Streptomycin, and appropriate selection antibiotic.

  • Assay Plates: Black-walled, clear-bottom 96-well or 384-well microplates.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, pH 7.4.

  • Calcium-sensitive dye: Fluo-4 AM or equivalent calcium assay kit.

  • Test Compound: this compound, prepared in a dilution series in assay buffer.

  • Control Agonist: Neurokinin A (NKA).

  • Instrumentation: A fluorescent imaging plate reader (FLIPR) or a microplate reader with automated liquid handling capable of kinetic fluorescence reading.

Procedure:

  • Cell Plating:

    • One day prior to the assay, seed the NK2R-expressing cells into the black-walled, clear-bottom microplates at a density that will yield a confluent monolayer on the day of the experiment.

    • Incubate the plates at 37°C in a 5% CO₂ incubator.

  • Dye Loading:

    • On the day of the assay, prepare the calcium-sensitive dye loading solution according to the manufacturer's instructions.

    • Remove the culture medium from the cell plates and add the dye loading solution to each well.

    • Incubate the plates for 1 hour at 37°C in a 5% CO₂ incubator to allow for dye uptake.[18]

  • Compound Preparation:

    • Prepare a dilution series of this compound and the control agonist (NKA) in assay buffer at a concentration that is 4-5 times the final desired concentration.

  • Fluorescence Measurement:

    • Set up the fluorescence plate reader to measure fluorescence at the appropriate excitation and emission wavelengths for the chosen dye (e.g., 494 nm excitation and 516 nm emission for Fluo-4).

    • Place the cell plate and the compound plate into the instrument.

    • Program the instrument to add the compounds to the cell plate and immediately begin kinetic fluorescence readings for a period of 2-3 minutes.

  • Data Analysis:

    • The change in fluorescence intensity over time reflects the change in intracellular calcium concentration.

    • Determine the peak fluorescence response for each well.

    • Plot the peak response against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Protocol 2: cAMP Accumulation Assay

Objective: To measure the dose-dependent increase in intracellular cAMP levels in response to this compound in cells expressing NK2R.

Materials:

  • Cell Line: CHO-K1 or HEK293 cells stably expressing human NK2R.

  • Culture Medium: As described in Protocol 1.

  • Assay Plates: White, opaque 96-well or 384-well microplates.

  • Stimulation Buffer: HBSS containing 5 mM HEPES, 0.1% BSA, and 0.5 mM 3-isobutyl-1-methylxanthine (B1674149) (IBMX), pH 7.4.[19]

  • Test Compound: this compound, prepared in a dilution series in stimulation buffer.

  • Control Agonist: Neurokinin A (NKA).

  • cAMP Detection Kit: A competitive immunoassay kit, such as HTRF, AlphaScreen, or ELISA-based kits.

  • Instrumentation: A plate reader compatible with the chosen detection technology.

Procedure:

  • Cell Plating:

    • Seed the NK2R-expressing cells into the white, opaque microplates and incubate overnight as described in Protocol 1.[20]

  • Compound Stimulation:

    • On the day of the assay, remove the culture medium.

    • Add the stimulation buffer containing the various concentrations of this compound or NKA to the respective wells.

    • Incubate the plate at 37°C for 30-60 minutes.[20]

  • Cell Lysis and cAMP Detection:

    • Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's protocol for the chosen cAMP detection kit.[19] This typically involves adding a lysis buffer that also contains the detection reagents.

  • Data Analysis:

    • Generate a standard curve using known concentrations of cAMP.

    • Determine the cAMP concentration in each sample from the standard curve.

    • Plot the cAMP concentration against the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the EC₅₀ and Eₘₐₓ values.

Conclusion

The protocols and information provided in these application notes offer a robust framework for the in vitro characterization of this compound's activity on the NK2R. By employing a combination of binding and functional assays, researchers can obtain a comprehensive understanding of the pharmacological profile of this compound, which is essential for its continued development as a potential therapeutic agent.

References

Application Notes and Protocols for the Administration of EB1002 to Non-Human Primate Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a selective and long-acting agonist of the neurokinin 2 receptor (NK2R).[1][2] Preclinical studies in obese and diabetic non-human primates, specifically rhesus macaques, have demonstrated its potential as a therapeutic agent for metabolic diseases.[3][4] Activation of NK2R by this compound has a dual mechanism of action: it centrally suppresses appetite and peripherally increases energy expenditure.[3][4] This leads to significant reductions in body weight, improved glucose control, and favorable changes in lipid profiles.[3][4] Notably, these effects appear to be independent of leptin signaling but are partially dependent on the downstream melanocortin 4 receptor (MC4R) pathway.[1][5]

These application notes provide a detailed overview of the administration of this compound to non-human primate models based on available preclinical data. The protocols and data presented are intended to guide researchers in designing and executing studies to evaluate the efficacy and mechanism of action of this compound.

Data Presentation

The following tables summarize the expected quantitative outcomes following the administration of this compound to obese and diabetic rhesus macaques. Note: The following data is illustrative and intended to represent the nature of the expected results. Actual values should be referenced from the complete study data.

Table 1: Effects of this compound on Body Weight and Food Intake in Obese, Diabetic Rhesus Macaques

ParameterBaseline (Mean ± SEM)Post-Treatment with this compound (Mean ± SEM)Percentage Change
Body Weight (kg)12.5 ± 0.811.2 ± 0.7↓ 10.4%
Daily Food Intake (kcal)850 ± 55680 ± 48↓ 20.0%

Table 2: Effects of this compound on Metabolic Parameters in Obese, Diabetic Rhesus Macaques

ParameterBaseline (Mean ± SEM)Post-Treatment with this compound (Mean ± SEM)Percentage Change
Fasting Blood Glucose (mg/dL)180 ± 15135 ± 12↓ 25.0%
Serum Triglycerides (mg/dL)250 ± 22175 ± 18↓ 30.0%
Total Cholesterol (mg/dL)200 ± 18160 ± 15↓ 20.0%
Insulin (B600854) Resistance (HOMA-IR)8.5 ± 0.94.2 ± 0.5↓ 50.6%

Experimental Protocols

Protocol 1: Preparation of this compound Formulation for Subcutaneous Administration

Objective: To prepare a sterile formulation of this compound suitable for subcutaneous injection in non-human primates.

Materials:

  • This compound peptide (lyophilized powder)

  • Propylene (B89431) glycol

  • 8 mM Phosphate (B84403) buffer (sterile)

  • Sterile, pyrogen-free water for injection

  • pH meter

  • Sterile vials

  • 0.22 µm sterile filter

Procedure:

  • Calculate the required amount of this compound based on the desired final concentration and volume.

  • In a sterile environment (e.g., a laminar flow hood), dissolve the lyophilized this compound powder in 8 mM phosphate buffer.

  • Add propylene glycol to the solution to a final concentration of 240 mM.[3]

  • Adjust the pH of the solution to 8.2 using sterile acidic or basic solutions as required.[3]

  • Sterile-filter the final solution through a 0.22 µm filter into a sterile vial.

  • Store the formulation at the recommended temperature and protect from light until use.

Protocol 2: Administration of this compound to Rhesus Macaques

Objective: To administer this compound to rhesus macaques via subcutaneous injection for the evaluation of its effects on metabolic parameters.

Animal Model:

  • Species: Rhesus macaque (Macaca mulatta)

  • Characteristics: Adult, obese, and diabetic. Animals should be properly acclimated to the housing and handling procedures. All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).

Materials:

  • Prepared this compound formulation

  • Sterile syringes and needles (e.g., 25-27 gauge)

  • Animal restraint device, as required

  • Personal protective equipment (PPE)

Procedure:

  • Pre-dosing Procedures:

    • Record the baseline body weight of each animal.

    • Collect baseline blood samples for analysis of glucose, lipids, and insulin.

    • Monitor and record baseline food and water intake for a defined period before the start of the treatment.

  • Dosing:

    • The administration of this compound is performed via subcutaneous injection.[3] The dorsal thoracic region is a common site for subcutaneous injections in macaques.

    • The dosing regimen in preclinical mouse studies involved daily injections.[5] A similar regimen is expected for non-human primate studies.

    • The exact dosage should be determined based on dose-escalation studies. Doses in the nmol/kg range have been used in rodent studies.[3]

  • Post-dosing Monitoring and Data Collection:

    • Monitor the animals daily for any clinical signs of adverse effects. Note any instances of loose stools, which have been reported at higher doses.[5]

    • Record body weight at regular intervals (e.g., daily or weekly).

    • Measure food and water intake daily.

    • Collect blood samples at specified time points to assess changes in blood glucose, triglycerides, cholesterol, and insulin levels.

    • At the end of the study, a comprehensive necropsy and histopathological analysis of relevant tissues can be performed to assess safety.

Visualizations

Signaling Pathway of this compound

EB1002_Signaling_Pathway cluster_0 This compound Action cluster_1 Downstream Signaling Cascade cluster_2 Physiological Outcomes This compound This compound NK2R NK2R This compound->NK2R activates MC4R MC4R NK2R->MC4R dependent pathway AgRP AgRP NK2R->AgRP overrides inhibition Energy Increased Energy Expenditure NK2R->Energy Appetite Decreased Appetite MC4R->Appetite Leptin_Signal Leptin Signaling Leptin_Signal->MC4R independent of AgRP->MC4R inhibits Weight Weight Loss Appetite->Weight Energy->Weight Glucose Improved Glucose Metabolism Energy->Glucose

Caption: Signaling pathway of this compound in regulating energy homeostasis.

Experimental Workflow for this compound Administration in Non-Human Primates

Experimental_Workflow start Start animal_selection Animal Selection (Obese, Diabetic Rhesus Macaques) start->animal_selection acclimation Acclimation and Baseline Data Collection (Body Weight, Food Intake, Blood Panel) animal_selection->acclimation randomization Randomization (Treatment vs. Control Groups) acclimation->randomization treatment_phase Treatment Phase (Daily Subcutaneous Injections of this compound or Vehicle) randomization->treatment_phase monitoring Daily Monitoring (Clinical Signs, Body Weight, Food Intake) treatment_phase->monitoring end_of_study End of Study (Terminal Blood Collection, Necropsy, Histopathology) treatment_phase->end_of_study blood_sampling Periodic Blood Sampling (Metabolic Panel) monitoring->blood_sampling blood_sampling->treatment_phase Continue Treatment Regimen data_analysis Data Analysis and Reporting end_of_study->data_analysis end End data_analysis->end

Caption: Experimental workflow for preclinical evaluation of this compound.

References

Application Notes and Protocols for Monitoring Metabolic Parameters in Response to EB1002

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

EB1002 is a selective and long-acting agonist of the neurokinin 2 receptor (NK2R), a G protein-coupled receptor.[1] Activation of NK2R by this compound presents a novel therapeutic strategy for metabolic diseases by simultaneously suppressing appetite through central nervous system pathways and increasing energy expenditure via peripheral mechanisms.[1][2] Preclinical studies in both diet-induced obese (DIO) mice and obese, diabetic macaques have demonstrated the potential of this compound to induce weight loss, improve glucose homeostasis, and favorably alter lipid profiles.[2][3][4] Notably, the weight loss is primarily from adipose tissue, with preservation of lean muscle mass.[5]

These application notes provide a comprehensive guide for researchers to monitor the key metabolic parameters affected by this compound. Detailed protocols for essential in vivo metabolic assays are provided to ensure robust and reproducible data collection.

Mechanism of Action: this compound Signaling Pathway

This compound exerts its effects by binding to and activating the NK2R, which signals through the Gq pathway.[1] Its anorexigenic (appetite-suppressing) effects are mediated through the central nervous system and are dependent on the melanocortin 4 receptor (MC4R), a key regulator of energy balance downstream of the leptin signaling pathway.[1][6][7] However, this compound can also circumvent leptin signaling, suggesting its potential efficacy in leptin-resistant states.[1][6] The increase in energy expenditure is primarily driven by peripheral actions.[1]

EB1002_Signaling_Pathway cluster_CNS Central Nervous System (Appetite Regulation) cluster_Peripheral Peripheral Tissues (Energy Expenditure) EB1002_CNS This compound NK2R_CNS NK2R EB1002_CNS->NK2R_CNS Gq_CNS Gq Pathway NK2R_CNS->Gq_CNS MC4R MC4R Gq_CNS->MC4R partially dependent Appetite Decreased Appetite MC4R->Appetite EB1002_Peri This compound NK2R_Peri NK2R EB1002_Peri->NK2R_Peri Energy_Exp Increased Energy Expenditure NK2R_Peri->Energy_Exp

This compound signaling pathway for metabolic regulation.

Expected Metabolic Effects of this compound

The administration of this compound has been shown to induce a range of beneficial metabolic changes. The following table summarizes the key quantitative effects observed in preclinical models.

ParameterEffectSpeciesKey Findings
Body Weight DecreaseMouse, MacaqueSignificant reduction in total body weight, primarily due to fat mass loss.[3][4]
Adipose Tissue DecreaseMouseReduction in the weight of various adipose depots.[3]
Lean Mass MaintainedMousePreservation of muscle mass during weight loss.[5]
Food Intake DecreaseMouse, MacaqueSuppression of appetite without inducing nausea.[3][4]
Energy Expenditure IncreaseMouseElevated oxygen consumption and body temperature.[3]
Substrate Utilization Shift to Fat OxidationMouseDecrease in the respiratory exchange ratio (RER).[3]
Glucose Homeostasis ImprovementMouse, MacaqueLowered blood glucose levels and enhanced insulin (B600854) sensitivity.[2][4][8]
Plasma Insulin DecreaseMacaqueReduction in fasting insulin levels.
Plasma Triglycerides DecreaseMouse, MacaqueLowered circulating triglyceride levels.[2][4]
Plasma Cholesterol DecreaseMouse, MacaqueReduction in total and LDL cholesterol.[2][4]

Experimental Protocols

Detailed methodologies for key experiments to assess the metabolic effects of this compound are provided below.

General Experimental Workflow

General experimental workflow for this compound studies.
Animal Models and this compound Administration

  • Animal Model: Diet-induced obese (DIO) mice (e.g., C57BL/6J fed a high-fat diet for 8-12 weeks) are a suitable model.

  • Housing: House mice individually in a temperature-controlled environment with a 12-hour light/dark cycle.[9]

  • This compound Preparation: Dissolve this compound in a suitable vehicle (e.g., sterile saline or a specific buffer as per manufacturer's instructions).

  • Administration: Administer this compound via subcutaneous (S.C.) injection. The dosing regimen can be daily or as determined by the pharmacokinetic profile of the compound.

Monitoring Body Weight and Food Intake
  • Frequency: Measure body weight and food intake daily, at the same time each day to minimize diurnal variations.

  • Procedure:

    • Weigh the mouse and record its weight.

    • Provide a pre-weighed amount of food in the food hopper.

    • The following day, weigh the remaining food in the hopper.

    • Calculate the daily food intake by subtracting the remaining food weight from the initial weight.

    • To avoid inaccuracies from spillage, consider using cages that allow for the collection and weighing of spilled food.

Assessment of Body Composition
  • Method: Use a non-invasive method such as Dual-Energy X-ray Absorptiometry (DEXA) or Quantitative Nuclear Magnetic Resonance (qNMR) to measure fat mass, lean mass, and water content.

  • Frequency: Perform body composition analysis at baseline and at the end of the treatment period.

Indirect Calorimetry
  • Purpose: To measure oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and energy expenditure.

  • Apparatus: A comprehensive laboratory animal monitoring system (CLAMS) or a similar open-circuit indirect calorimetry system.

  • Protocol:

    • Calibrate the O2 and CO2 sensors according to the manufacturer's instructions.

    • Acclimate the mice to the metabolic cages for at least 24 hours before data collection.[9]

    • Provide ad libitum access to food and water during the measurement period.

    • Record data continuously for at least 24 hours to capture both light and dark cycles.

    • Calculate RER as the ratio of VCO2 to VO2. An RER value approaching 0.7 indicates primarily fat oxidation, while a value of 1.0 suggests carbohydrate oxidation.

Oral Glucose Tolerance Test (OGTT)
  • Purpose: To assess the ability to clear a glucose load, providing an indication of glucose tolerance and insulin sensitivity.

  • Protocol:

    • Fast the mice for 4-6 hours.[3] Water should be available ad libitum.

    • Record the baseline blood glucose level (t=0) from a tail vein blood sample using a glucometer.

    • Administer a sterile glucose solution (e.g., 2 g/kg body weight) via oral gavage.

    • Measure blood glucose at 15, 30, 60, and 120 minutes post-glucose administration.[3]

    • Plot the blood glucose levels over time and calculate the area under the curve (AUC) for a quantitative comparison between treatment groups.

Hyperinsulinemic-Euglycemic Clamp
  • Purpose: The gold-standard method to assess insulin sensitivity in vivo.

  • Protocol: This is a complex procedure that requires surgical catheterization and should be performed by experienced personnel.

    • surgically implant catheters into the jugular vein (for infusions) and the carotid artery (for blood sampling) 5-7 days prior to the clamp.[4][10]

    • Fast the mice overnight (maximum 16 hours).[4]

    • On the day of the clamp, start a primed-continuous infusion of human insulin.

    • Monitor blood glucose every 10 minutes from the arterial catheter.

    • Infuse a variable rate of glucose to maintain euglycemia (normal blood glucose levels).

    • The glucose infusion rate (GIR) required to maintain euglycemia is a direct measure of insulin sensitivity. A higher GIR indicates greater insulin sensitivity.

Plasma Lipid Analysis
  • Sample Collection: At the end of the study, collect blood from fasted mice via cardiac puncture or from the retro-orbital sinus into EDTA-coated tubes.

  • Plasma Preparation: Centrifuge the blood to separate the plasma and store at -80°C until analysis.

  • Analysis: Use commercial enzymatic assay kits to measure the concentrations of total cholesterol, HDL cholesterol, LDL cholesterol, and triglycerides. For a more detailed analysis of lipid species, liquid chromatography-mass spectrometry (LC-MS) can be employed.[11][12][13]

Data Presentation

All quantitative data should be presented in a clear and structured format to facilitate comparison between treatment and control groups.

Table 1: Body Composition and Energy Balance

Treatment GroupInitial Body Weight (g)Final Body Weight (g)Change in Body Weight (g)Fat Mass (g)Lean Mass (g)Daily Food Intake (g)Energy Expenditure (kcal/day)RER (24h average)
Vehicle
This compound (Dose 1)
This compound (Dose 2)

Table 2: Glucose Homeostasis

Treatment GroupFasting Blood Glucose (mg/dL)OGTT AUC (mg/dL*min)Fasting Insulin (ng/mL)Glucose Infusion Rate (mg/kg/min)
Vehicle
This compound (Dose 1)
This compound (Dose 2)

Table 3: Plasma Lipid Profile

Treatment GroupTotal Cholesterol (mg/dL)HDL Cholesterol (mg/dL)LDL Cholesterol (mg/dL)Triglycerides (mg/dL)
Vehicle
This compound (Dose 1)
This compound (Dose 2)

Conclusion

The protocols and guidelines presented here provide a robust framework for the comprehensive metabolic characterization of this compound. Consistent application of these methods will yield high-quality, reproducible data essential for advancing the development of this promising therapeutic candidate for obesity and related metabolic disorders.

References

Troubleshooting & Optimization

Troubleshooting EB1002 solubility and precipitation issues.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EB1002. The information is presented in a question-and-answer format to directly address common issues related to solubility and precipitation during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and long-acting agonist for the neurokinin 2 receptor (NK2R), which is a G protein-coupled receptor (GPCR).[1] It has been shown to increase energy expenditure and suppress appetite, making it a promising candidate for research into obesity and type 2 diabetes.[2][3] this compound's mechanism of action involves both central and peripheral pathways.[4] While its appetite-suppressing effects are mediated through the central nervous system and are dependent on the melanocortin 4 receptor (MC4R), they appear to circumvent leptin signaling.[1][4]

Q2: What are the recommended solvents for dissolving this compound?

A2: this compound can be dissolved in both organic solvents and aqueous solutions under specific conditions. For in vitro studies, Dimethyl Sulfoxide (DMSO) is a common solvent.[2] For in vivo experiments, various formulations using a combination of solvents like DMSO, PEG300, Tween-80, and saline, or with SBE-β-CD in saline or corn oil are recommended.[2] It is also soluble in water, but this requires pH adjustment.[2]

Q3: How should I store this compound stock solutions?

A3: Stock solutions of this compound should be stored at -80°C for up to 6 months or at -20°C for up to 1 month.[2] It is recommended to store in sealed containers, away from moisture.[2] To maintain the integrity of the peptide, avoid repeated freeze-thaw cycles.[5]

Troubleshooting Guide: Solubility and Precipitation Issues

Q4: I am seeing precipitation when I try to dissolve this compound in water. What could be the cause?

A4: Precipitation of this compound in water is likely due to the pH of the solution being close to the peptide's isoelectric point (pI), the pH at which the net charge of the peptide is zero, leading to minimal solubility.[6][7]

  • Solution: Adjust the pH of the water. For this compound, it is recommended to adjust the pH to 3 with 1 M HCl to achieve solubility in water.[2] It is always advisable to test the solubility of a small amount of the peptide before dissolving the entire batch.[8]

Q5: My this compound solution, which was initially clear, has become cloudy or has formed a precipitate over time. Why is this happening?

A5: This could be due to several factors:

  • Temperature changes: Peptides can be less soluble at lower temperatures.[9] If the solution was prepared at room temperature and then stored in the refrigerator, precipitation might occur.

  • pH shift: The pH of your solution might have changed over time, for example, due to absorption of atmospheric CO2, bringing it closer to the peptide's pI.

  • Aggregation: Peptides, especially at higher concentrations, have a tendency to aggregate and form insoluble structures like beta-sheets.[6]

  • Solution:

    • Try gently warming the solution.[9]

    • Sonication can also help in redissolving the peptide by breaking up aggregates.[8][10]

    • Before use, it is good practice to centrifuge the peptide solution to pellet any undissolved material.[9]

Q6: I am following an in vivo formulation protocol, but I am still getting precipitation. What am I doing wrong?

A6: The order of solvent addition is often critical when preparing formulations with multiple components. Adding solvents in the wrong order can cause the peptide to precipitate out of solution.

  • Solution: Always follow the protocol precisely, adding each solvent one by one and ensuring the solution is mixed thoroughly and clear before adding the next component.[2] For example, when preparing a formulation of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline, you should first dissolve this compound in DMSO, then add PEG300 and mix, followed by Tween-80 and mix, and finally add the saline.[2]

Data Presentation

Table 1: Solubility of this compound in Different Solvents

Solvent/FormulationConcentrationNotesReference
In Vitro
DMSO50 mg/mL (32.51 mM)May require sonication. Use newly opened, anhydrous DMSO.[2]
Water48.78 mg/mL (31.72 mM)Requires pH adjustment to 3 with 1 M HCl.[2]
In Vivo
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 5 mg/mL (3.25 mM)Clear solution.[2]
10% DMSO, 90% (20% SBE-β-CD in Saline)≥ 5 mg/mL (3.25 mM)Clear solution.[2]
10% DMSO, 90% Corn Oil≥ 5 mg/mL (3.25 mM)Clear solution.[2]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Use

  • Bring the vial of lyophilized this compound to room temperature before opening.

  • Add the required volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 50 mg/mL stock solution).

  • If necessary, use an ultrasonic bath to aid dissolution until the solution is clear.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -80°C.

Protocol 2: Preparation of this compound Formulation for In Vivo Use (Example with PEG300)

  • Prepare a 50 mg/mL stock solution of this compound in DMSO as described in Protocol 1.

  • To prepare 1 mL of the final working solution, take 100 µL of the 50 mg/mL DMSO stock solution.

  • Add 400 µL of PEG300 to the DMSO solution and mix thoroughly until the solution is clear.

  • Add 50 µL of Tween-80 and mix again until the solution is clear.

  • Finally, add 450 µL of saline to bring the total volume to 1 mL and mix thoroughly. The final concentration of this compound will be 5 mg/mL.

Visualizations

G cluster_0 This compound Signaling Pathway This compound This compound NK2R NK2R (Gq-coupled) This compound->NK2R activates PLC Phospholipase C (PLC) NK2R->PLC activates MC4R MC4R Pathway (Central Nervous System) NK2R->MC4R influences PIP2 PIP2 PLC->PIP2 cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release stimulates PKC Protein Kinase C (PKC) DAG->PKC activates Downstream Downstream Cellular Responses (Energy Expenditure, Appetite Suppression) Ca_release->Downstream PKC->Downstream MC4R->Downstream contributes to

Caption: Signaling pathway of this compound via the NK2R.

G cluster_1 Experimental Workflow: this compound Solution Preparation Start Start: Lyophilized this compound Add_Solvent Add appropriate solvent (e.g., DMSO) Start->Add_Solvent Check_Solubility Check for complete dissolution Add_Solvent->Check_Solubility Sonicate Sonication/Vortex Check_Solubility->Sonicate No Clear_Solution Clear Stock Solution Check_Solubility->Clear_Solution Yes Sonicate->Check_Solubility Store Aliquot and Store at -80°C Clear_Solution->Store End Ready for experiment Store->End G cluster_2 Troubleshooting Logic for this compound Precipitation Precipitation Precipitation Observed Initial_Dissolution During initial dissolution? Precipitation->Initial_Dissolution After_Storage After storage? Initial_Dissolution->After_Storage No Check_pH Check solvent pH (adjust if aqueous) Initial_Dissolution->Check_pH Yes In_Vivo_Prep During in vivo prep? After_Storage->In_Vivo_Prep No Check_Temp Gently warm solution After_Storage->Check_Temp Yes Check_Order Verify order of solvent addition In_Vivo_Prep->Check_Order Yes Sonicate Sonication Check_pH->Sonicate Check_Temp->Sonicate Check_Order->Sonicate

References

EB1002 Technical Support Center: Ensuring Solution Stability for Optimal Experimental Outcomes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides comprehensive guidance on maintaining the stability of EB1002 in solution for reliable and reproducible experimental results. Below you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to address common challenges encountered during the handling and use of this compound.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving this compound?

A1: For in vitro studies, Dimethyl Sulfoxide (DMSO) is the recommended solvent. This compound is soluble in DMSO at a concentration of 50 mg/mL (32.51 mM), though ultrasonic assistance may be required.[1] It is crucial to use newly opened, anhydrous DMSO as it is hygroscopic, and water content can affect solubility. For in vivo experiments, stock solutions in DMSO can be further diluted in various vehicles depending on the administration route.

Q2: What are the optimal storage conditions for this compound solutions?

A2: Lyophilized this compound powder is stable for up to three years when stored at -20°C.[2] Once dissolved, stock solutions should be stored under the following conditions:

  • -80°C: Stable for up to 6 months.[1]

  • -20°C: Stable for up to 1 month.[1]

It is highly recommended to store solutions in sealed containers, protected from moisture.[1] To avoid repeated freeze-thaw cycles, which can degrade the peptide, it is best practice to aliquot the stock solution into single-use volumes.

Q3: Can I prepare aqueous solutions of this compound?

A3: Yes, this compound is soluble in water at 48.78 mg/mL (31.72 mM), but the pH must be adjusted to 3 with 1 M HCl.[1] If using water as the solvent for a stock solution that will be further diluted into a working solution, it is recommended to filter and sterilize the working solution with a 0.22 μm filter before use.[1]

Q4: How should I prepare this compound for in vivo administration?

A4: For in vivo experiments, it is recommended to prepare the working solution fresh on the day of use.[1] Several formulation protocols are available to achieve a clear solution. The choice of vehicle depends on the specific experimental requirements and administration route. Commonly used vehicles include:

  • 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline

  • 10% DMSO, 90% (20% SBE-β-CD in Saline)

  • 10% DMSO, 90% Corn Oil[1]

If precipitation occurs during preparation, gentle heating and/or sonication can be used to aid dissolution.[1]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Precipitation in solution upon storage - Exceeded solubility limit- Improper storage temperature- Freeze-thaw cycles- pH shift in aqueous buffers- Ensure the concentration does not exceed the recommended solubility for the chosen solvent.- Store solutions at the recommended temperatures (-20°C or -80°C).- Aliquot stock solutions to avoid repeated freezing and thawing.- For aqueous solutions, ensure the buffer has sufficient capacity to maintain the optimal pH.
Loss of biological activity - Chemical degradation (hydrolysis, oxidation)- Adsorption to container surfaces- Prepare solutions fresh, especially for in vivo studies.- Store solutions protected from light and moisture.- Use low-protein-binding tubes and pipette tips.- Consider adding a carrier protein (e.g., BSA) to the working solution for in vitro assays, if compatible with the experimental design.
Inconsistent experimental results - Inaccurate concentration of stock solution- Degradation of the compound- Improper solution preparation- Re-verify the calculations for solution preparation.- Perform a stability check of the stock solution using an appropriate analytical method (e.g., HPLC).- Follow the recommended dissolution procedures, including the use of sonication if necessary, to ensure complete solubilization.

Quantitative Data Summary

Table 1: Solubility of this compound

SolventMaximum ConcentrationMolarity (mM)Notes
DMSO50 mg/mL32.51Ultrasonic assistance may be needed. Use anhydrous DMSO.[1]
Water48.78 mg/mL31.72Requires pH adjustment to 3 with 1 M HCl.[1]

Table 2: Recommended Storage Conditions for this compound

FormStorage TemperatureDurationNotes
Lyophilized Powder-20°C3 years[2]
In Solvent-80°C6 monthsSealed, away from moisture.[1]
In Solvent-20°C1 monthSealed, away from moisture.[1]

Experimental Protocols

Protocol 1: Preparation of a 50 mg/mL Stock Solution in DMSO
  • Weigh the required amount of lyophilized this compound powder in a sterile, low-protein-binding microcentrifuge tube.

  • Add the appropriate volume of fresh, anhydrous DMSO to achieve a final concentration of 50 mg/mL.

  • If the powder does not dissolve readily, place the tube in an ultrasonic water bath for short intervals until the solution is clear.

  • Aliquot the stock solution into single-use volumes in sterile, low-protein-binding tubes.

  • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).

Protocol 2: General Procedure for Assessing this compound Solution Stability (Forced Degradation Study)

This protocol provides a framework for researchers to assess the stability of their specific this compound solution under various stress conditions.

  • Preparation: Prepare a stock solution of this compound in the desired solvent at a known concentration.

  • Stress Conditions: Aliquot the stock solution and subject them to different stress conditions:

    • Acidic Hydrolysis: Add 0.1 M HCl and incubate at a controlled temperature (e.g., 40°C).

    • Basic Hydrolysis: Add 0.1 M NaOH and incubate at a controlled temperature (e.g., 40°C).

    • Oxidation: Add a low concentration of hydrogen peroxide (e.g., 0.1-0.3%) and keep at room temperature, protected from light.

    • Photostability: Expose the solution to a controlled light source (e.g., UV or fluorescent light) at a constant temperature.

    • Thermal Stress: Incubate the solution at elevated temperatures (e.g., 40°C, 60°C).

  • Time Points: Collect samples at various time points (e.g., 0, 2, 4, 8, 24 hours) from each stress condition.

  • Analysis: Analyze the samples using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV or Mass Spectrometry (MS) detection.

    • The HPLC method should be able to separate the intact this compound from any potential degradation products.

    • Monitor the peak area of the intact this compound to determine the percentage of degradation over time.

    • MS detection can help in identifying the mass of the degradation products, providing insights into the degradation pathway.

  • Data Interpretation: Plot the percentage of intact this compound remaining versus time for each condition to determine the degradation kinetics.

Signaling Pathways and Experimental Workflows

This compound is a selective agonist for the Neurokinin 2 Receptor (NK2R), a G-protein coupled receptor (GPCR).[1][3] Activation of NK2R by this compound initiates a signaling cascade that plays a role in regulating energy expenditure and appetite.

EB1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular This compound This compound NK2R NK2R This compound->NK2R Binds to Gq Gq NK2R->Gq Activates PLC PLC Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Cleaves IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca2_release Ca²⁺ Release (from ER) IP3->Ca2_release Triggers PKC PKC Activation DAG->PKC Downstream Downstream Cellular Responses Ca2_release->Downstream PKC->Downstream

Caption: this compound activates the NK2R, leading to Gq protein-mediated PLC activation.

The appetite-suppressing effects of this compound are linked to the central nervous system and involve an interaction with the leptin signaling pathway, specifically downstream of the melanocortin 4 receptor (MC4R).

EB1002_Leptin_Pathway_Interaction cluster_leptin Leptin Signaling cluster_nk2r This compound Signaling Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR POMC_neurons POMC Neurons LeptinR->POMC_neurons Activates alphaMSH α-MSH POMC_neurons->alphaMSH Releases MC4R MC4R alphaMSH->MC4R Activates This compound This compound NK2R NK2R This compound->NK2R Activates NK2R->MC4R Modulates (Downstream) Appetite Appetite Suppression MC4R->Appetite

Caption: this compound's effect on appetite is dependent on MC4R signaling.

The following workflow outlines the key steps for ensuring the stability of this compound in your experiments.

Experimental_Workflow start Start: Receive Lyophilized this compound storage_powder Store at -20°C start->storage_powder dissolution Dissolve in Appropriate Solvent (e.g., Anhydrous DMSO) storage_powder->dissolution aliquot Aliquot into Single-Use Tubes dissolution->aliquot storage_solution Store Aliquots at -80°C or -20°C aliquot->storage_solution experiment_prep Prepare Fresh Working Solution for Each Experiment storage_solution->experiment_prep experiment Conduct Experiment experiment_prep->experiment end End experiment->end

Caption: Recommended workflow for handling and storing this compound.

References

Technical Support Center: Optimizing EB1002 Dosage for Consistent Results in Rodents

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in achieving consistent and reliable results when working with the selective NK2R agonist, EB1002, in rodent models.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective and long-acting peptide agonist for the neurokinin 2 receptor (NK2R).[1] Its mechanism of action involves the activation of NK2R, which is a G protein-coupled receptor (GPCR). This activation leads to a dual effect of reducing food intake and increasing energy expenditure.[1][2][3] The appetite-suppressing effects are mediated through central nervous system pathways, while the increase in energy expenditure is believed to occur through peripheral mechanisms.[2][3] Notably, the effects of this compound on food intake appear to be independent of the leptin signaling pathway but are partially dependent on the downstream melanocortin 4 receptor (MC4R) pathway.[1]

Q2: What are the reported effects of this compound in rodent models?

A2: In rodent models, particularly in diet-induced obese (DIO) mice, this compound has been shown to:

  • Reduce food intake and body weight, primarily through the loss of fat mass.[1]

  • Increase oxygen consumption and fatty acid oxidation.[1]

  • Improve insulin (B600854) sensitivity and glucose metabolism.[2]

  • Increase the expression of genes related to mitochondrial biosynthesis, such as PGC-1α.

Q3: What are the potential side effects of NK2R agonists like this compound in rodents?

A3: While this compound is reported to have a favorable side-effect profile, particularly a lack of nausea compared to GLP-1 agonists, some effects have been noted with NK2R agonists in rodents.[4] These can include transient flushing of the ears and paws at higher doses, which is thought to be an NK1R-mediated effect.[5] Some studies with other NK2R agonists have reported soft stools or diarrhea, particularly in male rodents.[5] At higher doses administered intravenously, a transient hypotension has been observed.[5]

Troubleshooting Guide

Q4: We are observing high variability in body weight and food intake measurements between our this compound-treated animals. What could be the cause?

A4: High variability in rodent studies can stem from several factors. Here are some key areas to investigate:

  • Animal Strain and Substrain: Different mouse strains can exhibit varied responses to diet-induced obesity and pharmacological interventions.[6][7][8][9][10] For example, C57BL/6J mice are commonly used and are susceptible to diet-induced obesity, but even substrains from different vendors can show metabolic differences.[9][11] Ensure you are using a consistent strain and substrain from a reputable supplier.

  • Diet Composition and Acclimation: The composition of the high-fat diet (HFD) and the duration of the diet-induction period are critical.[12][13] Ensure the diet is consistent across all animals and that they have had adequate time to develop the desired obese phenotype before starting treatment.

  • Injection Technique and Volume: Improper or inconsistent subcutaneous injection technique can lead to variable absorption rates. Ensure all personnel are properly trained in subcutaneous injection in mice. The volume of the injection should also be consistent.[4][12][14][15][16]

  • Environmental Stressors: Factors such as cage density, noise levels, and handling can influence rodent behavior and metabolism.[17] Maintain a consistent and low-stress environment for all animals.

Q5: Our this compound solution appears to have precipitated after preparation. How can we ensure proper solubility?

A5: this compound is soluble in DMSO and water.[18] However, for in vivo formulations, specific protocols are recommended to ensure solubility and stability. Here are some common formulation options and tips:

  • Formulation with Co-solvents: A common vehicle for subcutaneous injection of peptides is a mixture of solvents. One recommended formulation is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[19]

  • Preparation Technique: When preparing the formulation, it is crucial to add and mix each solvent sequentially to ensure proper dissolution. If precipitation occurs, gentle warming and/or sonication can be used to aid dissolution.[19]

  • Storage of Formulated this compound: Once in solution, it is recommended to store stock solutions at -80°C for up to 6 months.[19] For working solutions, it is best to prepare them fresh before each experiment to minimize the risk of precipitation or degradation.

Q6: We are not observing the expected reduction in food intake after this compound administration. What should we check?

A6: If you are not seeing the expected pharmacological effect, consider the following:

  • Dosage: The reported effective subcutaneous dose in diet-induced obese mice is 325 nmol/kg.[3][6] Double-check your calculations to ensure the correct dose is being administered.

  • Purity and Quality of this compound: The purity of the peptide is critical for its activity. Ensure you are using a high-quality, purified product. It is advisable to obtain a certificate of analysis from the supplier detailing the purity.[13][20][21][22][23]

  • Route of Administration: The described effects of this compound on food intake are based on subcutaneous administration.[2][3] Ensure that the injections are being administered correctly into the subcutaneous space and not into the muscle or intradermally.

  • Timing of Measurements: The effect of this compound on food intake is acute. Ensure that you are measuring food intake at appropriate time points following administration.

Data Presentation

Table 1: Reported Dosages of this compound in Rodent Studies

Species/ModelRoute of AdministrationDosageReported EffectsReference
Diet-Induced Obese (DIO) MiceSubcutaneous (s.c.)325 nmol/kgReduced food intake, weight loss, increased oxygen consumption[3][6]
ob/ob MiceSubcutaneous (s.c.)325 nmol/kgRobustly attenuated appetite[2]
Mc4r-knockout MiceSubcutaneous (s.c.)325 nmol/kgReduced food intake[2]

Experimental Protocols

Protocol 1: Diet-Induced Obesity (DIO) in C57BL/6J Mice

This protocol is a general guideline for inducing obesity in C57BL/6J mice, a commonly used model in metabolic research.

  • Animals: Start with 6-8 week old male C57BL/6J mice.

  • Housing: House the mice in a temperature and humidity-controlled environment with a 12-hour light/dark cycle.

  • Diet:

    • Control Group: Feed a standard chow diet (e.g., 10% kcal from fat).

    • DIO Group: Feed a high-fat diet (HFD) with 45-60% of calories from fat.[13]

  • Duration: Continue the respective diets for 8-16 weeks. Body weight and food intake should be monitored weekly. Obesity is typically established when the HFD group shows a significant increase in body weight and adiposity compared to the control group.

  • Confirmation of Obese Phenotype: Before initiating treatment with this compound, it is advisable to confirm the obese phenotype by measuring parameters such as body composition (e.g., using DEXA or MRI) and glucose tolerance (via a glucose tolerance test).

Protocol 2: Subcutaneous Injection of this compound in Mice

This protocol outlines the steps for subcutaneous administration of this compound.

  • Preparation of this compound Formulation:

    • Prepare the vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline).

    • Dissolve the lyophilized this compound powder in the vehicle to the desired final concentration. Gentle warming or sonication can be used if needed.[19]

  • Animal Restraint: Gently restrain the mouse, for example, by scruffing the neck to expose the dorsal side.

  • Injection Site: The loose skin over the shoulders or flank is a suitable site for subcutaneous injection.[4][12]

  • Injection Procedure:

    • Use a new, sterile needle (e.g., 27-30 gauge) for each animal.

    • Lift the skin to form a "tent".

    • Insert the needle at the base of the tent, parallel to the body surface.

    • Inject the solution slowly and steadily.

    • Withdraw the needle and gently massage the injection site to aid dispersal of the substance.[15]

  • Volume: The injection volume should be kept as low as possible, typically not exceeding 100-200 µL for a mouse.

Visualizations

EB1002_Signaling_Pathway cluster_periphery Periphery cluster_cns Central Nervous System (CNS) EB1002_p This compound NK2R_p NK2R EB1002_p->NK2R_p activates Energy_Expenditure Increased Energy Expenditure NK2R_p->Energy_Expenditure Fatty_Acid_Oxidation Increased Fatty Acid Oxidation NK2R_p->Fatty_Acid_Oxidation Insulin_Sensitivity Improved Insulin Sensitivity NK2R_p->Insulin_Sensitivity EB1002_c This compound NK2R_c NK2R EB1002_c->NK2R_c activates MC4R_pathway MC4R Pathway NK2R_c->MC4R_pathway partially dependent Leptin Leptin Signaling Food_Intake Decreased Food Intake MC4R_pathway->Food_Intake EB1002_systemic Systemic Administration (e.g., s.c.) EB1002_systemic->EB1002_p EB1002_systemic->EB1002_c Leptin->MC4R_pathway independent of

Caption: Simplified signaling pathway of this compound in rodents.

Experimental_Workflow start Start: 6-8 week old C57BL/6J mice diet Dietary Intervention (8-16 weeks) start->diet control_diet Control Diet (10% kcal fat) diet->control_diet Group 1 hfd High-Fat Diet (45-60% kcal fat) diet->hfd Group 2 treatment This compound Treatment (e.g., 325 nmol/kg, s.c.) control_diet->treatment Optional: Lean Control phenotyping Confirmation of Obese Phenotype (e.g., body weight, glucose tolerance) hfd->phenotyping phenotyping->treatment vehicle Vehicle Control treatment->vehicle Subgroup A This compound This compound treatment->this compound Subgroup B outcome Outcome Measures: - Food Intake - Body Weight - Metabolic Parameters vehicle->outcome This compound->outcome end End outcome->end

Caption: General experimental workflow for evaluating this compound in a DIO mouse model.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Troubleshooting Steps issue Inconsistent or Unexpected Results with this compound cause1 Compound-related: - Purity/Quality - Formulation/Solubility - Stability issue->cause1 cause2 Animal-related: - Strain/Substrain - Health Status - Acclimation issue->cause2 cause3 Procedural: - Dosing Accuracy - Injection Technique - Diet Consistency issue->cause3 cause4 Environmental: - Stressors - Housing Conditions issue->cause4 solution1 Verify Compound: - Certificate of Analysis - Fresh Formulation - Proper Storage cause1->solution1 solution2 Standardize Animals: - Consistent Supplier - Health Screening - Adequate Acclimation cause2->solution2 solution3 Refine Procedures: - Calibrate Equipment - Standardize Training - Monitor Diet cause3->solution3 solution4 Control Environment: - Minimize Stress - Consistent Housing cause4->solution4

Caption: A logical troubleshooting guide for addressing inconsistent results.

References

Addressing variability in animal responses to EB1002 treatment.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing EB1002 in preclinical animal studies. Our goal is to help you address variability in animal responses and ensure the robustness and reproducibility of your experimental data.

Troubleshooting Guide: Addressing Variability in Animal Responses to this compound

Variability in animal responses to this compound can arise from a multitude of factors. This guide provides a structured approach to identifying and mitigating common sources of variability.

Table 1: Troubleshooting Guide for this compound In Vivo Experiments

Observed Issue Potential Cause Recommended Action
High inter-individual variability in weight loss and food intake. Genetic Background of Animals: Polymorphisms in the Tacr2 gene (encoding the NK2R receptor) can lead to differential responses.[1]- Use a genetically homogenous animal strain from a reputable supplier.- If using diverse strains, ensure groups are balanced and consider genotyping for Tacr2 variants.
Gut Microbiome Composition: The gut microbiota can influence drug metabolism and overall metabolic health, impacting this compound efficacy.[2][3][4][5][6]- Standardize animal diet and housing conditions to minimize microbiome variations.- Consider co-housing animals or using litter from a single source to normalize gut flora.- Fecal microbiota analysis can be performed to identify significant differences between responders and non-responders.
Inconsistent Drug Administration: Improper injection technique or incorrect dosage can lead to variable drug exposure.- Ensure all personnel are thoroughly trained in subcutaneous injection techniques.- Verify the accuracy of dosing calculations and the concentration of the this compound solution.
Unexpected adverse effects (e.g., excessive weight loss, dehydration, lethargy). Off-target Effects or Overdosing: While this compound is selective, high concentrations may lead to unforeseen side effects.- Review the dose-response curve for your specific animal model and ensure the dose is within the therapeutic window.- Monitor animals closely for any signs of distress and adjust the dosage if necessary.- Ensure the formulation of this compound is correct and free of contaminants.
Animal Health Status: Underlying health issues can exacerbate the effects of this compound.- Use only healthy animals for your studies.- Perform a thorough health check before starting the experiment and exclude any animals showing signs of illness.
Lack of significant effect of this compound on metabolic parameters. Incorrect Animal Model: The chosen animal model may not be appropriate for studying the effects of this compound.- Diet-induced obese (DIO) mice are a commonly used and effective model for this compound studies.[7][8]- Ensure the disease model (e.g., obesity, diabetes) is well-established and validated in your facility.
Suboptimal Dosing Regimen: The dose or frequency of administration may not be sufficient to elicit a response.- A common starting dose for subcutaneous injection in DIO mice is 325 nmol/kg, administered daily.[8]- A dose-response study may be necessary to determine the optimal dose for your specific experimental conditions.[9][10][11]
Drug Stability and Formulation: Improper storage or preparation of the this compound solution can lead to loss of activity.- Follow the manufacturer's instructions for storage and handling of this compound.- Prepare fresh solutions for each experiment and avoid repeated freeze-thaw cycles.
Sex-dependent differences in response. Hormonal Influences: Although studies have shown no sex-dependent differences in DIO mice, hormonal fluctuations could potentially play a role in other models.- Ensure that both male and female animals are included in the study design and that the groups are balanced.- Analyze data for each sex separately to identify any potential differences.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

A1: this compound is a selective and long-acting agonist for the neurokinin 2 receptor (NK2R), which is a G protein-coupled receptor (GPCR).[12][13] Activation of NK2R by this compound leads to a dual effect on energy balance: it suppresses appetite through central nervous system pathways and increases energy expenditure through peripheral mechanisms.[7][13] The appetite-suppressing effect is dependent on the melanocortin 4 receptor (MC4R) signaling pathway but is independent of the leptin signaling pathway.[7][12][13]

Q2: What is the recommended animal model for studying the effects of this compound?

A2: Diet-induced obese (DIO) mice are a well-established and commonly used model for evaluating the efficacy of this compound.[7][8] This model effectively mimics many aspects of human obesity and metabolic syndrome.

Q3: How should this compound be prepared and administered?

A3: For in vivo studies in mice, this compound is typically dissolved in a vehicle such as phosphate-buffered saline (PBS) or another appropriate buffer. It is administered via subcutaneous (s.c.) injection. A commonly used dose is 325 nmol/kg body weight, administered once daily.[8]

Q4: What are the expected outcomes of this compound treatment in DIO mice?

A4: Successful treatment with this compound in DIO mice is expected to result in:

  • Reduced food intake.[7]

  • Significant weight loss, primarily due to a reduction in fat mass.[7]

  • Increased energy expenditure.[7]

  • Improved glucose tolerance and insulin (B600854) sensitivity.[7]

Q5: Are there any known side effects of NK2R agonists like this compound?

A5: While this compound is reported to be non-aversive in animal models, other NK2R agonists have been associated with side effects such as transient flushing and loose stools. It is important to monitor animals closely for any adverse reactions during the treatment period.

Experimental Protocols

Key Experiment: Evaluation of this compound Efficacy in Diet-Induced Obese (DIO) Mice

Objective: To assess the effect of this compound on body weight, food intake, and glucose metabolism in a DIO mouse model.

Materials:

  • Male C57BL/6J mice (8 weeks old)

  • High-fat diet (HFD; e.g., 60% kcal from fat)

  • Standard chow diet

  • This compound

  • Sterile PBS (vehicle)

  • Metabolic cages

  • Glucometer and glucose strips

  • Insulin

Methodology:

  • Induction of Obesity:

    • House mice individually and feed them a high-fat diet for 10-12 weeks to induce obesity. A control group should be maintained on a standard chow diet.

    • Monitor body weight weekly. DIO mice are typically considered ready for treatment when they are significantly heavier (e.g., >20%) than the chow-fed controls.

  • This compound Preparation and Dosing:

    • Prepare a stock solution of this compound in sterile PBS.

    • On the day of the experiment, dilute the stock solution to the final desired concentration (e.g., for a 325 nmol/kg dose).

    • Divide the DIO mice into two groups: Vehicle control (PBS) and this compound treatment.

  • Treatment and Monitoring:

    • Administer this compound or vehicle via subcutaneous injection once daily for a specified period (e.g., 14 days).

    • Measure body weight and food intake daily.

    • Acclimate mice to metabolic cages for the measurement of energy expenditure (oxygen consumption) and respiratory exchange ratio (RER).

  • Glucose and Insulin Tolerance Tests (GTT and ITT):

    • Perform a GTT before the start of treatment and at the end of the treatment period.[14]

      • Fast mice for 6 hours.

      • Administer a glucose bolus (e.g., 2 g/kg) via intraperitoneal (i.p.) injection.

      • Measure blood glucose levels at 0, 15, 30, 60, 90, and 120 minutes post-injection.

    • Perform an ITT at the end of the treatment period.[14]

      • Fast mice for 4-6 hours.

      • Administer an insulin bolus (e.g., 0.75 U/kg) via i.p. injection.

      • Measure blood glucose levels at 0, 15, 30, 45, and 60 minutes post-injection.

  • Data Analysis:

    • Analyze changes in body weight, food intake, and energy expenditure between the vehicle and this compound-treated groups.

    • Calculate the area under the curve (AUC) for the GTT and ITT to assess glucose tolerance and insulin sensitivity.

    • Use appropriate statistical tests (e.g., t-test, ANOVA) to determine the significance of the observed differences.

Visualizations

Signaling Pathway of this compound

EB1002_Signaling_Pathway cluster_central Central Nervous System (Appetite Regulation) cluster_peripheral Peripheral Tissues (Energy Expenditure) EB1002_central This compound NK2R_central NK2R EB1002_central->NK2R_central binds Gq Gq Protein NK2R_central->Gq PLC Phospholipase C Gq->PLC activates IP3_DAG IP3 / DAG PLC->IP3_DAG produces Ca_PKC Ca²⁺ / PKC IP3_DAG->Ca_PKC activates MC4R_pathway MC4R Pathway Activation Ca_PKC->MC4R_pathway leads to Appetite_Suppression Appetite Suppression MC4R_pathway->Appetite_Suppression EB1002_peripheral This compound NK2R_peripheral NK2R EB1002_peripheral->NK2R_peripheral binds Peripheral_Signaling Downstream Signaling NK2R_peripheral->Peripheral_Signaling Energy_Expenditure Increased Energy Expenditure Peripheral_Signaling->Energy_Expenditure

Caption: Simplified signaling pathway of this compound in central and peripheral tissues.

Experimental Workflow for this compound In Vivo Study

EB1002_Workflow cluster_setup Experimental Setup cluster_treatment Treatment Phase cluster_analysis Data Analysis Animal_Model Select Animal Model (e.g., DIO C57BL/6J mice) Diet Induce Obesity (High-Fat Diet) Animal_Model->Diet Grouping Randomize into Groups (Vehicle vs. This compound) Diet->Grouping Dosing Daily Subcutaneous Injection (Vehicle or this compound) Grouping->Dosing Monitoring Daily Monitoring (Body Weight, Food Intake) Dosing->Monitoring Metabolic_Tests Metabolic Phenotyping (GTT, ITT, Energy Expenditure) Monitoring->Metabolic_Tests Data_Collection Collect and Analyze Data Metabolic_Tests->Data_Collection Conclusion Draw Conclusions Data_Collection->Conclusion

Caption: General workflow for an in vivo study evaluating the efficacy of this compound.

Troubleshooting Logic for High Variability

Caption: Decision tree for troubleshooting high variability in this compound animal studies.

References

Technical Support Center: Minimizing Off-Target Effects in EB1002 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in minimizing and troubleshooting off-target effects during experiments with EB1002, a selective neurokinin 2 receptor (NK2R) agonist.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound is a selective, long-acting peptide agonist for the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2] Its primary mechanism of action is to activate NK2R, which has been shown to increase energy expenditure and suppress appetite, making it a promising therapeutic candidate for obesity and related metabolic diseases.[1][2]

Q2: Why was this compound developed to be a selective NK2R agonist?

A2: The endogenous ligand for NK2R, neurokinin A (NKA), also exhibits activity at the neurokinin 1 receptor (NK1R).[2][3] This cross-reactivity can lead to off-target effects. This compound was specifically designed to be highly selective for NK2R to minimize or eliminate the effects associated with NK1R activation.[1]

Q3: What are the known off-target effects of this compound?

A3: this compound is reported to be highly selective for the NK2R over the NK1R.[1] Studies in mice lacking the NK2R have shown no effect from this compound administration, providing strong evidence for its on-target specificity.[2] However, as with any therapeutic agent, the potential for off-target interactions at other receptors, especially at higher concentrations, cannot be entirely ruled out without comprehensive screening.

Q4: What are the general principles for minimizing off-target effects in my this compound experiments?

A4: To minimize off-target effects, it is crucial to:

  • Use the lowest effective concentration: Determine the minimal concentration of this compound that elicits the desired on-target effect in your experimental system.

  • Employ proper controls: Include negative controls (e.g., vehicle) and potentially a structurally similar but inactive peptide to ensure observed effects are specific to NK2R activation.

  • Validate your experimental system: Ensure your cell lines or animal models have a well-characterized expression of NK2R.

  • Consider the experimental duration: For in vitro studies, prolonged exposure to any compound can sometimes lead to non-specific effects.

Troubleshooting Guide

Observed Issue Potential Cause (Off-Target Related) Recommended Action
Unexpected Phenotype Not Consistent with NK2R Activation The observed effect may be due to this compound interacting with an unintended receptor or signaling pathway, particularly at high concentrations.1. Confirm On-Target Engagement: Use a lower concentration of this compound. 2. Use an Antagonist: Attempt to block the unexpected effect with a known antagonist for a suspected off-target receptor. 3. Cell Line Validation: Confirm NK2R expression in your cell line and consider using a cell line with no or low NK2R expression as a negative control.
High Variability Between Replicates Inconsistent off-target effects due to slight variations in experimental conditions (e.g., cell density, compound concentration).1. Optimize Assay Conditions: Standardize all experimental parameters. 2. Review Compound Handling: Ensure proper storage and handling of this compound to prevent degradation or aggregation.
Cytotoxicity at High Concentrations Off-target binding to essential cellular components can lead to toxicity that is independent of NK2R signaling.1. Dose-Response Curve: Determine the therapeutic window of this compound in your system to separate efficacy from toxicity. 2. Control Compound: Use an inactive analog, if available, to see if the toxicity is related to the chemical scaffold itself.

Data Presentation: Representative Selectivity Profile of this compound

The following table provides a representative summary of the expected selectivity profile of this compound. Note that these are illustrative values based on qualitative descriptions of high selectivity and should be confirmed experimentally.

Target Assay Type This compound Affinity (Ki) / Potency (EC50)
NK2R (On-Target) Radioligand Binding (Ki)< 1 nM
Functional Assay (EC50)< 10 nM
NK1R (Off-Target) Radioligand Binding (Ki)> 1000 nM
Functional Assay (EC50)> 1000 nM
NK3R (Off-Target) Radioligand Binding (Ki)> 1000 nM
Functional Assay (EC50)> 1000 nM
Broad GPCR Panel Radioligand Binding (Ki)Generally > 1 µM

Experimental Protocols

Protocol 1: Radioligand Binding Assay for Off-Target Screening

This protocol provides a general framework for assessing the binding of this compound to off-target GPCRs using a competitive binding assay.

Objective: To determine the binding affinity (Ki) of this compound for a panel of non-target GPCRs.

Methodology:

  • Membrane Preparation: Prepare cell membranes from cell lines overexpressing the GPCRs of interest.

  • Assay Buffer: Prepare an appropriate binding buffer for the specific GPCR being tested.

  • Radioligand Preparation: Select a suitable radiolabeled ligand with known high affinity for the off-target receptor.

  • Competitive Binding:

    • In a 96-well plate, add the cell membranes, the radioligand at a concentration near its Kd, and a range of concentrations of this compound.

    • Include wells for total binding (radioligand only) and non-specific binding (radioligand in the presence of a high concentration of a known unlabeled ligand for that receptor).

  • Incubation: Incubate the plates at an appropriate temperature and for a sufficient time to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter mat to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filter using a scintillation counter.

  • Data Analysis: Calculate the specific binding and plot the percentage of specific binding against the concentration of this compound. Determine the IC50 value and calculate the Ki using the Cheng-Prusoff equation.

Protocol 2: Functional Off-Target Screening (cAMP Assay)

This protocol describes a general method for evaluating the functional activity of this compound at Gs- or Gi-coupled off-target GPCRs.

Objective: To determine if this compound can modulate the activity of off-target GPCRs by measuring changes in intracellular cyclic AMP (cAMP).

Methodology:

  • Cell Culture: Culture cells expressing the off-target GPCR of interest.

  • Cell Plating: Seed the cells into a 96-well plate and allow them to attach overnight.

  • Compound Treatment:

    • Aspirate the culture medium and add a phosphodiesterase inhibitor (e.g., IBMX) in a suitable assay buffer.

    • Add varying concentrations of this compound to the wells.

    • For Gi-coupled receptors, co-incubate with a known agonist for that receptor.

  • Incubation: Incubate the plate at 37°C for a predetermined time.

  • Cell Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the this compound concentration to determine if it has any agonist or antagonist activity at the off-target receptor.

Visualizations

EB1002_Signaling_Pathway This compound This compound NK2R NK2R (On-Target) This compound->NK2R High Affinity Binding NK1R NK1R (Potential Off-Target) This compound->NK1R Low Affinity Negligible Effect Gq Gq Protein Activation NK2R->Gq PLC Phospholipase C Gq->PLC IP3_DAG IP3 & DAG Production PLC->IP3_DAG Ca_PKC ↑ Intracellular Ca²⁺ ↑ Protein Kinase C IP3_DAG->Ca_PKC Physiological_Response Increased Energy Expenditure Appetite Suppression Ca_PKC->Physiological_Response No_Significant_Activation No Significant Activation NK1R->No_Significant_Activation

Caption: On-target signaling pathway of this compound via the NK2R and its high selectivity over NK1R.

Experimental_Workflow cluster_0 Initial Experiment cluster_1 Troubleshooting Steps cluster_2 Outcome Start Observe Unexpected Phenotype Check_Concentration Is this compound concentration in optimal range? Start->Check_Concentration Lower_Concentration Lower this compound Concentration Check_Concentration->Lower_Concentration No Use_Antagonist Use Specific Antagonist for Suspected Off-Target Check_Concentration->Use_Antagonist Yes On_Target Phenotype Disappears (On-Target Effect) Lower_Concentration->On_Target Control_Cell_Line Test in NK2R Knockout/ Low-Expressing Cell Line Use_Antagonist->Control_Cell_Line Effect Not Blocked Use_Antagonist->On_Target Effect Blocked Control_Cell_Line->On_Target No Effect in Control Off_Target Phenotype Persists (Likely Off-Target Effect) Control_Cell_Line->Off_Target Effect Persists in Control

Caption: A logical workflow for troubleshooting unexpected experimental results with this compound.

References

Technical Support Center: Overcoming In Vivo Challenges with Long-Acting Peptide Agonists

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during in vivo experiments with long-acting peptide agonists.

FAQs

Q1: What are the most common challenges observed with long-acting peptide agonists in vivo?

A1: Researchers frequently encounter challenges related to the physicochemical properties of the peptide and its formulation, as well as the biological response to the administered agonist. Key issues include:

  • Poor Solubility and Aggregation: Peptides, especially those with a high proportion of hydrophobic amino acids, can have limited solubility in aqueous solutions, leading to aggregation.[1] This can reduce bioavailability and potentially trigger an immune response.[1]

  • Immunogenicity: The host immune system may recognize the peptide agonist as foreign, leading to the production of anti-drug antibodies (ADAs).[2][3] This can neutralize the therapeutic effect and cause adverse reactions.[2][3]

  • Off-Target Effects: Peptide agonists may interact with unintended targets, causing unforeseen biological effects and toxicity.[4][5]

  • Inconsistent Release Profiles: Achieving a sustained and predictable release of the peptide from a long-acting formulation can be challenging, leading to initial burst release or sub-therapeutic concentrations over time.[6]

  • Proteolytic Degradation: Peptides are susceptible to degradation by proteases in the body, which can shorten their half-life and reduce efficacy.[7][8]

Q2: How can I improve the solubility of my long-acting peptide agonist formulation?

A2: Improving peptide solubility is crucial for a successful formulation. Consider the following strategies:

  • pH Optimization: The solubility of a peptide is often lowest at its isoelectric point (pI).[1] Adjusting the pH of the formulation to be at least 2 units away from the pI can significantly improve solubility.

  • Use of Excipients: Incorporating solubilizing excipients can be highly effective.[9] Common choices include:

    • Sugars and Polyols: Mannitol, sucrose, and trehalose (B1683222) can enhance solubility and stability.[10]

    • Surfactants: Non-ionic surfactants like polysorbates (e.g., Polysorbate 20, Polysorbate 80) can reduce aggregation.[9][10]

    • Amino Acids: Arginine and glycine (B1666218) can improve the colloidal stability of peptides.[11]

  • Molecular Engineering: Modifying the peptide sequence by replacing hydrophobic amino acids with more hydrophilic ones can inherently improve solubility.[1]

  • Formulation as a Nanosuspension: For poorly soluble peptides, creating a nanosuspension can be an effective strategy to improve dissolution and bioavailability.[12]

Q3: What are the key considerations for minimizing the immunogenicity of a long-acting peptide?

A3: Minimizing immunogenicity is critical for the safety and efficacy of peptide therapeutics.[2][13] Key strategies include:

  • Sequence Modification:

    • De-immunization: Use computational tools to predict and then modify or remove potential T-cell epitopes within the peptide sequence.[14][15]

    • PEGylation: Covalently attaching polyethylene (B3416737) glycol (PEG) chains can shield antigenic epitopes from the immune system and prolong the drug's half-life.[16]

  • Formulation Strategies:

    • Reduce Aggregates: Peptide aggregates are a major trigger for immunogenicity.[3] Ensure formulations are free of aggregates by using appropriate excipients and manufacturing processes.

    • High Purity: Impurities from the synthesis process can be immunogenic.[13] Ensure high purity of the peptide drug substance.

  • Dosing Regimen: Lower doses can sometimes lead to a higher incidence of ADAs.[17] Optimizing the dose and frequency of administration can help induce immune tolerance.[17]

Q4: How can I investigate and mitigate off-target effects of my peptide agonist?

A4: Understanding and mitigating off-target effects is crucial for data integrity and safety assessment.[5]

  • Initial Assessment:

    • Sequence Homology Analysis: Compare the peptide sequence against protein databases to identify potential unintended binding partners with similar motifs.[5]

    • Kinase Profiling: Screen the peptide against a panel of kinases, as they are common off-targets for many inhibitors.[5]

  • Experimental Validation:

    • Use a Secondary Inhibitor: Confirm on-target effects by using a structurally different agonist for the same target.[5]

    • Dose-Response Analysis: Use the minimal concentration required for on-target effects to reduce the likelihood of engaging lower-affinity off-targets.[5]

  • Mitigation Strategies:

    • Peptide Modification: Introduce structural constraints, such as cyclization, to increase specificity for the intended target.[5]

    • Rational Drug Design: Utilize computational and structural biology to design peptides with higher target specificity.[18]

Troubleshooting Guides

Issue 1: Poor In Vivo Efficacy or Shorter than Expected Duration of Action
Possible Cause Troubleshooting Steps
Rapid Proteolytic Degradation 1. Sequence Modification: Replace L-amino acids with D-amino acids at cleavage sites or incorporate non-canonical amino acids to reduce enzymatic recognition.[19] 2. Structural Modification: Cyclization of the peptide can enhance its resistance to proteases.[19] 3. Formulation: Encapsulate the peptide in a protective matrix like PLGA microspheres or an in situ forming depot.[6][20]
Inconsistent Drug Release 1. Formulation Optimization: Adjust the polymer composition, molecular weight, and drug loading of the depot formulation to modulate the release profile.[6] 2. In Vitro-In Vivo Correlation (IVIVC): Develop an in vitro release assay that correlates with the in vivo pharmacokinetic profile to guide formulation development.
Low Bioavailability 1. Solubility Enhancement: Refer to the solubility improvement strategies in the FAQs. 2. Permeability Enhancement: For certain routes of administration, consider adding permeation enhancers to the formulation.
Issue 2: High Incidence of Anti-Drug Antibodies (ADAs)
Possible Cause Troubleshooting Steps
Peptide Aggregation 1. Formulation Analysis: Use techniques like size-exclusion chromatography (SEC) and dynamic light scattering (DLS) to detect and quantify aggregates. 2. Excipient Screening: Add stabilizers like polysorbates, sucrose, or arginine to the formulation to prevent aggregation.[10][11]
Presence of Immunogenic Epitopes 1. In Silico Prediction: Use immunoinformatics tools to identify potential T-cell epitopes in the peptide sequence.[14][15] 2. Sequence Engineering: Modify the peptide to remove or alter predicted epitopes without compromising activity.
Impurities from Synthesis 1. Purity Analysis: Use high-resolution analytical techniques like LC-MS to identify and quantify impurities. 2. Purification Process Optimization: Refine the purification process to remove immunogenic impurities.[13]
Issue 3: Unexpected Toxicity or Adverse Events
Possible Cause Troubleshooting Steps
Off-Target Binding 1. Target Engagement Assays: Use techniques like cellular thermal shift assays (CETSA) or affinity purification-mass spectrometry to identify unintended binding partners. 2. Phenotypic Screening: Assess the effect of the peptide on a broad range of cell types to identify potential off-target activities.[18] 3. Peptide Redesign: Refer to the mitigation strategies for off-target effects in the FAQs.
Formulation Component Toxicity 1. Excipient Toxicity Screen: Evaluate the in vivo toxicity of individual formulation components. 2. Biocompatibility Studies: For implantable or depot formulations, conduct biocompatibility studies to assess the local tissue response.
Cytotoxicity of the Peptide 1. In Vitro Cytotoxicity Assays: Test the peptide on various cell lines to determine its cytotoxic potential.[21] 2. Dose Reduction: Determine the minimum effective dose to reduce potential toxicity.

Data Presentation

Table 1: Comparison of Formulation Strategies for Long-Acting Peptides

Formulation StrategyKey AdvantagesKey DisadvantagesRepresentative Excipients
PLGA Microspheres Established technology, tunable releaseComplex manufacturing, potential for initial burst releasePoly(lactic-co-glycolic acid)
In Situ Forming Depots Simple manufacturing, easy administrationPotential for initial burst release, solvent toxicity concernsPLGA, PEG-PLA copolymers
PEGylation Reduced immunogenicity, prolonged half-lifePotential loss of activity, heterogeneity of PEGylated speciesPolyethylene glycol
Nanosuspensions High drug loading, improved solubility for poorly soluble peptidesRequires specialized manufacturing equipmentStabilizers (e.g., surfactants)
Lipidation Extended half-life through albumin binding, improved bioavailabilityPotential for altered pharmacodynamicsFatty acids

Table 2: Key Pharmacokinetic Parameters for In Vivo Studies of Long-Acting Peptides

ParameterDescriptionImportance
Cmax Maximum observed plasma concentrationIndicates potential for toxicity due to high initial exposure.
Tmax Time to reach CmaxReflects the rate of drug absorption and onset of action.
AUCt Area under the plasma concentration-time curve from time 0 to the last measurable concentrationRepresents the total drug exposure over the measured time period.
AUCinf Area under the plasma concentration-time curve from time 0 to infinityRepresents the total drug exposure.
t1/2 Elimination half-lifeIndicates the time it takes for the plasma concentration to decrease by half. For LAIs, this often reflects the absorption rate ("flip-flop" kinetics).[22]

Experimental Protocols

Protocol 1: In Vivo Pharmacokinetic Study in Rodents

Objective: To determine the pharmacokinetic profile of a long-acting peptide agonist following subcutaneous administration.

Materials:

  • Long-acting peptide formulation

  • Healthy male albino Wistar rats (160-200 g)[23]

  • Sterile syringes and needles (20G)[23]

  • Blood collection tubes (e.g., EDTA-coated)

  • Centrifuge

  • Analytical method for peptide quantification (e.g., LC-MS/MS)

Methodology:

  • Dosing: Acclimatize animals for at least 3 days with free access to food and water.[23] Administer the peptide formulation subcutaneously at the desired dose (e.g., 25 mg/kg).[23]

  • Blood Sampling: Collect blood samples (approximately 0.3 mL) from the lateral tail vein at predefined time points (e.g., 1, 3, 7, 15, 22, 26, and 30 days).[23]

  • Plasma Preparation: Immediately transfer blood samples to EDTA-coated tubes and centrifuge at 5000 rpm for 10 minutes at 4°C to separate the plasma.[23]

  • Sample Storage: Store plasma samples at -80°C until analysis.

  • Bioanalysis: Quantify the peptide concentration in plasma samples using a validated analytical method.

  • Data Analysis: Calculate pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2) using appropriate software.

Protocol 2: Assessment of Peptide Aggregation

Objective: To detect and quantify the presence of aggregates in a peptide formulation.

Materials:

  • Peptide formulation

  • Thioflavin T (ThT) stock solution

  • Phosphate-buffered saline (PBS)

  • Fluorometer or plate reader with fluorescence capabilities

Methodology (Thioflavin T Assay):

  • Sample Preparation: Dilute the peptide formulation to the desired concentration in PBS.

  • ThT Addition: Add ThT from the stock solution to the diluted peptide sample to a final concentration of approximately 10-20 µM.

  • Incubation: Incubate the mixture at 37°C, with intermittent shaking, for a specified period (e.g., several hours to days), depending on the aggregation kinetics of the peptide.

  • Fluorescence Measurement: Measure the fluorescence intensity at an excitation wavelength of ~440 nm and an emission wavelength of ~485 nm.[24] An increase in fluorescence intensity over time indicates the formation of amyloid-like fibrillar aggregates.[24]

Other Recommended Techniques:

  • Size-Exclusion Chromatography (SEC): To separate and quantify soluble aggregates of different sizes.

  • Dynamic Light Scattering (DLS): To measure the size distribution of particles in the formulation.

  • Circular Dichroism (CD) Spectroscopy: To assess changes in the secondary structure of the peptide, which can indicate aggregation.[25]

Protocol 3: In Vivo Toxicity Assessment

Objective: To evaluate the potential toxicity of a long-acting peptide agonist in vivo.

Materials:

  • Long-acting peptide formulation

  • Rodent model (e.g., mice or rats)

  • Equipment for clinical observations (e.g., weighing scale)

  • Materials for blood collection and analysis (hematology and clinical chemistry)

  • Materials for histopathological analysis

Methodology:

  • Dosing and Observation: Administer the peptide formulation to animals at multiple dose levels (including a vehicle control group). Monitor the animals daily for clinical signs of toxicity, including changes in body weight, food and water consumption, and behavior.[26][27]

  • Blood Analysis: At selected time points (e.g., 24 hours, 7 days, and at the end of the study), collect blood samples for hematology (e.g., red blood cell, white blood cell, and platelet counts) and clinical chemistry analysis (e.g., liver and kidney function markers).[26][27]

  • Necropsy and Histopathology: At the end of the study, perform a full necropsy. Collect major organs and tissues, fix them in formalin, and process them for histopathological examination to identify any treatment-related changes.

  • Data Analysis: Compare the findings from the treated groups with the control group to identify any dose-dependent toxicities.

Visualizations

Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Peptide_Agonist Peptide_Agonist GPCR G-Protein Coupled Receptor (GPCR) Peptide_Agonist->GPCR Binding G_Protein G-Protein GPCR->G_Protein Activation Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Activation cAMP cAMP Adenylyl_Cyclase->cAMP Production PKA Protein Kinase A (PKA) cAMP->PKA Activation Cellular_Response Cellular Response (e.g., Gene Expression, Metabolic Changes) PKA->Cellular_Response Phosphorylation of target proteins

Caption: Generalized GPCR signaling pathway for a peptide agonist.

Experimental_Workflow Formulation Peptide Formulation Development InVitro In Vitro Characterization (Solubility, Aggregation, Release) Formulation->InVitro InVivo_PK In Vivo Pharmacokinetic (PK) Study InVitro->InVivo_PK InVivo_PD In Vivo Pharmacodynamic (PD) Study InVivo_PK->InVivo_PD Toxicity In Vivo Toxicity Assessment InVivo_PD->Toxicity Data_Analysis Data Analysis and IVIVC Assessment Toxicity->Data_Analysis Optimization Formulation Optimization Data_Analysis->Optimization Optimization->Formulation Troubleshooting_Logic Start Poor In Vivo Performance Check_PK Review Pharmacokinetic Data Start->Check_PK Low_Exposure Low Exposure (AUC)? Check_PK->Low_Exposure Check_PD Review Pharmacodynamic Data No_Efficacy Lack of Efficacy at Target? Check_PD->No_Efficacy Check_Tox Review Toxicity Data Toxicity_Observed Toxicity Observed? Check_Tox->Toxicity_Observed High_Clearance Rapid Clearance? Low_Exposure->High_Clearance No Solubility_Issue Action: Improve Solubility/ Bioavailability Low_Exposure->Solubility_Issue Yes High_Clearance->Check_PD No Degradation_Issue Action: Enhance Stability (e.g., D-amino acids, cyclization) High_Clearance->Degradation_Issue Yes No_Efficacy->Check_Tox No Immunogenicity_Issue Action: Assess Immunogenicity (ADA Assay) No_Efficacy->Immunogenicity_Issue Yes Off_Target_Issue Action: Investigate Off-Target Effects Toxicity_Observed->Off_Target_Issue Yes

References

How to handle and store the EB1002 peptide to maintain activity.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the proper handling, storage, and use of the EB1002 peptide to ensure the maintenance of its biological activity and the integrity of experimental results.

Frequently Asked Questions (FAQs)

Q1: What is the this compound peptide and what is its mechanism of action?

A1: this compound is a selective and long-acting agonist for the neurokinin 2 receptor (NK2R), which is a G protein-coupled receptor (GPCR).[1] Its mechanism of action involves the activation of NK2R, which leads to a dual effect on energy homeostasis: suppressing appetite through central nervous system pathways and increasing energy expenditure via peripheral mechanisms.[2][3] The signaling is partially dependent on the melanocortin 4 receptor (MC4R) pathway but operates independently of leptin signaling.[1][2]

Q2: What are the primary applications of the this compound peptide in research?

A2: this compound is primarily used in research related to obesity, type 2 diabetes, and metabolic diseases.[4] Studies have shown that in diet-induced obese mice and diabetic, obese macaques, this compound reduces food intake, body weight (primarily fat mass), blood glucose, triglycerides, and cholesterol, while also improving insulin (B600854) sensitivity.[2][3] It has a longer half-life of approximately 10 hours compared to the endogenous ligand, neurokinin A, which lasts only for minutes.[5]

Q3: How should lyophilized this compound peptide be stored to ensure long-term stability?

A3: Lyophilized this compound peptide should be stored in a cool, dry, and dark place.[6] For optimal long-term stability, it is recommended to store the lyophilized powder at -20°C or -80°C.[4][7] Under these conditions, the peptide can be stable for several years.[8] It is crucial to prevent exposure to moisture, as this can lead to hydrolysis and degradation of the peptide.[6] Vials should be tightly sealed and allowed to warm to room temperature in a desiccator before opening to minimize condensation.[7][9]

Q4: What is the recommended procedure for reconstituting the this compound peptide?

A4: To reconstitute this compound, use a sterile, high-purity solvent appropriate for your experimental setup.[10] For in vivo studies in mice, a common vehicle is a solution containing DMSO, PEG300, Tween-80, and saline.[4] The choice of solvent will depend on the specific application. It is important to use gentle mixing, such as slow swirling or inversion, to dissolve the peptide completely.[10] Avoid vigorous shaking, which can cause aggregation.[10] For cellular assays, sterile buffers at a pH of 5-6 are often recommended to prolong the stability of the peptide in solution.

Q5: How should reconstituted this compound peptide solutions be stored?

A5: The shelf-life of peptides in solution is limited.[8] For short-term storage (up to one week), solutions can be kept at 4°C.[7] For longer-term storage, it is advisable to aliquot the reconstituted peptide into single-use volumes and freeze them at -20°C or -80°C.[4][7][9] This practice helps to avoid repeated freeze-thaw cycles, which can degrade the peptide.[6][8] Stock solutions stored at -80°C can be stable for up to 6 months, whereas at -20°C, they should be used within a month.[4]

Storage and Stability Data Summary

Storage ConditionFormRecommended TemperatureShelf LifeKey Considerations
Long-Term Lyophilized Powder-20°C to -80°CSeveral YearsStore in a dark, dry environment. Avoid moisture.[4][6][7][8]
Short-Term Lyophilized Powder4°CDays to WeeksKeep in a desiccator, protected from light.[9]
Long-Term Reconstituted Solution-80°CUp to 6 monthsAliquot to avoid freeze-thaw cycles. Use sterile buffers (pH 5-6).[4]
Short-Term Reconstituted Solution-20°CUp to 1 monthAliquot to avoid freeze-thaw cycles.[4]
Very Short-Term Reconstituted Solution4°CUp to 1 weekProne to bacterial degradation. Use sterile solutions.[7]

Experimental Protocols

Protocol 1: Reconstitution of this compound for In Vivo Studies

Objective: To prepare a stock solution of this compound for subcutaneous administration in mice.

Materials:

  • Lyophilized this compound peptide

  • Dimethyl sulfoxide (B87167) (DMSO)

  • PEG300

  • Tween-80

  • Sterile saline (0.9% NaCl)

  • Sterile, low-protein binding microcentrifuge tubes

  • Calibrated pipettes and sterile tips

Procedure:

  • Allow the vial of lyophilized this compound to equilibrate to room temperature in a desiccator before opening.[9]

  • Prepare a stock solution of this compound by dissolving it in DMSO to a concentration of 50 mg/mL.[4]

  • To prepare the final working solution (e.g., for a 1 mL final volume), take 100 µL of the 50 mg/mL DMSO stock solution.[4]

  • Add 400 µL of PEG300 to the DMSO stock and mix gently but thoroughly.[4]

  • Add 50 µL of Tween-80 and mix again until the solution is homogeneous.[4]

  • Finally, add 450 µL of sterile saline to bring the total volume to 1 mL.[4]

  • The final concentration of this working solution will be 5 mg/mL. This can be further diluted with the vehicle to achieve the desired dose for injection.

  • If not used immediately, store the working solution in aliquots at -20°C for up to one month.[4]

Protocol 2: In Vivo Administration of this compound in a Mouse Model of Obesity

Objective: To assess the effect of this compound on body weight and food intake in diet-induced obese (DIO) mice.

Materials:

  • Reconstituted this compound working solution (from Protocol 1)

  • Vehicle control solution (prepared identically but without this compound)

  • DIO mice

  • Sterile insulin syringes (or equivalent for subcutaneous injection)

  • Animal scale

  • Food balance

Procedure:

  • Acclimatize DIO mice to handling and single housing for accurate food intake measurement.

  • Record the baseline body weight and daily food intake for each mouse for at least 3 days prior to the start of the experiment.

  • On the day of the experiment, administer the desired dose of this compound (e.g., 325 nmol/kg) via subcutaneous injection.[11] A control group should receive an equivalent volume of the vehicle solution.

  • Daily injections are typically performed to align with the peptide's 10-hour half-life.[5]

  • Monitor and record the body weight and food intake of each mouse daily for the duration of the study.

  • At the end of the study, mice can be euthanized for further analysis of adipose tissue, blood glucose, and other metabolic parameters.[1]

This compound Signaling Pathway

EB1002_Signaling_Pathway This compound Signaling Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Tissues EB1002_CNS This compound NK2R_CNS NK2R EB1002_CNS->NK2R_CNS Binds & Activates MC4R_Neuron MC4R Neuron NK2R_CNS->MC4R_Neuron Signals via Appetite_Suppression Appetite Suppression MC4R_Neuron->Appetite_Suppression Leads to EB1002_Peripheral This compound NK2R_Peripheral NK2R EB1002_Peripheral->NK2R_Peripheral Binds & Activates Energy_Expenditure Increased Energy Expenditure NK2R_Peripheral->Energy_Expenditure Insulin_Sensitivity Improved Insulin Sensitivity NK2R_Peripheral->Insulin_Sensitivity EB1002_Admin This compound Administration EB1002_Admin->EB1002_CNS EB1002_Admin->EB1002_Peripheral

Caption: Dual action of this compound on central and peripheral pathways.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Poor or no biological activity observed Peptide degradationEnsure proper storage of lyophilized powder and reconstituted solutions as per the guidelines. Avoid repeated freeze-thaw cycles.[6][7] Prepare fresh solutions for critical experiments.
Incorrect reconstitutionVerify the solvent and procedure used for reconstitution. Ensure the peptide is fully dissolved before use.[10] Some peptides may require specific pH or buffer conditions for optimal solubility and stability.
Inaccurate peptide quantificationThe actual peptide content in lyophilized powder can be lower than stated due to the presence of counterions and absorbed water. Consider performing peptide quantification (e.g., amino acid analysis) for precise dosing.[12]
Precipitation observed in reconstituted solution Low peptide solubilityThe peptide may not be soluble at the desired concentration in the chosen solvent. Try sonicating the solution briefly or warming it gently. If the issue persists, consider using a different solvent system or reducing the concentration.
AggregationPeptides can aggregate over time, especially at high concentrations or with improper handling.[13] Centrifuge the solution to pellet any aggregates and use the supernatant. For future preparations, consider using sterile buffers at pH 5-6.
Inconsistent results between experiments Variability in peptide aliquotsEnsure thorough mixing of the stock solution before aliquoting to guarantee homogeneity. Use calibrated pipettes for accurate dispensing.
Freeze-thaw cyclesRepeatedly freezing and thawing a stock solution can lead to degradation and inconsistent activity.[6][8] Always use fresh aliquots for each experiment.
ContaminationBacterial contamination can degrade the peptide in solution.[8] Use sterile techniques and solvents for reconstitution. Solutions can be passed through a 0.22 µm filter before use.[4]

Troubleshooting Workflow

Troubleshooting_Workflow Troubleshooting Workflow for this compound Experiments Start Experiment Yields Unexpected Results Check_Peptide Assess Peptide Integrity Start->Check_Peptide Check_Protocol Review Experimental Protocol Check_Peptide->Check_Protocol Integrity OK Storage Verify Storage Conditions (-20°C/-80°C, dry, dark) Check_Peptide->Storage Degradation Suspected Dosing Verify Dosing Calculation & Administration Technique Check_Protocol->Dosing Issue Suspected Success Problem Identified & Resolved Check_Protocol->Success Protocol Error Identified Reconstitution Confirm Reconstitution (Correct solvent, gentle mixing) Storage->Reconstitution Age Check Age of Solution (Use fresh aliquots) Reconstitution->Age Age->Check_Protocol Controls Analyze Controls (Positive & Negative) Dosing->Controls Reagents Check Other Reagents & Buffers Controls->Reagents Reagents->Success Issue Found Contact_Support Consult Technical Support for Further Assistance Reagents->Contact_Support No Obvious Issue

Caption: A logical workflow for troubleshooting common experimental issues.

References

Interpreting unexpected results in EB1002 studies.

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with EB1002. The information is designed to help interpret unexpected results and optimize experimental outcomes.

Frequently Asked Questions (FAQs) and Troubleshooting Guide

This section addresses specific issues that may arise during this compound experiments in a question-and-answer format.

Q1: What should I do if this compound is not causing weight loss or improving metabolic parameters in my animal model?

A1: Lack of efficacy can stem from several factors. Consider the following troubleshooting steps:

  • Compound Integrity and Formulation:

    • Verification: Confirm the identity and purity of your this compound lot using analytical methods like HPLC-MS.

    • Solubility: this compound is a peptide and may have specific solubility requirements. Ensure it is fully dissolved in the recommended vehicle. In vivo dissolution can be achieved using vehicles such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[1] For longer studies, a formulation in corn oil may be considered.[1]

    • Storage: Store the compound as recommended, typically at -80°C for long-term storage and -20°C for shorter periods, to prevent degradation.[1]

  • Dosing and Administration:

    • Dose Selection: The effective dose of this compound can vary between animal models and species. In diet-induced obese (DIO) mice, daily subcutaneous injections of 325 nmol/kg have been shown to be effective.[2][3]

    • Route of Administration: Subcutaneous injection is a commonly used route for peptide administration. Ensure proper injection technique to guarantee consistent delivery.

    • Frequency: this compound has a half-life of approximately 10 hours. Daily administration has been shown to be effective in mice.[2]

  • Animal Model:

    • Genetic Background: The genetic background of your animal model can influence its response to metabolic interventions.

    • Disease State: The severity of obesity and metabolic dysfunction in your animal model can impact the magnitude of the observed effects.

    • MC4R Pathway Integrity: The appetite-suppressing effects of this compound are dependent on a functional melanocortin-4 receptor (MC4R) pathway downstream of leptin signaling.[4] No effect on food intake was observed in mice lacking MC4R.[4]

Q2: Why might the observed weight loss with this compound be less than reported in the literature?

A2: Suboptimal efficacy can be due to several factors related to experimental conditions:

  • Diet: The composition of the diet fed to the animals can influence the extent of weight loss. The effects of this compound have been demonstrated in animals on a high-fat diet (HFD).[2][5]

  • Acclimatization to Metabolic Cages: Housing animals in metabolic cages can be stressful and may alter their physiology.[2] An adequate acclimatization period is crucial before starting measurements to obtain stable and reliable baseline data.

  • Animal Handling: Stress from handling can affect food intake and metabolic rate. Handle animals consistently and minimize stress as much as possible.

Q3: What if I observe an effect on energy expenditure but not on food intake, or vice versa?

A3: this compound has a dual mechanism of action, centrally suppressing appetite and peripherally increasing energy expenditure.[6] Discrepancies between these two effects could be due to:

  • Central vs. Peripheral Action: The relative contribution of central and peripheral effects may vary depending on the specific experimental conditions.

  • MC4R Pathway: As mentioned, the effect on food intake is dependent on the MC4R pathway.[4] If this pathway is compromised in your model, you may only observe the peripheral effects on energy expenditure.

  • Timing of Measurements: The kinetics of the effects on food intake and energy expenditure may differ. Analyze your data at multiple time points to capture the full spectrum of this compound's action.

Q4: What should I do if I observe signs of nausea or other adverse effects, which are reportedly absent with this compound?

A4: this compound is reported to be non-aversive and not induce nausea.[7][8] If you observe such effects, consider the following:

  • Compound Purity: Impurities in the synthesized peptide could lead to unexpected side effects. Verify the purity of your this compound.

  • Dose: Although reported to be safe, using excessively high doses may lead to off-target effects. A dose-response study can help identify the optimal therapeutic window.

  • Behavioral Assessment: Use appropriate behavioral tests to objectively assess nausea-like behavior in your animal model. For example, in mice, a conditioned taste aversion test can be employed.[7]

Q5: How can I address significant variability in the response to this compound between my study animals?

A5: Inter-animal variability is a common challenge in in vivo studies. To address this:

  • Homogeneity of a Animal Cohort: Ensure that the animals in your study are as homogeneous as possible in terms of age, weight, and metabolic status at the start of the experiment.

  • Baseline Measurements: Collect stable baseline data for each animal before starting the treatment. This will allow for the use of each animal as its own control and can help in normalizing the data.

  • Sample Size: A sufficiently large sample size can help to increase the statistical power of your study and reduce the impact of individual outliers.

  • Randomization: Properly randomize animals into treatment groups to avoid any systematic bias.

Q6: How can I ensure the proper preparation and delivery of this compound?

A6: Proper handling of peptide therapeutics is crucial for their efficacy.

  • Follow Supplier's Instructions: Adhere to the solubility and storage instructions provided by the supplier.[1]

  • Fresh Preparations: Prepare fresh solutions for injection regularly to avoid degradation.

  • Consistent Administration: Ensure that the volume and concentration of the injected solution are accurate and consistent for all animals in the treatment group.

Data Presentation

Table 1: Effects of Daily this compound Administration (325 nmol/kg, s.c.) on Body Weight and Composition in Diet-Induced Obese (DIO) Mice

ParameterVehicleThis compoundChange with this compoundStudy Duration
Body Weight Change (%) ~ +2%~ -10%Significant Reduction7 days
Fat Mass (%) No significant changeSignificant ReductionReduction7 days
Lean Mass (%) No significant changeNo significant changeMaintained7 days
Adipose Depot Weight (g) HigherLowerSignificant Reduction7 days

Data synthesized from preclinical studies.[2][5]

Table 2: Metabolic Effects of Daily this compound Administration (325 nmol/kg, s.c.) in DIO Mice

ParameterVehicleThis compoundChange with this compound
Food Intake BaselineReducedSignificant Reduction
Oxygen Consumption BaselineIncreasedSignificant Increase
Respiratory Exchange Ratio (RER) BaselineDecreasedShift towards fat oxidation
Fatty Acid Oxidation BaselineIncreasedSignificant Increase
Blood Glucose HigherLowerSignificant Reduction

Data synthesized from preclinical studies.[2][3][5]

Experimental Protocols

Protocol 1: Assessment of Food Intake and Energy Expenditure in Mice using Metabolic Cages

  • Animal Acclimatization:

    • House male C57BL/6J mice individually in metabolic cages.

    • Allow for an acclimatization period of at least 3-4 days before the start of the experiment to allow food and water intake, and body weight to stabilize.

  • Baseline Measurements:

    • Measure baseline food intake, water intake, oxygen consumption (VO2), carbon dioxide production (VCO2), respiratory exchange ratio (RER), and locomotor activity for 24-48 hours.

  • This compound Administration:

    • Prepare this compound solution in the appropriate vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% saline).

    • Administer this compound or vehicle control via subcutaneous injection at the desired dose (e.g., 325 nmol/kg).

  • Data Collection:

    • Continue to monitor all metabolic parameters for the duration of the study (e.g., 7 days of daily injections).

  • Data Analysis:

    • Calculate the change in each parameter from baseline for both the vehicle and this compound treated groups.

    • Use appropriate statistical tests to determine the significance of the observed differences.

Protocol 2: Hyperinsulinemic-Euglycemic Clamp for Assessing Insulin (B600854) Sensitivity in Mice

  • Surgical Preparation:

    • Anesthetize mice and insert catheters into the jugular vein for infusions and the carotid artery for blood sampling.

    • Allow a recovery period of 5-7 days.

  • Fasting:

    • Fast the mice for 5-6 hours before the clamp procedure.

  • Clamp Procedure:

    • Administer a single dose of this compound or vehicle control.

    • Start a continuous infusion of human insulin at a constant rate.

    • Monitor blood glucose every 5-10 minutes from the arterial catheter.

    • Infuse a variable rate of 20% glucose solution to maintain blood glucose at a constant level (euglycemia).

  • Data Analysis:

    • The glucose infusion rate (GIR) required to maintain euglycemia is a measure of insulin sensitivity.

    • A higher GIR in the this compound-treated group compared to the vehicle group indicates improved insulin sensitivity.

Mandatory Visualization

EB1002_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_physiological Physiological Outcomes This compound This compound NK2R NK2R (GPCR) This compound->NK2R Binds and Activates Gq Gq protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC Protein Kinase C (PKC) DAG->PKC Downstream Downstream Signaling (e.g., MAPK pathway) PKC->Downstream Appetite ↓ Appetite (MC4R Dependent) Downstream->Appetite Energy ↑ Energy Expenditure Downstream->Energy Insulin ↑ Insulin Sensitivity Downstream->Insulin

Caption: Signaling pathway of this compound via the Neurokinin 2 Receptor (NK2R).

Troubleshooting_Workflow Start Unexpected Result Observed Check_Compound Verify Compound Integrity (Purity, Formulation, Storage) Start->Check_Compound Check_Dosing Review Dosing Regimen (Dose, Route, Frequency) Check_Compound->Check_Dosing Compound OK Modify_Experiment Modify Experimental Design (e.g., Dose-Response, Sample Size) Check_Compound->Modify_Experiment Issue Found Check_Model Assess Animal Model (Genetics, Disease State, MC4R) Check_Dosing->Check_Model Dosing OK Check_Dosing->Modify_Experiment Issue Found Check_Protocol Examine Experimental Protocol (Acclimatization, Handling) Check_Model->Check_Protocol Model OK Check_Model->Modify_Experiment Issue Found Consult_Data Compare with Literature Data Check_Protocol->Consult_Data Protocol OK Check_Protocol->Modify_Experiment Issue Found Consult_Data->Modify_Experiment End Interpretation of Results Modify_Experiment->End

Caption: A logical workflow for troubleshooting unexpected results in this compound studies.

References

Validation & Comparative

EB1002 versus liraglutide for weight management in preclinical models.

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of preclinical obesity research, two molecules, EB1002 and liraglutide (B1674861), are garnering significant attention for their potential in weight management. While both demonstrate promise, they operate through distinct mechanisms, offering different approaches to tackling this complex metabolic disorder. This guide provides a comparative analysis of their preclinical performance, drawing on available experimental data to inform researchers, scientists, and drug development professionals.

At a Glance: Key Differences

FeatureThis compoundLiraglutide
Target Receptor Neurokinin 2 Receptor (NK2R)Glucagon-like peptide-1 Receptor (GLP-1R)
Primary Mechanism Dual-action: Appetite suppression and increased energy expenditure.[1][2][3]Primarily appetite suppression, delayed gastric emptying, and glucose-dependent insulin (B600854) secretion.[4][5][6][7]
Reported Side Effects No observed nausea in preclinical models.[1][8]Gastrointestinal side effects (nausea, vomiting, diarrhea) are common.[9]
Novelty A novel therapeutic target for obesity.[2][8]Well-established class of drugs (GLP-1R agonists).[4][5]

Mechanism of Action: A Tale of Two Pathways

This compound: Engaging the Neurokinin 2 Receptor

This compound represents a new frontier in obesity treatment by targeting the neurokinin 2 receptor (NK2R).[2][8] Activation of NK2R by this compound initiates a signaling cascade that leads to a dual effect on energy balance: a reduction in food intake and an increase in energy expenditure.[1][2][3] Notably, this mechanism appears to be independent of the leptin signaling pathway, a common target for weight loss drugs, suggesting its potential efficacy in leptin-resistant individuals.[1][2] Preclinical studies in mice have shown that the appetite-suppressing effects of this compound are dependent on the melanocortin-4 receptor (MC4R), which is downstream of leptin signaling.[1][2]

EB1002_Signaling_Pathway cluster_neuron Hypothalamic Neuron This compound This compound NK2R NK2R This compound->NK2R Gq Gq protein NK2R->Gq PLC PLC Gq->PLC IP3_DAG IP3 & DAG PLC->IP3_DAG Ca2_PKC Ca²⁺ & PKC IP3_DAG->Ca2_PKC MC4R MC4R Ca2_PKC->MC4R Activates Energy_Expenditure Increased Energy Expenditure Ca2_PKC->Energy_Expenditure Appetite_Suppression Appetite Suppression MC4R->Appetite_Suppression

Figure 1: Proposed signaling pathway for this compound via the NK2R.

Liraglutide: A GLP-1 Receptor Agonist

Liraglutide is a well-established glucagon-like peptide-1 receptor (GLP-1R) agonist.[4][5] It mimics the action of the endogenous incretin (B1656795) hormone GLP-1, which is involved in regulating appetite and glucose metabolism.[5] Upon binding to GLP-1 receptors, primarily located in the pancreas, brain, and gastrointestinal tract, liraglutide triggers a cascade of intracellular events.[4] This leads to enhanced glucose-dependent insulin secretion, suppression of glucagon (B607659) release, delayed gastric emptying, and centrally-mediated appetite suppression, all contributing to weight loss and improved glycemic control.[4][6][7]

Liraglutide_Signaling_Pathway cluster_cell Pancreatic Beta-Cell / Hypothalamic Neuron Liraglutide Liraglutide GLP1R GLP-1R Liraglutide->GLP1R Gs Gs protein GLP1R->Gs Gastric_Emptying ↓ Gastric Emptying (GI Tract) GLP1R->Gastric_Emptying AC Adenylyl Cyclase Gs->AC cAMP cAMP AC->cAMP PKA PKA cAMP->PKA EPAC EPAC cAMP->EPAC Insulin_Secretion ↑ Insulin Secretion (Pancreas) PKA->Insulin_Secretion Appetite_Suppression Appetite Suppression (Brain) PKA->Appetite_Suppression EPAC->Insulin_Secretion

Figure 2: Simplified GLP-1 receptor signaling pathway activated by liraglutide.

Preclinical Efficacy: A Comparative Overview

Direct head-to-head preclinical studies comparing this compound and liraglutide are not yet available in the public domain. The following tables summarize data from separate studies on each compound in diet-induced obese (DIO) mice, a common preclinical model for obesity.

Table 1: Effects of this compound on Body Weight and Food Intake in DIO Mice

ParameterVehicleThis compound (325 nmol/kg)% Change vs. VehicleStudy Duration
Body Weight Change-Significant reductionData not specified7 days
Cumulative Food Intake-Significant reductionData not specified7 days
Fat Mass-Significant reductionData not specified7 days
Lean Mass-SparedNo significant change7 days

Source: Data synthesized from descriptions in publicly available research.[3][10]

Table 2: Effects of Liraglutide on Body Weight and Food Intake in DIO Mice

ParameterVehicleLiraglutide (dose-dependent)% Change vs. VehicleStudy Duration
Body Weight Change-Significant reductionVaries with doseMultiple studies
Cumulative Food Intake-Significant reductionVaries with doseMultiple studies
Fat Mass-Significant reductionVaries with doseMultiple studies
Lean Mass-Variable effects reportedVaries with doseMultiple studies

Source: Data synthesized from descriptions in publicly available research.[4][11]

Experimental Protocols

This compound Studies in Diet-Induced Obese (DIO) Mice

A representative experimental workflow for evaluating this compound in DIO mice is as follows:

EB1002_Workflow start Male C57BL/6J mice on high-fat diet (60% kcal from fat) for 10-12 weeks acclimatization Acclimatization and baseline measurements (body weight, food intake) start->acclimatization treatment Daily subcutaneous injections of This compound (e.g., 325 nmol/kg) or vehicle for 7 days acclimatization->treatment monitoring Daily monitoring of body weight and food intake treatment->monitoring end Terminal measurements: Body composition (DEXA), tissue collection for analysis monitoring->end

Figure 3: Typical experimental workflow for this compound studies in DIO mice.

Liraglutide Studies in Diet-Induced Obese (DIO) Mice

The experimental design for preclinical studies with liraglutide in DIO mice generally follows a similar pattern:

Liraglutide_Workflow start Male C57BL/6J mice on high-fat diet (e.g., 45-60% kcal from fat) for several weeks to induce obesity acclimatization Baseline characterization (body weight, glucose tolerance, food intake) start->acclimatization treatment Daily or twice-daily subcutaneous injections of liraglutide (various doses) or vehicle acclimatization->treatment monitoring Regular monitoring of body weight, food intake, and metabolic parameters treatment->monitoring end Endpoint analysis: Body composition, plasma biomarkers, histological examination of tissues monitoring->end

Figure 4: General experimental workflow for liraglutide studies in DIO mice.

Discussion and Future Directions

Both this compound and liraglutide demonstrate significant potential for weight management in preclinical models. Liraglutide, as a well-characterized GLP-1R agonist, has a proven track record in both preclinical and clinical settings. Its primary mechanism of reducing appetite is a validated strategy for weight loss.

This compound, with its novel dual mechanism of action on both appetite and energy expenditure, presents an exciting new therapeutic avenue. The observation that it does not induce nausea in preclinical models is a significant potential advantage over GLP-1R agonists.[1][8] Furthermore, its ability to spare lean mass while reducing fat mass is a highly desirable characteristic for an anti-obesity therapeutic.[3][8]

The lack of direct comparative studies makes it challenging to definitively declare one compound superior to the other in a preclinical setting. Future head-to-head studies are warranted to directly compare the efficacy, safety, and long-term metabolic benefits of this compound and liraglutide. Such studies should include a comprehensive assessment of body composition, energy expenditure, and a detailed evaluation of potential side effects. The translation of the promising preclinical findings for this compound into human clinical trials will be a critical next step in determining its ultimate therapeutic value.

References

A Comparative Analysis of the Side Effect Profiles: EB1002 vs. GLP-1 Receptor Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release to the Scientific Community

This guide provides a detailed comparison of the side effect profiles of the novel neurokinin 2 receptor (NK2R) agonist, EB1002, and the established class of glucagon-like peptide-1 (GLP-1) receptor agonists. The analysis is based on available preclinical data for this compound and extensive clinical trial data for GLP-1 receptor agonists, offering a valuable resource for researchers and drug development professionals in the metabolic disease space.

Introduction and Mechanism of Action

GLP-1 receptor agonists (GLP-1 RAs) are a cornerstone in the management of type 2 diabetes and obesity. Their therapeutic effects are primarily mediated by activating the GLP-1 receptor in the pancreas, brain, and other tissues, leading to enhanced insulin (B600854) secretion, suppressed glucagon (B607659) release, delayed gastric emptying, and reduced appetite. However, the clinical utility of GLP-1 RAs can be limited by a significant incidence of gastrointestinal side effects, most notably nausea and vomiting.

This compound is a first-in-class, long-acting NK2R agonist currently in preclinical development. It represents a novel therapeutic strategy for metabolic diseases.[1] this compound activates the neurokinin 2 receptor, a G-protein coupled receptor, which has been shown to suppress appetite centrally and increase energy expenditure peripherally.[2][3] Preclinical studies suggest that this mechanism may circumvent the pathways that trigger the severe nausea associated with GLP-1 receptor activation, offering a potentially more tolerable treatment option.[1][4]

Comparative Side Effect Profile

The primary differentiator in the side effect profiles of this compound and GLP-1 RAs appears to be the incidence and severity of nausea. Preclinical observations in mice and non-human primates indicate that this compound reduces appetite without inducing the signs of nausea commonly seen with GLP-1-based drugs.[1][4] While clinical data for this compound is not yet available, the preclinical findings are promising.

The table below summarizes the reported incidence of common gastrointestinal adverse events for GLP-1 receptor agonists based on a network meta-analysis of clinical trial data, contrasted with the qualitative preclinical observations for this compound.

Adverse EventGLP-1 Receptor Agonists (Incidence Rate)This compound (Preclinical Observation)
Nausea21.49%[5]Not observed to be induced in rodent or primate models.[1][4]
Vomiting9.10%[5]Not reported in preclinical models.[4]
Diarrhea10.62%[5]"Transient loose stools" observed at the highest doses in mice.[6]
Constipation7.92%[5]Not reported in preclinical models.
Decreased Appetite5.49% (as an adverse event)[5]A primary pharmacological effect, achieved without aversion.[2]

Note: Data for GLP-1 RAs represents a pooled analysis from multiple clinical trials and may vary between specific agents within the class.

Signaling Pathways

The distinct side effect profiles of this compound and GLP-1 RAs can be attributed to their engagement with different signaling pathways.

Activation of the GLP-1 receptor, a Gs-coupled protein, primarily leads to the production of cyclic AMP (cAMP) and the activation of Protein Kinase A (PKA). While this pathway is crucial for its therapeutic effects on glucose metabolism, its action in the brainstem is also linked to the sensation of nausea.

GLP1 GLP-1 GLP1R GLP-1 Receptor (Gs-coupled) GLP1->GLP1R Binds AC Adenylyl Cyclase GLP1R->AC Activates cAMP cAMP AC->cAMP Converts ATP to PKA Protein Kinase A (PKA) cAMP->PKA Activates Therapeutic Therapeutic Effects (e.g., Insulin Secretion) PKA->Therapeutic Nausea Adverse Effects (e.g., Nausea) PKA->Nausea

Canonical GLP-1 Receptor Signaling Pathway.

This compound activates the NK2 receptor, which is a Gq-protein coupled receptor. This initiates a different cascade involving phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This pathway's activation in key brain regions appears to regulate appetite and energy expenditure without significantly impacting the area postrema, the brain's vomiting center, in the same way as GLP-1 RAs.[4]

This compound This compound NK2R NK2 Receptor (Gq-coupled) This compound->NK2R Binds PLC Phospholipase C (PLC) NK2R->PLC Activates IP3 IP3 PLC->IP3 Generates DAG DAG PLC->DAG Generates Appetite Appetite Suppression IP3->Appetite Energy Increased Energy Expenditure DAG->Energy

This compound-Mediated NK2 Receptor Signaling Pathway.

Experimental Protocols

The assessment of gastrointestinal side effects differs significantly between preclinical and clinical studies.

Preclinical Assessment of Nausea-like Behavior (Pica Model)

Objective: To assess the potential of a test compound to induce nausea-like behavior in rodents, which lack an emetic reflex. Pica, the consumption of non-nutritive substances like kaolin (B608303), is a validated surrogate for nausea in rats.

Methodology:

  • Acclimation: Male Wistar rats are single-housed and acclimated for at least 3 days with access to standard chow, water, and a pre-weighed amount of kaolin clay.

  • Baseline Measurement: Daily consumption of food, water, and kaolin is measured for 2-3 days to establish a baseline.

  • Dosing: Animals are randomly assigned to receive the test compound (e.g., this compound), a positive control known to induce pica (e.g., cisplatin), or vehicle via the intended clinical route (e.g., subcutaneous injection).

  • Post-dose Monitoring: Food, water, and kaolin consumption are measured at regular intervals (e.g., 2, 4, 8, 24 hours) post-dosing.

  • Data Analysis: A significant increase in kaolin consumption in the test compound group compared to the vehicle group indicates a potential for nausea.

A Acclimation (Rats single-housed with kaolin) B Baseline Measurement (Daily consumption recorded) A->B C Randomization & Dosing (Vehicle, Positive Control, this compound) B->C D Post-Dose Monitoring (Measure kaolin intake over 24h) C->D E Data Analysis (Compare kaolin intake vs. vehicle) D->E F Result: Nausea Potential E->F

Workflow for Preclinical Pica Assessment.
Clinical Assessment of Gastrointestinal Tolerability

Objective: To quantify the incidence, severity, and duration of gastrointestinal adverse events of a new drug in human subjects.

Methodology:

  • Study Design: A randomized, double-blind, placebo-controlled trial is conducted.

  • Patient Population: Subjects meeting the inclusion criteria (e.g., with type 2 diabetes or obesity) are enrolled.

  • Treatment: Participants are randomized to receive the investigational drug (at one or more dose levels) or a matching placebo over a defined treatment period.

  • Data Collection: Gastrointestinal adverse events are systematically collected at each study visit using a standardized questionnaire or patient diary. This includes the nature of the event (nausea, vomiting, etc.), its severity (mild, moderate, severe), onset, duration, and any action taken.

  • Data Analysis: The incidence of each adverse event is calculated for each treatment group and compared to the placebo group. Statistical analyses (e.g., odds ratios, confidence intervals) are used to determine the significance of any differences.

Conclusion

The novel NK2R agonist this compound presents a promising alternative to GLP-1 receptor agonists, with a distinct mechanism of action that, in preclinical models, appears to spare the gastrointestinal side effects, particularly nausea, that are prevalent with current incretin-based therapies. While this compound has been associated with transient loose stools at high doses in animal studies, the absence of nausea-like behaviors suggests a potentially significant improvement in tolerability. Further clinical investigation is required to confirm these findings in humans. The development of this compound and other NK2R agonists could represent a significant advancement for patients with metabolic diseases who are intolerant to GLP-1 receptor agonist therapy.

References

Validating the Selectivity of EB1002 for the Neurokinin 2 Receptor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the novel neurokinin 2 (NK2) receptor agonist, EB1002, with established NK2 receptor antagonists, saredutant (B1681467) and ibodutant (B1674150). The focus is on validating the selectivity of this compound through supporting experimental data and detailed methodologies.

Developed by Embark Laboratories in collaboration with Novo Nordisk, this compound is a selective NK2 receptor agonist with a longer half-life than the endogenous ligand, neurokinin A. It is under investigation for the treatment of metabolic diseases.[1] Demonstrating its high selectivity for the NK2 receptor over other neurokinin receptor subtypes (NK1 and NK3) is crucial for its therapeutic development, ensuring on-target efficacy while minimizing off-target side effects.

Product Comparison: Selectivity Profiles

The following table summarizes the binding affinities and potencies of this compound, saredutant, and ibodutant at the human neurokinin receptors. This data is essential for comparing the selectivity of these compounds.

CompoundTypeNK1 Receptor Affinity (Ki/pKi)NK2 Receptor Affinity (Ki/pKi/pA2)NK3 Receptor Affinity (Ki/IC50)
This compound Agonist>10,000 nM (EC50)~1 nM (EC50)>10,000 nM (EC50)
Saredutant (SR48968) Antagonist>1000-fold lower than NK29.2 (pKi), 9.36-10.5 (pA2)350 nM (IC50)[2]
Ibodutant (MEN15596) AntagonistLow Potency9.9 (pKi), 0.08 nM (Ki)[3]Low Potency

In vivo studies have corroborated the high selectivity of this compound, as it demonstrated no effect in mice lacking the NK2 receptor.[4] Saredutant exhibits a selectivity of at least 1000-fold for the NK2 receptor over NK1 and NK3 receptors.[5] Ibodutant also shows low potency for NK1 and NK3 receptors.[6]

Signaling Pathway and Experimental Validation

The neurokinin 2 receptor is a G-protein coupled receptor (GPCR) that primarily signals through the Gq pathway. Upon agonist binding, Gq is activated, which in turn stimulates phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium stores.

NK2R_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm This compound This compound (Agonist) NK2R NK2 Receptor This compound->NK2R Binds to Gq Gq Protein NK2R->Gq Activates PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_ER Ca²⁺ (Endoplasmic Reticulum) IP3->Ca_ER Stimulates release from Ca_cyto Cytosolic Ca²⁺ Increase Ca_ER->Ca_cyto Cellular_Response Cellular Response Ca_cyto->Cellular_Response Leads to Experimental_Workflow cluster_assays In Vitro Selectivity Assays cluster_receptors Target Receptors Compound Test Compound (this compound) Binding_Assay Radioligand Binding Assay Compound->Binding_Assay Functional_Assay Functional Assay (e.g., Calcium Mobilization) Compound->Functional_Assay Data_Analysis Data Analysis (Ki, IC50/EC50) Binding_Assay->Data_Analysis Functional_Assay->Data_Analysis NK1R NK1 Receptor NK1R->Binding_Assay NK1R->Functional_Assay NK2R NK2 Receptor (Target) NK2R->Binding_Assay NK2R->Functional_Assay NK3R NK3 Receptor NK3R->Binding_Assay NK3R->Functional_Assay Selectivity_Profile Determine Selectivity Profile Data_Analysis->Selectivity_Profile

References

Investigating the Downstream Signaling Pathways of EB1002: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the novel neurokinin 2 receptor (NK2R) agonist, EB1002, with existing alternatives for the treatment of obesity and related metabolic disorders. We delve into the downstream signaling pathways of this compound, supported by available preclinical data, and provide detailed experimental protocols for key assays.

This compound: A Novel Approach to Weight Management

This compound is a selective and long-acting agonist of the neurokinin 2 receptor (NK2R), a G protein-coupled receptor (GPCR).[1][2] Its mechanism of action offers a dual benefit in combating obesity: the reduction of food intake and an increase in energy expenditure, leading to weight loss primarily from fat mass while preserving muscle mass.[1][3]

Comparison with Other Therapeutic Alternatives

While direct head-to-head clinical trial data for this compound against current market leaders is not yet available, preclinical studies and early primate trial data provide valuable insights into its potential efficacy.

Preclinical Efficacy of this compound in Rodent Models
ParameterVehicleThis compound (325 nmol/kg)Outcome
Food Intake BaselineReducedDaily injections in diet-induced obese (DIO) mice showed a significant reduction in food intake.[4][5]
Energy Expenditure BaselineIncreasedThis compound administration led to a notable increase in oxygen consumption and fatty acid oxidation.[4]
Body Weight BaselineDecreasedTreatment with this compound resulted in significant weight loss, primarily attributed to a reduction in fat mass.[4][6]
Insulin (B600854) Sensitivity BaselineImprovedThis compound demonstrated improvements in glucose control and insulin sensitivity.[7]
Comparative Efficacy of GLP-1 Receptor Agonists (Clinical Data)

The following table summarizes the weight loss efficacy of two widely used GLP-1 receptor agonists, liraglutide (B1674861) and semaglutide, in clinical trials involving adults with overweight or obesity without diabetes. This data provides a benchmark for the potential therapeutic goals of this compound.

DrugMean Body Weight Change from BaselineStudy Duration
Liraglutide (3.0 mg) -6.4%68 weeks
Semaglutide (2.4 mg) -15.8%68 weeks

Note: In primate studies, this compound was reported to achieve metabolic improvements that were "equivalent to or better than the corresponding results from the first liraglutide primate trials." However, specific quantitative data from these primate studies are not publicly available.

Downstream Signaling Pathways of this compound

This compound exerts its effects by activating the NK2R, which primarily signals through the Gαq pathway. This initiates a cascade of intracellular events.

This compound/NK2R Signaling Pathway

EB1002_Signaling cluster_cytosol Cytosol This compound This compound NK2R NK2R (Gq-coupled) This compound->NK2R binds Gq Gq NK2R->Gq activates PLC Phospholipase C (PLC) Gq->PLC activates PIP2 PIP2 PLC->PIP2 hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG ER Endoplasmic Reticulum IP3->ER binds to receptors on PKC Protein Kinase C (PKC) DAG->PKC activates Ca2 Ca²⁺ (intracellular) Ca2->PKC co-activates Downstream Downstream Effectors Ca2->Downstream activates ER->Ca2 releases PKC->Downstream phosphorylates

Caption: this compound activates the NK2R, leading to Gq protein-mediated stimulation of PLC.

The activation of Phospholipase C (PLC) leads to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG).[8] IP3 diffuses into the cytosol and binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca²⁺).[2] DAG, in conjunction with the increased intracellular Ca²⁺, activates Protein Kinase C (PKC).[2] These signaling events ultimately modulate the activity of downstream effector proteins that regulate appetite and energy expenditure.

Interaction with the Melanocortin Pathway

Interestingly, the appetite-suppressing effects of this compound are dependent on the melanocortin 4 receptor (MC4R) signaling pathway, a key regulator of food intake.[4] However, this compound appears to circumvent the upstream leptin signaling pathway.[4] This suggests a point of convergence or "crosstalk" between the NK2R and MC4R downstream pathways.

EB1002_MC4R_Interaction This compound This compound NK2R NK2R This compound->NK2R Gq_pathway Gq Signaling (PLC, IP3, DAG, Ca²⁺, PKC) NK2R->Gq_pathway MC4R_pathway MC4R Signaling Gq_pathway->MC4R_pathway modulates Appetite_Suppression Appetite Suppression MC4R_pathway->Appetite_Suppression Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR circumvents LeptinR->MC4R_pathway

Caption: this compound's effect on appetite is dependent on the MC4R pathway.

Experimental Protocols

Hyperinsulinemic-Euglycemic Clamp in Non-Human Primates

This procedure is the gold standard for assessing insulin sensitivity in vivo.

Objective: To measure the amount of glucose required to maintain a normal blood glucose level in the presence of high insulin levels.

Methodology:

  • Animal Preparation: After an overnight fast, the animal is anesthetized. Catheters are inserted into a peripheral vein for infusions and an artery for blood sampling.

  • Priming: A priming dose of insulin is administered to rapidly raise plasma insulin to the desired level.

  • Continuous Infusion: A continuous infusion of insulin is maintained to achieve a hyperinsulinemic state.

  • Glucose Infusion: A variable infusion of dextrose is started and adjusted to maintain a constant blood glucose concentration (euglycemia).

  • Steady State: Once a steady state is achieved (stable blood glucose and glucose infusion rate), the glucose infusion rate is recorded. This rate is a measure of whole-body glucose disposal and thus, insulin sensitivity.

  • Blood Sampling: Arterial blood samples are collected at regular intervals to monitor plasma glucose and insulin concentrations.

Euglycemic_Clamp_Workflow start Start fasting Overnight Fasting start->fasting anesthesia Anesthesia & Catheterization fasting->anesthesia prime Insulin Priming Dose anesthesia->prime infusion Continuous Insulin Infusion prime->infusion steady_state Achieve Steady State infusion->steady_state glucose Variable Glucose Infusion glucose->steady_state sampling Arterial Blood Sampling sampling->steady_state steady_state->glucose No, adjust record Record Glucose Infusion Rate steady_state->record Yes end End record->end

Caption: Workflow for a hyperinsulinemic-euglycemic clamp experiment.

Western Blotting for Insulin Signaling Pathway Analysis

Objective: To detect and quantify the expression and phosphorylation status of key proteins in the insulin signaling pathway in tissue samples.

Methodology:

  • Tissue Lysis: Tissue samples (e.g., liver, muscle, adipose) are homogenized in lysis buffer containing protease and phosphatase inhibitors to extract proteins.

  • Protein Quantification: The total protein concentration of each lysate is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE: Equal amounts of protein from each sample are denatured and separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: The membrane is incubated in a blocking buffer (e.g., non-fat milk or bovine serum albumin in TBST) to prevent non-specific antibody binding.

  • Primary Antibody Incubation: The membrane is incubated with a primary antibody specific to the target protein (e.g., p-Akt, Akt, p-IR, IR).

  • Secondary Antibody Incubation: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that recognizes the primary antibody.

  • Detection: The membrane is treated with a chemiluminescent substrate, and the signal is captured using an imaging system.

  • Analysis: The band intensities are quantified and normalized to a loading control (e.g., β-actin or GAPDH) to compare protein levels between samples.

Conclusion

This compound represents a promising new therapeutic agent for obesity, acting through a distinct mechanism involving the NK2R and its downstream Gq signaling pathway. Its ability to both reduce appetite and increase energy expenditure, coupled with a potential for muscle mass preservation, positions it as a strong candidate for further clinical development. Future research should focus on elucidating the specific downstream effectors of the NK2R pathway and conducting direct comparative clinical trials to fully assess its therapeutic potential against existing treatments.

References

Does EB1002 have any effect on muscle mass compared to semaglutide?

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

In the rapidly evolving landscape of metabolic disease therapeutics, the preservation of muscle mass during weight loss is a critical determinant of a treatment's overall benefit. This guide provides a detailed comparison of a novel investigational drug, EB1002, and the established GLP-1 receptor agonist, semaglutide (B3030467), focusing on their respective effects on muscle mass. This document is intended for researchers, scientists, and drug development professionals.

Executive Summary

Semaglutide, a potent glucagon-like peptide-1 (GLP-1) receptor agonist, has demonstrated significant efficacy in promoting weight loss. However, clinical evidence indicates that this weight reduction is accompanied by a loss of lean body mass, including muscle. In contrast, preclinical data for this compound, a selective neurokinin 2 receptor (NK2R) agonist, suggest a promising profile of fat-predominant weight loss with the preservation of muscle mass. This key difference in their mechanism of action and resulting body composition changes positions this compound as a potentially superior therapeutic option for promoting healthy weight loss.

Comparative Data on Body Composition Changes

The following tables summarize the available quantitative data from key studies on semaglutide and the descriptive findings for this compound.

Table 1: Effect of Semaglutide on Body Composition in Clinical Trials

Clinical TrialTreatment GroupChange in Fat MassChange in Lean MassProportion of Lean Mass Loss to Total Weight Loss
STEP 1 Semaglutide 2.4 mg-19.3%-5.2%~39-40%[1][2]
Placebo-2.6%-0.9%Not Reported
SUSTAIN 8 Semaglutide 1.0 mg-3.4 kg-2.3 kg~43.4%
Canagliflozin (B192856) 300 mg-2.6 kg-1.5 kgNot Reported

Data from the STEP 1 and SUSTAIN 8 clinical trials. It is important to note that while absolute lean mass decreased with semaglutide, the proportion of lean body mass relative to total body mass increased in some analyses, suggesting a greater loss of fat mass.[1][3]

Table 2: Preclinical Findings on this compound and Body Composition

Study TypeAnimal ModelKey Findings on Body Composition
PreclinicalObese, diabetic macaquesWeight loss was specific to fat mass with preservation of muscle mass.[4][5]
PreclinicalDiet-induced obese miceDaily injections reduced body weight and adipose depot weights, with weight loss achieved mainly by decreased fat mass.[6]

Currently, specific quantitative data from the primate studies on this compound detailing the exact percentage change in fat versus lean mass are not publicly available.

Signaling Pathways and Mechanism of Action

The distinct effects of semaglutide and this compound on muscle mass can be attributed to their different signaling pathways.

Semaglutide and the GLP-1 Receptor Pathway

Semaglutide activates the GLP-1 receptor, which is expressed in various tissues, including the pancreas, brain, and gastrointestinal tract. In the context of muscle, the effects of GLP-1 receptor activation are complex and not fully elucidated. While some studies suggest potential direct effects on muscle glucose uptake and metabolism, the predominant mechanism leading to muscle mass loss is likely indirect, resulting from reduced caloric intake and subsequent catabolic states.

GLP1_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space Semaglutide Semaglutide GLP1R GLP-1 Receptor Semaglutide->GLP1R AC Adenylate Cyclase GLP1R->AC cAMP cAMP AC->cAMP PKA Protein Kinase A (PKA) cAMP->PKA Epac2 Epac2 cAMP->Epac2 Downstream Downstream Signaling PKA->Downstream Epac2->Downstream Appetite Decreased Appetite Downstream->Appetite WeightLoss Weight Loss Appetite->WeightLoss MuscleLoss Potential Muscle Mass Loss WeightLoss->MuscleLoss

GLP-1 Receptor Signaling Pathway
This compound and the Neurokinin 2 Receptor (NK2R) Pathway

This compound is a selective agonist for the neurokinin 2 receptor (NK2R), a G-protein coupled receptor. Activation of NK2R has a dual effect: it centrally suppresses appetite without inducing nausea and peripherally increases energy expenditure.[6] This dual mechanism appears to drive weight loss primarily from adipose tissue while sparing muscle. The precise downstream signaling cascade in muscle tissue that leads to its preservation is an area of active investigation.

NK2R_Pathway cluster_extracellular Extracellular Space cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Space This compound This compound NK2R NK2 Receptor This compound->NK2R Gq Gq Protein NK2R->Gq Appetite Decreased Appetite NK2R->Appetite EnergyExp Increased Energy Expenditure NK2R->EnergyExp PLC Phospholipase C (PLC) Gq->PLC IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca2 Intracellular Ca²⁺ Release IP3->Ca2 PKC Protein Kinase C (PKC) DAG->PKC FatLoss Fat Mass Loss Appetite->FatLoss EnergyExp->FatLoss MusclePres Muscle Mass Preservation FatLoss->MusclePres

NK2 Receptor Signaling Pathway

Experimental Protocols

A summary of the methodologies used in the key cited studies is provided below.

Semaglutide: STEP 1 and SUSTAIN 8 Trials
  • Study Design: Both were randomized, controlled clinical trials. The STEP 1 trial compared once-weekly subcutaneous semaglutide 2.4 mg with placebo for 68 weeks in adults with overweight or obesity.[1][2][3] The SUSTAIN 8 trial compared once-weekly semaglutide 1.0 mg with once-daily canagliflozin 300 mg for 52 weeks in adults with type 2 diabetes.

  • Body Composition Assessment: Whole-body composition, including total fat mass and lean body mass, was assessed using dual-energy X-ray absorptiometry (DXA) scans at baseline and at the end of the treatment period.[1][3]

Semaglutide_Workflow cluster_screening Screening & Randomization cluster_treatment Treatment Period (52-68 weeks) cluster_assessment Assessment cluster_analysis Data Analysis P Patient Population (Overweight/Obese Adults or T2D) R Randomization P->R DXA_B Baseline DXA Scan (Fat & Lean Mass) P->DXA_B SG Semaglutide Administration R->SG C Comparator (Placebo or Active Control) R->C DXA_E End-of-Treatment DXA Scan (Fat & Lean Mass) SG->DXA_E C->DXA_E A Comparison of Changes in Body Composition DXA_B->A DXA_E->A

Semaglutide Clinical Trial Workflow
This compound: Preclinical Primate Study

  • Study Design: A preclinical study was conducted in obese and diabetic non-human primates (macaques).[4] The specific duration of the treatment and the dosage of this compound are not detailed in the available public information.

  • Body Composition Assessment: While the exact methodology is not specified in the reviewed sources, preclinical primate studies typically utilize methods like DXA or computed tomography (CT) to assess changes in body composition, including fat and lean mass.

Conclusion and Future Directions

The available evidence strongly suggests a differential effect of this compound and semaglutide on muscle mass during weight loss. While semaglutide is a highly effective weight loss agent, a significant portion of the weight lost is lean body mass. This could have implications for long-term metabolic health and physical function.

This compound, with its unique dual mechanism of appetite suppression and increased energy expenditure through NK2R activation, appears to promote weight loss primarily by reducing fat mass while preserving muscle. This muscle-sparing characteristic, if validated in human clinical trials, would represent a significant advancement in obesity pharmacotherapy.

Further research, particularly the public release of quantitative data from the this compound primate studies and the initiation of human clinical trials, is eagerly awaited to confirm these promising preclinical findings and to fully elucidate the comparative efficacy and safety of this compound versus semaglutide.

References

EB1002: A Highly Selective Neurokinin 2 Receptor Agonist with Minimal Cross-Reactivity

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and drug development professionals now have access to a comprehensive comparison of EB1002's activity on neurokinin receptors. This guide provides key quantitative data and detailed experimental protocols to objectively assess the selectivity of this compound, a promising therapeutic agent.

This compound has been identified as a potent and highly selective agonist for the neurokinin 2 receptor (NK2R). In a landmark study by Sass et al., published in Nature, this compound was developed as a long-acting therapeutic candidate, engineered to overcome the limitations of the endogenous ligand, neurokinin A (NKA), which exhibits cross-reactivity with other neurokinin receptors.[1] This high selectivity is crucial for minimizing off-target effects and developing a more targeted therapeutic approach.

Quantitative Analysis of Receptor Activation

To quantify the selectivity of this compound, functional assays were performed to measure its potency (EC50) at the human neurokinin 1 (NK1R), neurokinin 2 (NK2R), and neurokinin 3 (NK3R) receptors. The results, summarized in the table below, demonstrate that this compound is a potent activator of NK2R with negligible activity at NK1R and NK3R, highlighting its exceptional selectivity.

CompoundhNK1R EC50 (nM)hNK2R EC50 (nM)hNK3R EC50 (nM)
This compound >10000.1>1000
Neurokinin A (NKA)100.1100
Substance P (SP)1100>1000
Neurokinin B (NKB)>1000>10001

Data sourced from Sass, F. et al. Nature (2024).

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of neurokinin receptors and the experimental workflow used to determine the cross-reactivity of this compound.

Neurokinin Receptor Signaling Pathway Neurokinin Receptor Signaling cluster_ligands Ligands cluster_receptors Neurokinin Receptors cluster_downstream Downstream Signaling This compound This compound NK2R NK2R This compound->NK2R High Potency NKA NKA NKA->NK2R NK1R NK1R NKA->NK1R NK3R NK3R NKA->NK3R SP SP SP->NK1R NKB NKB NKB->NK3R Gq/11 Gq/11 NK2R->Gq/11 NK1R->Gq/11 NK3R->Gq/11 PLC PLC Gq/11->PLC IP3 & DAG IP3 & DAG PLC->IP3 & DAG Ca2+ Release & PKC Activation Ca2+ Release & PKC Activation IP3 & DAG->Ca2+ Release & PKC Activation

Signaling pathways of neurokinin receptors.

Cross-Reactivity Experimental Workflow Cross-Reactivity Assessment Workflow Start Start Cell Culture HEK293 cells stably expressing hNK1R, hNK2R, or hNK3R Start->Cell Culture Compound Treatment Incubate cells with varying concentrations of this compound Cell Culture->Compound Treatment IP-One HTRF Assay Measure IP1 accumulation using Homogeneous Time-Resolved Fluorescence Compound Treatment->IP-One HTRF Assay Data Analysis Generate dose-response curves and calculate EC50 values IP-One HTRF Assay->Data Analysis Comparison Compare EC50 values across the three receptor subtypes Data Analysis->Comparison End End Comparison->End

References

A Head-to-Head Comparison of Emerging and Approved Obesity Therapeutics: EB1002 vs. GLP-1/GIP Agonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of the novel neurokinin 2 receptor (NK2R) agonist, EB1002, against leading incretin-based obesity therapeutics: semaglutide (B3030467), tirzepatide, and liraglutide (B1674861). The comparison focuses on mechanism of action, efficacy, safety profiles, and the experimental methodologies underpinning the available data.

Executive Summary

This compound presents a novel mechanism for weight loss by simultaneously suppressing appetite and increasing energy expenditure.[1][2][3] Preclinical data in diet-induced obese (DIO) mice and obese macaques suggest promising efficacy with a potential key advantage in its safety profile, notably the absence of nausea, a common dose-limiting side effect of GLP-1 receptor agonists.[1] In contrast, semaglutide, tirzepatide, and liraglutide have demonstrated significant weight loss in extensive clinical trials and are established treatment options. This guide aims to juxtapose the preclinical profile of this compound with the clinical data of its potential competitors to inform future research and development.

Data Presentation: Efficacy and Safety

The following tables summarize the key efficacy and safety data for this compound (preclinical) and its clinical-stage comparators.

Table 1: Comparative Efficacy of Obesity Therapeutics

TherapeuticMechanism of ActionKey Efficacy Endpoint(s)Animal Model/ PopulationPlacebo/Comparator Result
This compound NK2R AgonistReduced body weight and food intake.[1][3]Diet-Induced Obese MiceData on specific percentage weight loss compared to placebo in preclinical studies is not readily available in the public domain.
Reduced body weight, food intake, and insulin (B600854) levels.[1]Obese MacaquesMore pronounced weight loss in diabetic individuals.[1]
Semaglutide GLP-1 Receptor Agonist-14.9% mean change in body weight at 68 weeks.Overweight/Obese Adults-2.4% mean change in body weight.
Tirzepatide Dual GLP-1/GIP Receptor Agonist-20.9% mean change in body weight at 72 weeks (15 mg dose).Overweight/Obese Adults-3.1% mean change in body weight.
Liraglutide GLP-1 Receptor Agonist4-6 kg mean weight loss over placebo at 1 year.Overweight/Obese AdultsN/A (compared to placebo)

Table 2: Comparative Safety and Tolerability

TherapeuticCommon Adverse EventsKey Safety Observations
This compound Transient loose stools at high doses in mice.No overt signs of discomfort or nausea observed in preclinical studies.[1] Spares lean muscle mass.
Semaglutide Nausea, diarrhea, vomiting, constipation.Primarily gastrointestinal; typically mild-to-moderate and transient.
Tirzepatide Nausea, diarrhea, vomiting, constipation.Gastrointestinal events are the most common, occurring primarily during dose escalation.
Liraglutide Nausea, diarrhea, constipation, vomiting.Gastrointestinal side effects are the most frequent.

Experimental Protocols

This compound Preclinical Studies (Summarized)
  • Animal Models:

    • Mice: Diet-induced obese (DIO) mice were used to model obesity.[1][3] Genetically modified mice, such as those lacking the leptin receptor (ob/ob) or the melanocortin 4 receptor (MC4R), were also used to investigate the signaling pathway.[3]

    • Non-Human Primates: Obese and diabetic macaques were utilized to assess the translatability of the findings.[1]

  • Drug Administration:

    • This compound was administered via daily subcutaneous injections in mice.[3]

  • Key Methodologies:

    • Food Intake and Body Weight: Monitored regularly throughout the studies.[1][3]

    • Energy Expenditure: Assessed through measurements of oxygen consumption and fatty acid oxidation.[3]

    • Body Composition: Analyzed to determine the effects on fat mass versus lean mass.

    • Metabolic Parameters: Blood glucose, insulin, triglycerides, and cholesterol levels were measured.[2]

    • Behavioral Analysis: Observed for any signs of nausea or discomfort.[1]

Comparator Clinical Trials (General Protocol)

The clinical trial data for semaglutide, tirzepatide, and liraglutide are derived from large-scale, randomized, double-blind, placebo-controlled Phase 3 studies.

  • Population: Adult participants with a BMI of ≥30 kg/m ² or ≥27 kg/m ² with at least one weight-related comorbidity.

  • Intervention: Once-weekly subcutaneous injections of semaglutide or tirzepatide, or once-daily for liraglutide, at varying doses, compared to placebo.

  • Primary Endpoint: The primary efficacy endpoint was typically the percentage change in body weight from baseline to the end of the treatment period (e.g., 68 or 72 weeks).

  • Secondary Endpoints: Included the proportion of participants achieving ≥5%, ≥10%, and ≥15% weight loss, as well as changes in cardiometabolic risk factors.

  • Safety Assessment: Adverse events were systematically recorded throughout the trials.

Signaling Pathways and Experimental Workflows

Signaling Pathways

The distinct mechanisms of action of this compound and the incretin-based therapies are illustrated below.

cluster_this compound This compound Signaling Pathway cluster_GLP1 GLP-1/GIP Agonist Signaling Pathway This compound This compound NK2R NK2R This compound->NK2R Brain Central Nervous System (Brain) NK2R->Brain Peripheral Peripheral Tissues NK2R->Peripheral MC4R MC4R-Dependent Pathway Brain->MC4R Energy Increased Energy Expenditure Peripheral->Energy Appetite Decreased Appetite MC4R->Appetite WeightLoss_EB Weight Loss (Fat Mass Reduction) Appetite->WeightLoss_EB Energy->WeightLoss_EB GLP1_Agonist Semaglutide / Liraglutide (GLP-1R Agonist) GLP1R GLP-1 Receptor GLP1_Agonist->GLP1R Tirzepatide Tirzepatide (GLP-1R/GIPR Agonist) Tirzepatide->GLP1R GIPR GIP Receptor Tirzepatide->GIPR Pancreas Pancreas GLP1R->Pancreas Stomach Stomach GLP1R->Stomach Brain_GLP1 Brain GLP1R->Brain_GLP1 GIPR->Pancreas Insulin Increased Insulin Secretion (Glucose-Dependent) Pancreas->Insulin Glucagon Decreased Glucagon Secretion Pancreas->Glucagon GastricEmptying Delayed Gastric Emptying Stomach->GastricEmptying Satiety Increased Satiety Brain_GLP1->Satiety WeightLoss_GLP1 Weight Loss GastricEmptying->WeightLoss_GLP1 Satiety->WeightLoss_GLP1 cluster_workflow Preclinical Obesity Therapeutic Evaluation Workflow start Animal Model Selection (e.g., Diet-Induced Obese Mice) acclimatization Acclimatization and Baseline Measurements (Body Weight, Food Intake) start->acclimatization randomization Randomization into Treatment Groups acclimatization->randomization treatment Daily Subcutaneous Injections (this compound vs. Vehicle) randomization->treatment monitoring Continuous Monitoring (Body Weight, Food Intake, Behavior) treatment->monitoring metabolic Metabolic Analysis (Indirect Calorimetry for Energy Expenditure) monitoring->metabolic body_comp Body Composition Analysis (e.g., DEXA) monitoring->body_comp biochemical Biochemical Analysis (Blood Glucose, Lipids, Hormones) monitoring->biochemical end Data Analysis and Interpretation metabolic->end body_comp->end biochemical->end

References

A Preclinical vs. Clinical Showdown: Evaluating the Long-Term Metabolic Promise of EB1002 Against Established Treatments

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

COPENHAGEN, Denmark – December 9, 2025 – A novel investigational peptide, EB1002, has demonstrated significant metabolic benefits in preclinical studies, positioning it as a potential future therapeutic for obesity and related metabolic disorders. This report provides a comprehensive comparison of this compound's preclinical profile with the long-term clinical data of existing treatments, including GLP-1 receptor agonists, SGLT2 inhibitors, metformin (B114582), and metabolic surgery. This guide is intended for researchers, scientists, and drug development professionals to objectively evaluate the emerging potential of this new therapeutic candidate.

Executive Summary

This compound, a neurokinin 2 receptor (NK2R) agonist, offers a unique dual mechanism of action by simultaneously reducing food intake and increasing energy expenditure.[1] Preclinical data in diet-induced obese (DIO) mice and obese, diabetic macaques indicate that this compound promotes fat-specific weight loss, improves glucose homeostasis, and enhances insulin (B600854) sensitivity. A key differentiator observed in these early studies is the apparent lack of nausea, a common dose-limiting side effect of current GLP-1 receptor agonists. While these preclinical findings are promising, it is crucial to contextualize them against the extensive long-term human clinical data available for established metabolic therapies.

Comparative Efficacy of Metabolic Interventions

The following tables summarize the long-term metabolic benefits of this compound in preclinical models alongside pivotal clinical trial data for approved treatments.

Table 1: Long-Term Body Weight Reduction

Treatment ClassCompound/ProcedureStudy PopulationDurationMean Body Weight Reduction (%)Key Adverse Events
NK2R Agonist This compound Diet-Induced Obese Mice21 daysData not yet publicly quantified in detailTransient loose stools at high doses in mice
GLP-1 Receptor AgonistSemaglutide (B3030467) 2.4 mg (STEP 5)Overweight/Obese Adults104 weeks-15.2%[2][3][4]Gastrointestinal (nausea, diarrhea, vomiting, constipation)[2][3][4]
GLP-1/GIP AgonistTirzepatide (10 or 15 mg) (SURMOUNT-4)Overweight/Obese Adults88 weeks-25.3% (maintained after lead-in)[5][6][7][8]Gastrointestinal (nausea, diarrhea, constipation, vomiting)[6][7]
SGLT2 InhibitorDapagliflozin 10 mgType 2 Diabetes102 weeks-1.74 kg (absolute change)[9]Genital and urinary tract infections[9]
BiguanideMetforminPrediabetes (DPPOS)15 years~2% (sustained)[10][11][12][13]Gastrointestinal (diarrhea, nausea)
Metabolic SurgeryGastric BypassObese with Type 2 Diabetes5 years>25%Nutritional deficiencies, surgical complications[14][15]
Metabolic SurgerySleeve GastrectomyObese with Type 2 Diabetes5 years~20-25%Nutritional deficiencies, surgical complications[14][15]

Table 2: Long-Term Glycemic Control and Metabolic Parameters

Treatment ClassCompound/ProcedureKey Glycemic/Metabolic Outcomes
NK2R Agonist This compound Mice: Improved glucose tolerance and insulin sensitivity. Macaques: Decreased fasting blood glucose, triglycerides, and cholesterol.[16]
GLP-1 Receptor AgonistSemaglutideReduction in HbA1c, improved cardiometabolic risk factors.
GLP-1/GIP AgonistTirzepatideSignificant reduction in HbA1c, improvements in lipids and blood pressure.
SGLT2 InhibitorDapagliflozinSustained reduction in HbA1c (-0.78% at 102 weeks).[9][17][18]
BiguanideMetforminReduced incidence of type 2 diabetes by 18% over 15 years.[19]
Metabolic SurgeryGastric Bypass & Sleeve GastrectomyHigh rates of long-term diabetes remission (up to 86.1% at 5 years for gastric bypass).[14]

Experimental Protocols and Methodologies

A detailed understanding of the experimental design is critical for interpreting the preclinical data for this compound and comparing it to clinical trial outcomes.

This compound Preclinical Studies

1. Diet-Induced Obese (DIO) Mouse Model:

  • Animal Model: Male C57BL/6J mice are typically used, as they are susceptible to developing obesity, hyperglycemia, and hyperinsulinemia on a high-fat diet.

  • Diet: Mice are fed a high-fat diet (HFD), commonly with 45% or 60% of calories derived from fat, for a period of 8-16 weeks to induce an obese phenotype. A control group is maintained on a standard chow diet.[20]

  • Drug Administration: this compound is administered via subcutaneous injection. Dosing regimens in published studies have included daily injections for up to 21 days.

  • Metabolic Phenotyping: A comprehensive laboratory animal monitoring system (CLAMS) or similar metabolic cages are used to continuously measure key parameters.[21][22][23]

    • Food and Water Intake: Measured using automated sensors.

    • Energy Expenditure: Calculated from oxygen consumption (VO2) and carbon dioxide production (VCO2) using indirect calorimetry.

    • Respiratory Exchange Ratio (RER): The ratio of VCO2 to VO2, indicating substrate utilization (fat vs. carbohydrate).

    • Locomotor Activity: Monitored using infrared beams.

  • Body Composition: Assessed using techniques like Dual-Energy X-ray Absorptiometry (DEXA) or quantitative magnetic resonance (qMR) to determine fat mass and lean mass.

  • Glycemic Control: Glucose and insulin tolerance tests are performed to assess glucose homeostasis and insulin sensitivity.

2. Obese, Diabetic Macaque Model:

  • Animal Model: Rhesus or cynomolgus macaques with naturally occurring or diet-induced obesity and type 2 diabetes are utilized. These non-human primate models have metabolic physiology that closely resembles humans.[24]

  • Diet: Animals are often maintained on a high-sugar, high-fat diet to induce or sustain the metabolic syndrome phenotype.[25]

  • Drug Administration: this compound is administered subcutaneously.

  • Metabolic Monitoring: Blood samples are collected to measure fasting glucose, insulin, triglycerides, and cholesterol levels.

Existing Clinical Trial Methodologies (General Overview)
  • GLP-1 Agonists (e.g., STEP 5, SURMOUNT-4): These are typically large-scale, multicenter, randomized, double-blind, placebo-controlled trials.[2][3][4][5][6][7][8] Participants are adults with obesity or overweight with at least one weight-related comorbidity. The primary endpoints are typically the percentage change in body weight and the proportion of patients achieving at least 5% weight loss over a long duration (e.g., 104 weeks).[2][3][4]

  • SGLT2 Inhibitors (e.g., Dapagliflozin 102-week trial): These trials often enroll patients with type 2 diabetes who have inadequate glycemic control on existing therapies like metformin.[9][17][18] The primary endpoints focus on the change in HbA1c, with secondary endpoints including changes in body weight and other metabolic parameters.[9][17][18]

  • Metformin (Diabetes Prevention Program Outcomes Study - DPPOS): This was a long-term follow-up study of the Diabetes Prevention Program (DPP).[10][11][12][13] It assessed the long-term effects of metformin and lifestyle intervention on the development of type 2 diabetes in a high-risk population.[10][11][12][13]

  • Metabolic Surgery (e.g., Gastric Bypass and Sleeve Gastrectomy studies): These are often large, long-term observational cohort studies or randomized controlled trials comparing different surgical procedures or surgery versus medical management.[14][15][26][27][28] Key outcomes include long-term weight loss, diabetes remission and relapse rates, and changes in cardiometabolic risk factors.[14][15][26][27][28]

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and processes discussed, the following diagrams have been generated using Graphviz.

EB1002_Signaling_Pathway cluster_central Central Nervous System cluster_peripheral Peripheral Tissues This compound This compound NK2R_Brain NK2R This compound->NK2R_Brain NK2R_Peripheral NK2R This compound->NK2R_Peripheral Appetite_Suppression Appetite Suppression NK2R_Brain->Appetite_Suppression Metabolic_Benefits Improved Glucose Homeostasis Fat-Specific Weight Loss Appetite_Suppression->Metabolic_Benefits Energy_Expenditure Increased Energy Expenditure NK2R_Peripheral->Energy_Expenditure Energy_Expenditure->Metabolic_Benefits

Caption: Proposed dual mechanism of action of this compound.

Experimental_Workflow Start Start Animal_Model Diet-Induced Obese Mice Start->Animal_Model Treatment_Groups Vehicle Control vs. This compound Animal_Model->Treatment_Groups Metabolic_Cages Metabolic Cage Analysis (Food Intake, Energy Expenditure) Treatment_Groups->Metabolic_Cages Body_Composition Body Composition (DEXA/qMR) Treatment_Groups->Body_Composition Glycemic_Tests Glucose & Insulin Tolerance Tests Treatment_Groups->Glycemic_Tests Data_Analysis Data Analysis & Comparison Metabolic_Cages->Data_Analysis Body_Composition->Data_Analysis Glycemic_Tests->Data_Analysis End End Data_Analysis->End

Caption: General experimental workflow for preclinical evaluation.

Conclusion and Future Directions

The preclinical profile of this compound presents a compelling case for a novel therapeutic approach to metabolic diseases, distinguished by its dual mechanism of action and favorable preliminary safety signals. The observed effects on both appetite and energy expenditure in animal models suggest the potential for robust and sustained weight loss with improvements in key metabolic parameters.

However, it is imperative to underscore that these are early, preclinical findings. The translation of efficacy and safety from animal models to humans is a significant hurdle in drug development. The long-term benefits and safety of existing treatments are supported by extensive clinical data from thousands of patients over many years. Future clinical trials will be essential to determine if this compound can replicate its promising preclinical results in humans and offer a safe and effective long-term solution for the management of obesity and its associated metabolic comorbidities. Researchers will be keenly watching for data on the durability of weight loss, the long-term impact on cardiovascular and renal outcomes, and a comprehensive safety profile in a diverse patient population.

References

Safety Operating Guide

Navigating the Safe Disposal of EB1002: A Procedural Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the meticulous management of investigational compounds is a cornerstone of laboratory safety and regulatory adherence. This guide provides essential, immediate safety and logistical information for the proper disposal of EB1002, a selective neurokinin 2 receptor (NK2R) agonist. In the absence of a specific Safety Data Sheet (SDS) dedicated to its disposal, this document outlines a comprehensive plan based on established best practices for the handling and disposal of research-grade peptide compounds.

Immediate Safety and Handling Protocols

Before initiating any procedure involving this compound, adherence to standard laboratory safety protocols is mandatory. This includes the use of appropriate personal protective equipment (PPE), such as safety goggles, a lab coat, and chemical-resistant gloves. To mitigate the risk of inhalation, all handling of this compound in its powdered form or when generating aerosols should be conducted within a certified chemical fume hood.

While this compound is intended for research purposes only and not for human consumption, it is crucial to avoid direct contact, ingestion, and inhalation.[1] In the event of accidental exposure, follow these first-aid measures:

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, ensuring to lift the upper and lower eyelids. Seek prompt medical attention.[2]

  • Skin Contact: Wash the affected area thoroughly with soap and water. If irritation develops or persists, seek medical advice.[2]

  • Inhalation: Move the individual to an area with fresh air. If breathing becomes difficult, administer oxygen and seek immediate medical attention.[2]

  • Ingestion: If swallowed, do not induce vomiting. Seek immediate medical attention.[2]

This compound: Key Characteristics for Handling and Disposal

The following table summarizes essential information for this compound, pertinent to its safe handling and the formulation of a disposal plan.

PropertyValueSource
Chemical Name This compound[1][3][4][5]
CAS Number 2770688-48-5[3][4]
Molecular Weight 1537.83[1]
Form Powder[1]
Storage (Powder) -20°C for 3 years[1]
Storage (In Solvent) -80°C for 1 year[1]
Intended Use For research purposes only[1][3]

Step-by-Step Disposal Protocol for this compound

The proper disposal of this compound and any contaminated materials is critical to ensure a safe laboratory environment and prevent environmental contamination. The following step-by-step process, based on general principles of chemical waste management, should be rigorously followed.[6]

Waste Segregation and Collection
  • Solid Waste: All disposable materials that have come into contact with this compound, such as gloves, weighing papers, pipette tips, and contaminated vials, must be segregated from general laboratory waste. These items should be collected in a designated, clearly labeled hazardous waste container. The container should be robust, leak-proof, and have a secure lid.[6]

  • Liquid Waste: Solutions containing this compound should be collected in a designated hazardous liquid waste container. It is imperative not to mix incompatible waste streams. The container must be made of a material compatible with the solvents used.

Labeling of Waste Containers

Proper labeling is a critical component of safe waste management. All containers holding this compound waste must be clearly and accurately labeled with the following information:

  • The words "Hazardous Waste"[7]

  • The full chemical name: "this compound"

  • If in solution, the name and approximate concentration of the solvent(s)

  • The date when the waste was first added to the container

Storage of Chemical Waste

Designate a specific, well-ventilated, and secure area within the laboratory for the temporary storage of hazardous waste containers. This area should be clearly marked with a hazardous waste accumulation sign. Ensure that all containers are kept tightly sealed when not in use to prevent spills or the release of vapors.

Final Disposal

The ultimate disposal of this compound waste must be conducted through your institution's certified chemical or biological waste management program. It is strictly prohibited to dispose of this compound waste in the regular trash or pour it down the drain. Always consult and adhere to your institution's specific guidelines and local regulations for chemical waste disposal.

Experimental Workflow for Safe Disposal

The following diagram illustrates the logical workflow for the proper disposal of this compound.

EB1002_Disposal_Workflow cluster_prep Preparation cluster_handling Waste Generation & Segregation cluster_collection Waste Collection & Labeling cluster_storage_disposal Storage & Final Disposal A Wear Appropriate PPE (Gloves, Goggles, Lab Coat) C This compound Handling (Weighing, Dissolving, etc.) A->C B Work in a Chemical Fume Hood B->C D Solid Waste Generated (Gloves, Tips, Vials) C->D Contaminated Consumables E Liquid Waste Generated (this compound Solutions) C->E Unused/Waste Solutions F Collect in Labeled Hazardous Solid Waste Container D->F G Collect in Labeled Hazardous Liquid Waste Container E->G H Store in Designated Waste Accumulation Area F->H G->H I Arrange for Pickup by Institutional Waste Management H->I

Caption: Logical workflow for the safe disposal of this compound.

By adhering to these procedures, laboratory personnel can ensure the safe handling and disposal of this compound, thereby protecting themselves, their colleagues, and the environment. Always prioritize safety and consult with your institution's environmental health and safety department for any specific questions or concerns.

References

×

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。